Calcium hypochlorite
描述
属性
IUPAC Name |
calcium;dihypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDCIXGCQPQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl.[O-]Cl.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(ClO)2, CaCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | calcium hypochlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_hypochlorite | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029700 | |
| Record name | Calcium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium hypochlorite appears as a white granular solid (or tablets compressed from the granules) with an odor of chlorine. Toxic, irritating to the skin. Noncombustible, but will accelerate the burning of combustible materials. Prolonged exposure to fire or heat may result in the vigorous decomposition of the material and rupture of the container. Diluted samples may undergo reactions as described above if they contain less than 39% available chlorine but take longer to become involved and react less vigorously. Used for water purification, disinfectant for swimming pools, for bleaching paper and textiles., White solid granules with the odor of household bleaching powder; [CHRIS], WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium hypochlorite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1562 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes at 100 °C | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 218 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
21% in water at 25 °C, Solubility in water, g/100ml at 25 °C: 21 | |
| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.350 g/cu cm, 2.35 g/cm³ | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Commercial products normally contain various impurities such as CaCl2, CaCO3, Ca(OH)2 and water., MgO, CaCO3, CaSO4, Al2O3, FeO3, and trace metals such as cobalt, nickel, copper and manganese., Bromate was first reported as a disinfection by-product from ozonated waters, but more recently it has been reported also as a result of treatment using hypochlorite solutions worldwide. The aim of this study was to study the scope of this phenomenon in the drinking waters (n=509) of Castilla and Leon, Spain, and in the hypochlorite disinfectant reagents. Two thirds of the treated waters monitored were found to have bromate concentrations higher than 1 ug/L, and of them a median value of 8 ug/L and a maximum of 49 ug/L. These concentrations are higher than those reported so far, however, a great variability can be found. Median values for chlorite were of 5 ug/L, and of 119 ug/L for chlorate. Only 7 out of 40 hypochlorite feedstock solutions were negative for bromate, the rest showing a median of 1022 mg/L; and 4 out of 14 calcium hypochlorite pellets were also negative, the rest with a median of 240 mg/kg. Although bromate is cited as potentially added to water from calcium hypochlorite pellets, no reference is found in scientific literature regarding its real content. Chlorite (median 2646 mg/L) and chlorate (median 20,462 mg/L) and chlorite (median 695 mg/kg) and chlorate (median 9516 mg/kg) were also monitored, respectively, in sodium hypochlorite solutions and calcium hypochlorite pellets. The levels of chlorite and chlorate in water are considered satisfactory, but not those of bromate, undoubtedly owing to the high content of bromide in the raw brines employed by the chlor-alkali manufacturers. Depending on the manufacturer, the bromate concentrations in the treated waters may be very heterogeneous owing to the lack of specification for this contaminant in the disinfectant reagents -the European Norms EN 900 and 901 do not mention it. | |
| Details | PMID:20347118, Garcia-Villanova RJ et al; Sci Total Environ. 408 (12): 2616-20 (2010) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Powder, WHITE GRANULES OR PELLETS, White crystalline solid | |
CAS No. |
7778-54-3 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium hypochlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium hypochlorite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium hypochlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DXB629VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
100 °C | |
| Details | Aldrich; Handbook Catalog of Fine Chemicals 1996-1997. Milwaukee,WI: Aldrich Chem Co pg 290 (1996) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis of Calcium Hypochlorite for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the laboratory-scale synthesis of calcium hypochlorite (B82951), Ca(OCl)₂, a powerful oxidizing agent with significant applications in research and development. This document outlines two primary synthesis methodologies, detailing experimental protocols, and presenting relevant quantitative data. Furthermore, it includes visualizations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the processes.
Introduction
Calcium hypochlorite is a widely utilized chemical compound, primarily known for its disinfectant and bleaching properties. In a laboratory setting, it serves as a versatile oxidizing agent in various chemical transformations. Commercially available this compound typically has an available chlorine content of 65-70%.[1] However, for specific research applications, the in-house synthesis of this reagent may be necessary to achieve a desired purity or to study its properties. This guide explores two effective methods for its preparation on a laboratory scale: the chlorination of calcium hydroxide (B78521) and the double decomposition reaction between calcium chloride and sodium hypochlorite.
Synthesis Methodologies
Two principal methods for the laboratory synthesis of this compound are detailed below. Each method offers distinct advantages and challenges in terms of reagent availability, equipment requirements, and the purity of the final product.
Method 1: Chlorination of Calcium Hydroxide Slurry ("Calcium Process")
This method involves the direct reaction of chlorine gas with a slurry of calcium hydroxide in water. The overall chemical reaction is as follows:
2Ca(OH)₂ + 2Cl₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O[2][3]
This process yields a mixture of this compound and calcium chloride.
Method 2: Double Decomposition Reaction ("Sodium Process")
This approach is based on the reaction between a calcium salt, typically calcium chloride, and sodium hypochlorite. The reaction proceeds as follows:
CaCl₂ + 2NaOCl → Ca(OCl)₂ + 2NaCl[2]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the laboratory synthesis of this compound.
| Parameter | Method 1: Chlorination of Ca(OH)₂ | Method 2: Double Decomposition |
| Purity (Typical) | 60-70% available chlorine[1][4] | Up to 75% available chlorine[4] |
| Primary Byproducts | Calcium chloride (CaCl₂)[3] | Sodium chloride (NaCl)[2] |
| Reaction Temperature | 20-25°C[5] | Room Temperature |
| Key Reactants | Calcium hydroxide, Chlorine gas[6] | Calcium chloride, Sodium hypochlorite[2] |
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Chlorine gas is highly toxic and corrosive.
Protocol for Method 1: Chlorination of Calcium Hydroxide Slurry
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Distilled water
-
Chlorine gas (Cl₂)
-
Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).
-
Ice bath
Procedure:
-
Prepare a slurry of calcium hydroxide by suspending a specific amount (e.g., 74 g, 1 mole) in distilled water (e.g., 500 mL) in the reaction vessel.[7][8]
-
Cool the slurry to below 25°C using an ice bath.[5]
-
Slowly bubble chlorine gas through the stirred slurry. The flow rate should be controlled to allow for efficient absorption.
-
Monitor the reaction progress. The endpoint can be determined by observing a change in the color of the slurry or by testing for the presence of unreacted chlorine gas at the outlet.
-
Once the reaction is complete, stop the chlorine gas flow and continue stirring for a short period to ensure maximum conversion.
-
The resulting mixture contains solid this compound and dissolved calcium chloride. The solid product can be isolated by filtration.
-
Wash the filter cake with a small amount of cold distilled water to remove some of the soluble calcium chloride.
-
Dry the solid product in a desiccator over a suitable drying agent. Avoid heating, as this compound can decompose.[6]
Protocol for Method 2: Double Decomposition Reaction
Materials:
-
Calcium chloride (CaCl₂), anhydrous
-
Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, but the concentration should be determined)
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Prepare a concentrated aqueous solution of calcium chloride (e.g., 55.5 g, 0.5 mole in 100 mL of water).
-
In a separate beaker, take a stoichiometric amount of sodium hypochlorite solution (1 mole). The volume will depend on the concentration of the NaOCl solution.
-
Slowly add the calcium chloride solution to the stirred sodium hypochlorite solution at room temperature.
-
A precipitate of this compound will form. The co-product, sodium chloride, will largely remain in solution.
-
Continue stirring for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Isolate the precipitated this compound by filtration.
-
Wash the filter cake with a small amount of cold distilled water to remove residual sodium chloride.
-
Dry the product in a desiccator.
Determination of Available Chlorine
The "available chlorine" is a measure of the oxidizing capacity of the this compound and is a critical parameter for its characterization. A common method for its determination is iodometric titration.[9][10]
Procedure:
-
Accurately weigh a sample of the synthesized this compound.
-
Dissolve the sample in a known volume of distilled water.
-
Take an aliquot of this solution and add it to an excess of potassium iodide (KI) solution in an acidic medium (e.g., acetic acid). The hypochlorite will oxidize the iodide to iodine. Ca(OCl)₂ + 4KI + 4CH₃COOH → CaCl₂ + 4KCH₃COO + 2I₂ + 2H₂O
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using starch as an indicator. The endpoint is the disappearance of the blue color.[10] 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI
-
From the volume of sodium thiosulfate solution used, the amount of available chlorine can be calculated.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. en.amaschem.com [en.amaschem.com]
- 3. byjus.com [byjus.com]
- 4. Production process of this compound-ENOCHLOR [enochem.com.cn]
- 5. US4849201A - Process for preparing chlorinated lime - Google Patents [patents.google.com]
- 6. Aguachlon-Calcium Hypochlorite Manufacturing Process: Step-by-Step Guide to Production [aguachlon.com]
- 7. WO2002092701A1 - Fine particle size lime slurries and their production - Google Patents [patents.google.com]
- 8. Calcium Hydroxide Slurry - Feed System | Sodimate [sodimate-inc.com]
- 9. Analysis of Bleaching Powder, this compound Bleach Liquor, and Bleach Sludge, T 611 - T 611 cm-21 [imisrise.tappi.org]
- 10. m.youtube.com [m.youtube.com]
In-Depth Technical Guide to the Thermal Decomposition of Solid Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid calcium hypochlorite (B82951), a widely utilized oxidizing agent in various industrial and pharmaceutical applications, undergoes thermal decomposition that can present significant safety hazards and impact product stability. A thorough understanding of its decomposition behavior is paramount for safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of solid calcium hypochlorite, detailing the key decomposition pathways, influencing factors, and kinetic parameters. Experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, along with a compilation of quantitative data from various studies. Visual diagrams of the decomposition pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.
Introduction
This compound (Ca(OCl)₂) is a strong oxidizing agent valued for its disinfectant and bleaching properties. However, its inherent thermal instability necessitates a detailed understanding of its decomposition characteristics. The thermal degradation of solid this compound is an exothermic process that can be initiated by heat, moisture, and impurities, leading to the release of hazardous gases and potentially culminating in a thermal runaway reaction. This guide synthesizes the current scientific understanding of this process to inform safety protocols and stability assessments.
Decomposition Pathways
The thermal decomposition of solid this compound can proceed through several pathways, primarily influenced by temperature and the presence of water. The two main routes are disproportionation and decomposition with gas evolution.
At elevated temperatures, solid this compound can undergo disproportionation to form calcium chlorate (B79027) (Ca(ClO₃)₂) and calcium chloride (CaCl₂). This reaction is a key pathway in the decomposition process.[1][2]
The presence of moisture significantly alters the decomposition route. In the absence of water, the decomposition of this compound primarily evolves oxygen.[1][2] Conversely, in the presence of water, chlorine gas is the main gaseous product.[1][2]
The overall decomposition can be summarized by the following reactions:
-
Disproportionation: 3Ca(OCl)₂ → Ca(ClO₃)₂ + 2CaCl₂
-
Decomposition (anhydrous): 2Ca(OCl)₂ → 2CaCl₂ + O₂
-
Decomposition (hydrated): Ca(OCl)₂ + H₂O → CaCl₂ + H₂O + Cl₂ (simplified)
It is important to note that these reactions can occur concurrently, and the dominant pathway is dependent on the specific conditions.
Factors Influencing Decomposition
Several factors can significantly influence the rate and mechanism of this compound decomposition:
-
Temperature: As an exothermic process, the rate of decomposition increases with temperature. Elevated temperatures can lead to self-heating and thermal runaway.[3]
-
Moisture: The presence of water, even in small amounts, can accelerate decomposition and shift the reaction pathway towards the production of chlorine gas.[1][2][3]
-
Impurities: Contamination with organic materials, metal oxides, and acids can catalyze the decomposition process, increasing the risk of a hazardous reaction.[3]
-
Physical Form: The particle size and packing density of the solid can affect heat dissipation and, consequently, the propensity for self-heating.
Quantitative Data
The thermal decomposition of solid this compound has been investigated using various analytical techniques. The following tables summarize key quantitative data from the literature. It is important to note that variations in sample purity, hydration level, and experimental conditions can lead to differences in the reported values.
Table 1: Kinetic Parameters for the Thermal Decomposition of Solid this compound
| Grade/Type of this compound | Activation Energy (Ea) | Pre-exponential Factor (A) | Method | Reference |
| Commercial Grade (65%) | 88.7 kJ/mol | - | DSC | [4] |
| Hydrated (low temperature) | 48.5 kJ/mol | - | Isothermal Calorimetry | [5] |
| High Strength | 29.5 kcal/mol (123.4 kJ/mol) | 8.74 × 10¹³ min⁻¹ | Isothermal Calorimetry | [1] |
Table 2: Enthalpy of Decomposition of Solid this compound
| Grade/Type of this compound | Maximum Exothermic Enthalpy | Method | Reference |
| Commercial Grade (65%) | 355.4 J/g | DSC | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the thermal decomposition of solid this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of solid this compound as a function of temperature, providing insights into decomposition temperatures and stoichiometry.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Use a small, representative sample of solid this compound (typically 5-10 mg). Handle the sample in a controlled environment to minimize exposure to atmospheric moisture.
-
Crucible Selection: Utilize an inert crucible, such as alumina (B75360) or platinum, that will not react with the sample or its decomposition products.
-
Atmosphere: Conduct the analysis under a controlled atmosphere. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is recommended to study the intrinsic decomposition. To investigate oxidative stability, a controlled flow of air or oxygen can be used.
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically between 5 and 20 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to identify the onset temperature of decomposition and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of solid this compound, providing information on decomposition temperatures, enthalpies, and kinetics.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.
-
Sample Preparation: Use a small, precisely weighed sample (typically 1-5 mg) of solid this compound. To prevent pressure buildup from evolved gases, use a hermetically sealed pan with a pinhole lid or a vented pan.
-
Crucible Selection: Use crucibles made of a material that is inert to the sample, such as aluminum or gold-plated stainless steel.
-
Atmosphere: As with TGA, an inert atmosphere (e.g., nitrogen) is typically used to study the thermal decomposition.
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature beyond the decomposition range. Performing runs at multiple heating rates can be used for kinetic analysis (e.g., Kissinger method).
-
-
Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show exothermic peaks corresponding to the decomposition events. The onset temperature, peak temperature, and the area under the peak (enthalpy of decomposition) can be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. The decomposition of high grade bleaching powder (this compound) (2007) | David M. Bibby | 8 Citations [scispace.com]
- 3. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 4. Details of content [thaiscience.info]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Calcium Hypochlorite in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the critical topic of the solubility and reactivity of calcium hypochlorite (B82951) in organic solvents. For laboratory and industrial applications, understanding the behavior of this strong oxidizing agent in non-aqueous media is paramount for safety, process development, and achieving desired chemical transformations. While quantitative solubility data is scarce due to the high reactivity of calcium hypochlorite, this document provides a comprehensive overview of its interactions with various organic solvents, outlines experimental protocols for its assessment, and details analytical methods for its quantification.
The Reactivity of this compound with Organic Solvents
Direct dissolution of this compound in organic solvents is generally not a simple physical process. Instead, a chemical reaction is often initiated, where this compound acts as a potent oxidizing agent. This reactivity precludes the establishment of classical solubility equilibria in most organic media. The interaction can range from slow decomposition to vigorous, and even explosive, reactions.[1][2]
The following table summarizes the observed and expected interactions of this compound with common classes of organic solvents. It is critical to note that these are qualitative descriptions, and the vigor of the reaction can be influenced by factors such as temperature, concentration, purity of the reagents, and the presence of catalysts.
| Solvent Class | Representative Solvents | Nature of Interaction & Products |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive to Violent Reaction. [1][2] Oxidation of the alcohol occurs, which can be highly exothermic and potentially explosive.[1] Primary alcohols can be oxidized to aldehydes and carboxylic acids or esters, while secondary alcohols are oxidized to ketones.[3][4] |
| Ketones | Acetone, Methyl Ethyl Ketone | Reactive. Undergoes the haloform reaction to produce chloroform (B151607) (with acetone) and the corresponding carboxylate salt.[5][6][7] This reaction can be vigorous. |
| Glycols | Ethylene Glycol, Propylene Glycol | Violent Reaction/Ignition. [8][9] The high concentration of hydroxyl groups makes these compounds readily oxidizable, often leading to spontaneous ignition.[8] |
| Phenols | Phenol, Cresol | Reactive. [10] Electrophilic chlorination of the aromatic ring occurs, leading to the formation of various chlorophenols.[10][11] Ring cleavage can also occur with sufficient oxidant. |
| Hydrocarbons | Hexane, Toluene | Generally low reactivity at room temperature, but risk of explosion. [1][2] While less reactive than solvents with functional groups, mixing with hydrocarbons, especially in the presence of heat or contaminants, can lead to explosive reactions.[1][2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Reactive. Oxidation of ethers can occur, potentially leading to the formation of explosive peroxides, especially with cyclic ethers like THF. |
| Organic Sulfides | Dimethyl Sulfide | Ignition and/or Explosion. [1][2][12] this compound reacts vigorously with organic sulfur compounds.[1][2] |
Experimental Protocol for Assessing the "Solubility" and Reactivity of this compound in an Organic Solvent
Given the reactive nature of this compound, any attempt to determine its solubility must be approached with extreme caution and should be considered an assessment of its stability and reactivity in that solvent. The following is a generalized protocol that prioritizes safety.
Objective: To qualitatively assess the reactivity of this compound with an organic solvent and, if stable, to approximate its solubility.
Materials:
-
This compound (analytical grade)
-
Organic solvent (high purity)
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
-
Volumetric flasks and pipettes
-
Standardized sodium thiosulfate (B1220275) solution (0.1 N)
-
Potassium iodide
-
Starch indicator solution
-
Acetic acid
Procedure:
-
Safety First: Conduct the entire experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a fire extinguisher and a spill kit readily available.
-
Initial Reactivity Screening (Microscale):
-
In a small test tube, add a few milligrams of this compound.
-
Slowly add 1-2 mL of the organic solvent at room temperature.
-
Observe for any signs of reaction: gas evolution, color change, temperature increase, or precipitation.
-
If any reaction is observed, do not proceed to larger scales. The substance is considered reactive and not truly "soluble."
-
-
Controlled "Solubility" Determination (if no initial reaction):
-
In a jacketed reaction vessel connected to a constant temperature bath, add a known volume of the organic solvent.
-
While stirring, add an excess of this compound in small portions.
-
Allow the mixture to stir for a predetermined time (e.g., 24 hours) at a constant temperature. Monitor for any signs of a delayed reaction.
-
After the equilibration period, stop stirring and allow the undissolved solid to settle.
-
-
Sample Preparation for Analysis:
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Immediately filter the sample using a syringe filter to remove any suspended solid particles.
-
Dilute the filtered sample with deionized water to a known volume in a volumetric flask. This is necessary because the subsequent titration is performed in an aqueous medium.
-
-
Analysis of "Dissolved" this compound (Available Chlorine Titration):
-
To an Erlenmeyer flask, add an excess of potassium iodide and a small amount of acetic acid.
-
Add a known volume of the diluted sample to the flask. The hypochlorite will oxidize the iodide to iodine, resulting in a brown solution.
-
Ca(OCl)₂ + 4CH₃COOH + 4KI → CaCl₂ + 4CH₃COOK + 2I₂ + 2H₂O
-
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the brown color fades to a pale yellow.
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Add a few drops of starch indicator. The solution will turn a deep blue/black.
-
Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate used.
-
-
Calculation:
-
Calculate the concentration of available chlorine in the diluted sample.
-
Back-calculate to determine the concentration of this compound in the original organic solvent, and express this as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the interaction of this compound with an organic solvent.
References
- 1. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound MIXTURE, DRY, WITH MORE THAN 10% BUT NOT MORE THAN 39% AVAILABLE CHLORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. testbook.com [testbook.com]
- 7. scienceforums.net [scienceforums.net]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound (Calcium process) : Technology Transfer - infochems [infochems.com]
- 10. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Calcium Hypochlorite: A Versatile and Efficient Oxidizing Agent in Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Calcium hypochlorite (B82951), Ca(OCl)₂, a readily available and stable solid, has emerged as a powerful and versatile oxidizing agent in modern organic chemistry. Its affordability, ease of handling, and high content of available chlorine make it an attractive alternative to other, often more hazardous or expensive, oxidizing agents.[1][2][3] This technical guide provides an in-depth overview of the applications of calcium hypochlorite in organic synthesis, with a focus on its use in the oxidation of various functional groups. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in leveraging this efficient reagent for their synthetic needs.
Core Applications in Organic Oxidation
This compound has demonstrated broad utility in the oxidation of a range of organic substrates. Its reactivity can be modulated by the choice of reaction conditions, including solvents, catalysts, and pH.
Oxidation of Alcohols
A primary application of this compound is the oxidation of alcohols to carbonyl compounds. The outcome of the oxidation is dependent on the nature of the alcohol substrate.
-
Secondary Alcohols to Ketones: this compound efficiently oxidizes secondary alcohols to their corresponding ketones in excellent yields.[1][2][4] This transformation is a cornerstone of organic synthesis, crucial for the construction of complex molecular architectures in drug discovery.
-
Primary Alcohols to Aldehydes and Esters: The oxidation of primary alcohols with this compound can be more nuanced. While the selective oxidation to aldehydes is achievable, particularly for benzylic alcohols, over-oxidation to carboxylic acids or the formation of esters can occur.[2][4][5] In some instances, the primary alcohol can be converted to an ester where both the acid and alcohol portions are derived from the starting material.[1][4]
Oxidation of Aldehydes
This compound serves as an effective reagent for the oxidation of aldehydes to carboxylic acids.[1][6] This reaction is particularly efficient for aliphatic aldehydes and aromatic aldehydes bearing electron-withdrawing groups, affording good to excellent yields.[6] However, for aromatic aldehydes with electron-donating groups, nuclear chlorination can be a competing reaction.[6]
Other Oxidative Transformations
Beyond alcohols and aldehydes, this compound finds application in other oxidative processes, including:
-
Cleavage of Glycols and α-Hydroxy Carboxylic Acids: It can be used to cleave carbon-carbon bonds in glycols and α-hydroxy carboxylic acids, yielding fragmented aldehydes or carboxylic acids.[3][7]
-
Haloform Reaction: this compound is a key reagent in the haloform reaction for the synthesis of chloroform.[3][7]
-
Oxidation of Sulfides: It can be employed to oxidize thiols and sulfides, which is useful for odor reduction and waste disposal in organic synthesis.[3]
-
Epoxidation of Alkenes: In some cases, this compound can be used for the epoxidation of alkenes.
-
Oxidation of Urazoles: It has been shown to be an efficient reagent for the oxidation of urazoles to dihydrotriazolediones.
Catalytic Systems Enhancing Selectivity and Efficiency
The efficacy and selectivity of this compound oxidations can be significantly enhanced through the use of catalytic systems.
-
TEMPO-Catalyzed Oxidations: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with this compound provides a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8] This system is notable for its good yields and compatibility with various sensitive functional groups.[8]
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid interface, such as the use of solid this compound with an organic solvent, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed to facilitate the transport of the hypochlorite ion into the organic phase, thereby increasing the reaction rate.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the oxidation of organic compounds using this compound.
Table 1: Oxidation of Secondary Alcohols to Ketones
| Substrate | Product | Solvent System | Catalyst | Reaction Time (hr) | Yield (%) | Reference |
| l-Menthol | l-Menthone | Acetonitrile (B52724):Acetic Acid (3:2) / Water | None | 1 | - | [4] |
| Cyclohexanol | Cyclohexanone | Dichloromethane (B109758) | Tetrabutylammonium hydrogen sulfate | - | 7-91 | [10] |
| 2-Butanol | 2-Butanone | Dichloromethane | Tetrabutylammonium hydrogen sulfate | - | 63-87 | [10] |
| 1-Phenylethanol | Acetophenone | Dichloromethane | Tetrabutylammonium hydrogen sulfate | - | 58-72 | [10] |
Table 2: Oxidation of Primary Alcohols
| Substrate | Product | Solvent System | Catalyst | Reaction Time (hr) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | Dichloromethane | Tetrabutylammonium hydrogen sulfate | - | 59-78 | [10] |
| Benzyl alcohol | Benzaldehyde | Acetonitrile:Acetic Acid / Water | None | - | 98 | [2] |
| p-Methoxybenzyl alcohol | p-Methoxybenzaldehyde | Acetonitrile | TEMPO | 1 | 92 | [8] |
Table 3: Oxidation of Aldehydes to Carboxylic Acids
| Substrate | Product | Solvent System | Reaction Conditions | Yield (%) | Reference |
| Aliphatic Aldehydes | Corresponding Carboxylic Acids | Acetonitrile-Acetic Acid / Water | Ambient Temperature | Good to Excellent | [6] |
| Aromatic Aldehydes (with electron-withdrawing groups) | Corresponding Carboxylic Acids | Acetonitrile-Acetic Acid / Water | Ambient Temperature | Good to Excellent | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and scales.
General Procedure for the Oxidation of a Secondary Alcohol (l-Menthol to l-Menthone)
Materials:
-
l-Menthol
-
This compound (commercial grade, ~65-70%)
-
Acetonitrile
-
Acetic acid
-
Water
-
Dichloromethane
-
10% Sodium bicarbonate solution
Procedure:
-
Dissolve the secondary alcohol (e.g., 3g of l-Menthol, 19 mmol) in a mixture of acetonitrile and acetic acid (3:2 ratio, 25 mL).[4]
-
In a separate flask, prepare a cooled (0 °C) and stirred solution of this compound (1.84g, 12.7 mmol) in water (40 mL).[4]
-
Add the alcohol solution dropwise to the this compound solution over a period of 10 minutes, maintaining the temperature at 0 °C.[4]
-
Continue stirring the reaction mixture for 1 hour at 0 °C.[4]
-
After 1 hour, add water (40 mL) to the reaction mixture.[4]
-
Extract the product with dichloromethane (4 x 30 mL).[4]
-
Combine the organic layers and wash with 10% sodium bicarbonate solution, followed by a wash with water.[4]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the product by an appropriate method, such as distillation or chromatography, if necessary.
General Procedure for TEMPO-Catalyzed Oxidation of an Alcohol
Materials:
-
Alcohol substrate
-
This compound
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
Acetonitrile
Procedure:
-
Dissolve the alcohol (1 mmol) and TEMPO (0.01 mmol) in acetonitrile.[8]
-
Add this compound (1 mmol) to the solution.[8]
-
Stir the reaction mixture at a temperature ranging from 0 °C to room temperature for 1-2 hours.[8]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by chromatography.
Reaction Mechanisms and Workflows
The oxidizing species in these reactions is generally considered to be hypochlorous acid (HOCl), which is formed in situ from this compound, especially under acidic conditions.[11][12][13]
Caption: Generalized mechanism of alcohol oxidation by hypochlorous acid.
The experimental workflow for a typical this compound oxidation is straightforward, involving reaction setup, workup, and purification.
Caption: A typical experimental workflow for this compound oxidation.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care.[14][15][16][17] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[14] this compound should be stored in a cool, dry place away from combustible materials, acids, and organic compounds.[7][15][16] Reactions with organic materials can be exothermic and potentially explosive.[18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[14][15][16]
Conclusion
This compound is a cost-effective, stable, and efficient oxidizing agent with a broad range of applications in organic synthesis. Its utility in the oxidation of alcohols, aldehydes, and other functional groups, especially when combined with catalytic systems like TEMPO, makes it a valuable tool for researchers and professionals in the field of drug development and chemical synthesis. By understanding the reaction conditions, potential side reactions, and proper safety protocols, chemists can effectively harness the oxidative power of this compound for the synthesis of valuable chemical entities.
References
- 1. Use and Properties of Calcium hypochlorite_Chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Oxidation of Alcohols and Ethers Using this compound - [www.rhodium.ws] [erowid.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. This compound: Properties, Uses & Reactions Explained [vedantu.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]
- 12. Oxidation of Alcohols | Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 13. Oxidation of Alcohols | Overview, Mechanism & Examples - Video | Study.com [study.com]
- 14. geneseo.edu [geneseo.edu]
- 15. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. rowe.com.au [rowe.com.au]
- 18. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Principles of Calcium Hypochlorite Disinfection: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hypochlorite (B82951), Ca(OCl)₂, is a solid inorganic compound widely utilized for its potent, broad-spectrum antimicrobial properties. Commercial grades, typically containing 65-70% available chlorine, serve as a stable and reliable source of hypochlorous acid (HOCl), the primary active disinfecting agent.[1][2][3] Its application spans numerous sectors, including municipal water treatment, industrial sanitation, and emergency water purification.[4][5] This technical guide provides an in-depth exploration of the fundamental chemical principles governing its disinfecting action, the molecular mechanisms of microbial inactivation, factors influencing its efficacy, and standardized protocols for its evaluation.
Chemical Principles of Disinfection
The disinfecting power of calcium hypochlorite is initiated upon its dissolution in water, which triggers a series of chemical reactions.
2.1 Dissolution and Hydrolysis When solid this compound is dissolved in water, it hydrolyzes to form calcium hydroxide (B78521) (Ca(OH)₂) and, critically, two molecules of hypochlorous acid (HOCl).[1][6]
Chemical Equation: Ca(OCl)₂ + 2H₂O → 2HOCl + Ca(OH)₂[1]
This reaction makes HOCl, the primary biocidal agent, available for disinfection.[6]
2.2 pH-Dependent Equilibrium Hypochlorous acid is a weak acid and exists in a pH-dependent equilibrium with the less potent hypochlorite ion (OCl⁻).[7]
Equilibrium Equation: HOCl ⇌ H⁺ + OCl⁻
The relative distribution of these two chlorine species is critical for disinfection efficacy. Between pH 6.0 and 8.5, a significant shift occurs from the undissociated HOCl form to the dissociated OCl⁻ ion.[7] Hypochlorous acid is a more powerful disinfectant—reportedly up to 80 times more effective than the hypochlorite ion—because its neutral charge allows it to more easily penetrate the negatively charged cell walls of microorganisms.[7] Therefore, disinfection is most effective in slightly acidic to neutral pH ranges where HOCl is the predominant species.[7][8] The addition of this compound itself raises the pH of the water due to the formation of calcium hydroxide, a factor that must be managed for optimal performance.[9]
Caption: Dissolution of Ca(OCl)₂ and the critical pH-dependent equilibrium of chlorine species.
Mechanism of Antimicrobial Action
Hypochlorous acid is a potent, fast-acting oxidizing agent that inactivates microorganisms through a multi-targeted approach, which makes the development of resistance highly unlikely.[1][8][10] The primary mechanism involves penetrating the cell and disrupting essential cellular components.
-
Cell Wall and Membrane Disruption: As a small, uncharged molecule, HOCl readily passes through the cell walls and cytoplasmic membranes of bacteria, fungi, and viruses.[1][6] It then oxidizes membrane lipids and proteins, leading to a loss of membrane integrity, increased permeability, and leakage of vital intracellular contents, ultimately causing cell lysis.[1][10]
-
Protein and Enzyme Inactivation: Once inside the cell, HOCl reacts with a wide range of biomolecules.[10] It is particularly reactive with sulfur-containing amino acids like cysteine and methionine, which are critical components of many enzymes and structural proteins.[2] Oxidation of these amino acids leads to protein denaturation and irreversible inactivation of enzymes essential for metabolism, such as those involved in ATP (energy) production.[1][10]
-
Nucleic Acid Damage: HOCl can cause damage to DNA and RNA.[1][2] The reaction of HOCl with the amine groups of nucleotide bases can form reactive chloramines, which disrupt the hydrogen bonds that hold the DNA double helix together.[2] This damage inhibits DNA replication and transcription, preventing the microorganism from functioning and reproducing.[2][6]
References
- 1. microbiochemjournal.com [microbiochemjournal.com]
- 2. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. cdn.who.int [cdn.who.int]
- 9. The effect of temperature on the tissue dissolution capacity of 10% this compound solution | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
- 10. Home | RUTHIGEN [ruthigen.com]
history and discovery of calcium hypochlorite's properties
An In-depth Technical Guide to the History and Discovery of Calcium Hypochlorite's Properties
Abstract
Calcium hypochlorite (B82951), Ca(OCl)₂, is a cornerstone of modern sanitation and bleaching technologies. This technical guide provides a comprehensive overview of the historical milestones and scientific investigations that led to the discovery and characterization of its potent properties. We trace its development from the initial discovery of chlorine gas to the industrial production of a stable bleaching powder, and the seminal moments that established its role as a powerful disinfectant. This document details the key chemical properties, presents quantitative data in tabular form, outlines relevant experimental protocols, and visualizes critical historical and mechanistic pathways for researchers, scientists, and drug development professionals.
A History of Discovery: From Gas to Stable Salt
The journey to understanding this compound began with the isolation of its key elemental component, chlorine.
-
1774: Discovery of Chlorine: Swedish chemist Carl Wilhelm Scheele was the first to discover chlorine gas.[1][2]
-
1785: First Bleaching Application: French scientist Claude Berthollet recognized that the chlorine gas discovered by Scheele could be used to bleach fabrics.[1][2][3] He developed a liquid bleach by dissolving chlorine in water and later improved it by adding it to a caustic potash solution, creating a product named "Eau de Javel" ("Javel water").[1][4][5]
-
1798-1799: The Advent of a Stable Bleaching Powder: While Javel water was effective, it was unstable and difficult to transport. Scottish chemist and industrialist Charles Tennant, alongside Charles Macintosh, sought a more stable alternative.[1][6] Tennant devised a method of passing chlorine gas over dry slaked lime (calcium hydroxide) to produce a solid, stable bleaching powder.[7][8][9] He patented a bleach liquor solution in 1798 and the solid bleaching powder (this compound) in 1799.[1][3][6][7][8][10] This invention was revolutionary, making bleaching processes more efficient, inexpensive, and safe.[7][8] Tennant's St. Rollox chemical works, established near Glasgow, became the largest in the world for a time, producing the compound for a global market.[9][11]
Physicochemical and Chemical Properties
This compound is an inorganic compound that appears as a white or gray solid, though commercial samples can be yellowish.[12] It possesses a strong chlorine odor due to slow decomposition in the presence of moist air.[12] A key advantage over sodium hypochlorite is its relative stability as a solid and its higher available chlorine content.[12] Commercial grades typically have an available chlorine content of 65-70%, while pure samples can reach 99.2%.[12][13][14]
Quantitative Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | Ca(OCl)₂ | [6][12] |
| Molar Mass | 142.98 g/mol | [6][12] |
| Appearance | White/gray powder or granules | [6][12] |
| Density | 2.35 g/cm³ (at 20 °C) | [6][12] |
| Melting Point | 100 °C (decomposes) | [6][12] |
| Boiling Point | 175 °C (decomposes) | [6][12] |
| Solubility in Water | 21 g/100 mL (at 25 °C) | [6][12][15] |
| Available Chlorine (Commercial) | 65-75% | [13][14][16] |
| pH (1% solution) | ~11-12 (Alkaline) | [14][17] |
Industrial Production
The industrial process developed by Charles Tennant remains the fundamental basis for modern production.[12] It involves the controlled reaction of chlorine gas with moist slaked lime (calcium hydroxide).[12][18]
The overall reaction is: 2 Cl₂ + 2 Ca(OH)₂ → Ca(OCl)₂ + CaCl₂ + 2 H₂O[12]
Industrial setups often perform this reaction in stages to achieve different compositions and purities, managing the ratios of this compound, unreacted lime, and calcium chloride byproducts.[12]
Discovery of Disinfectant Properties
While its bleaching ability was the initial driver of its adoption, the disinfectant properties of hypochlorites were soon recognized as being of immense importance to public health and medicine.
-
c. 1820: Labarraque's Disinfectant Solution: French chemist Antoine Germain Labarraque extensively studied the deodorizing and disinfecting capabilities of hypochlorites.[1][2][19] He developed a "Labarraque's solution" (a sodium hypochlorite solution) and was instrumental in promoting its use for sanitation in hospitals, morgues, and slaughterhouses, significantly improving public health conditions.[1][2]
-
1847: Semmelweis and Hand Hygiene: The most dramatic demonstration of the life-saving potential of chlorinated solutions came from the work of Hungarian physician Ignaz Semmelweis.[20] At the Vienna General Hospital, Semmelweis observed alarmingly high mortality rates from puerperal fever ("childbed fever") in the doctors' maternity clinic compared to the midwives' clinic.[20][21] He hypothesized that "cadaverous particles" were being transferred from autopsies to patients by the hands of doctors and medical students.[21][22][23] In 1847, he instituted a mandatory handwashing policy using a chlorinated lime (this compound) solution.[20][21][22] The results were immediate and profound: the maternal mortality rate in his clinic plummeted from over 12-18% to less than 2%.[20][21][22] Despite this overwhelming empirical evidence, Semmelweis's ideas were rejected by much of the medical establishment at the time, as the germ theory of disease had not yet been developed.[20][21]
Mechanism of Antimicrobial Action
When this compound dissolves in water, it dissociates and reacts to form hypochlorous acid (HOCl), which is the primary disinfecting agent.[13][16][17][24]
Ca(OCl)₂ + 2H₂O ⇌ Ca(OH)₂ + 2HOCl
Hypochlorous acid is a powerful oxidizing agent.[13][17] Its antimicrobial action is achieved by penetrating the cell walls of microorganisms like bacteria and viruses and destroying essential components such as proteins and DNA, rendering them inactive.[13][16][17] The efficacy is pH-dependent, with HOCl being more effective than the hypochlorite ion (OCl⁻) and favored at a slightly acidic to neutral pH (6.5-7.5).[13][17]
Experimental Protocols
To validate the efficacy of a disinfectant like this compound, standardized testing protocols are essential. While historical methods were based on simple observation, modern protocols are quantitative and reproducible. The following is a representative methodology based on modern suspension tests (e.g., EN 13697) and use-dilution carrier tests (AOAC).
Protocol: Quantitative Disinfectant Efficacy Test
1. Objective: To determine the bactericidal efficacy of a this compound solution against a specific microorganism (e.g., Staphylococcus aureus) on a non-porous surface.
2. Materials & Reagents:
-
This compound (commercial grade, known % available chlorine).
-
Sterile deionized water for dilutions.
-
Test microorganism culture (S. aureus, ATCC 6538).
-
Appropriate growth medium (e.g., Tryptic Soy Broth/Agar).
-
Sterile stainless steel carriers (1 cm diameter disks).
-
Neutralizing broth (e.g., Dey-Engley Broth) to stop the disinfectant action.
-
Organic soil load (e.g., 5% fetal bovine serum, if testing under "dirty" conditions).
-
Incubator set to 37°C.
-
Sterile pipettes, test tubes, and petri dishes.
3. Methodology:
-
Preparation of Disinfectant: Prepare a stock solution of this compound. From this, create the desired test concentration (e.g., 500 ppm available chlorine) using sterile deionized water. The solution should be prepared fresh.
-
Carrier Inoculation:
-
Grow the test organism in broth to a standard concentration (e.g., 1.5–5.0 x 10⁸ CFU/mL).
-
Immerse sterile stainless steel carriers in the bacterial culture for a set time, then withdraw and dry them in a sterile environment. This leaves a dried film of bacteria on the carrier.
-
-
Disinfectant Exposure:
-
Place each dried, contaminated carrier into a separate sterile test tube.
-
Add a precise volume (e.g., 5 mL) of the prepared this compound solution to each tube, ensuring the carrier is fully submerged.
-
Start a timer for the specified contact time (e.g., 5 minutes). The test should be conducted at a controlled temperature (e.g., 20°C).
-
-
Neutralization & Recovery:
-
At the end of the contact time, aseptically transfer the carrier from the disinfectant solution into a tube containing a specific volume of neutralizing broth. This immediately halts the antimicrobial action.
-
Vortex or sonicate the tube to release any surviving bacteria from the carrier into the broth.
-
-
Enumeration:
-
Perform serial dilutions of the neutralized broth.
-
Plate the dilutions onto agar (B569324) plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of visible colonies (Colony Forming Units, or CFUs).
-
-
Controls:
-
Carrier Count Control: Perform the entire procedure on a set of carriers using a sterile water blank instead of the disinfectant to determine the initial number of bacteria on each carrier.
-
Neutralizer Efficacy Control: Verify that the neutralizing broth effectively inactivates the disinfectant without being toxic to the microorganisms.
-
-
Data Analysis:
-
Calculate the log₁₀ reduction in viable bacteria by comparing the CFU counts from the disinfectant-treated carriers to the carrier count controls.
-
Regulatory standards often require a specific log reduction (e.g., ≥ 4-log₁₀ reduction) to pass the efficacy test.
-
Conclusion
The history of this compound is a story of chemical innovation directly translating to profound advancements in industrial processes and public health. From Claude Berthollet's initial recognition of chlorine's bleaching power to Charles Tennant's pivotal invention of a stable, transportable powder, the compound revolutionized the textile industry.[1][7] This was followed by the critical discovery of its disinfectant properties, championed by Antoine Labarraque and unequivocally proven by Ignaz Semmelweis in a clinical setting, saving countless lives long before the germ theory of disease was widely accepted.[1][20] The properties of this simple inorganic salt, characterized through centuries of scientific inquiry, continue to make it an indispensable tool for water purification, sanitation, and disinfection worldwide.
References
- 1. Bleach - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chlorineinstitute.org [chlorineinstitute.org]
- 5. Claude Louis Berthollet [sites.itservices.cas.unt.edu]
- 6. This compound: Structure, Properties & Uses | Turito [turito.com]
- 7. Charles Tennant - Wikipedia [en.wikipedia.org]
- 8. Charles_Tennant [chemeurope.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Charles Tennant (1768-1838) - Graces Guide [gracesguide.co.uk]
- 11. collection.sciencemuseumgroup.org.uk [collection.sciencemuseumgroup.org.uk]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. dongachem.vn [dongachem.vn]
- 14. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 15. This compound: Properties, Uses & Reactions Explained [vedantu.com]
- 16. The Power of this compound in Water Treatment - Globex Venture [globexventure.com]
- 17. Aguachlon-Chemical Properties of this compound: Understanding Its Role in Water Treatment [aguachlon.com]
- 18. Properties and Applications of this compound-Dezhou Chemtics Chemical Co., Ltd. [en.dzkmd.com]
- 19. ramblingsaboutdisinfection.com [ramblingsaboutdisinfection.com]
- 20. Ignaz Semmelweis - Wikipedia [en.wikipedia.org]
- 21. idcmjournal.org [idcmjournal.org]
- 22. Semmelweis' Germ Theory - The Introduction of Hand Washing [explorable.com]
- 23. xtalks.com [xtalks.com]
- 24. Aguachlon-Understanding the Reaction Between this compound and Water [aguachlon.com]
An In-depth Technical Guide to Theoretical Yield Calculation for Calcium Hypochlorite Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical yield calculations for the synthesis of calcium hypochlorite (B82951), Ca(OCl)₂. A thorough understanding of stoichiometry and reaction conditions is paramount for process optimization, cost-effectiveness, and safety in the production of this widely used disinfecting and bleaching agent.
Principal Synthesis Methodologies
The industrial production of calcium hypochlorite is primarily achieved through two established methods: the calcium process and the sodium process.[1] Each method involves distinct reactants and stoichiometries, which directly influence the theoretical yield.
The Calcium Process
The calcium process is a direct approach where chlorine gas is reacted with an aqueous slurry of calcium hydroxide (B78521) (slaked lime).[2][3] This method is straightforward but often results in a product with more impurities, such as calcium chloride, which can affect stability and purity.[2]
The balanced chemical equation for the calcium process is:
2 Ca(OH)₂ + 2 Cl₂ → Ca(OCl)₂ + CaCl₂ + 2 H₂O [4][5]
The Sodium Process
The sodium process is a multi-step method designed to produce a higher purity and more stable form of this compound.[2] It involves the reaction of chlorine, sodium hydroxide, and calcium hydroxide.[1] In this process, sodium hypochlorite is often formed as an intermediate, which then reacts with calcium chloride.[4] The overall reaction can be represented as the reaction of calcium hydroxide with sodium hypochlorite and chlorine gas.
The balanced chemical equation for the sodium process is:
Ca(OH)₂ + 2 NaClO + Cl₂ → Ca(OCl)₂ + 2 NaCl + H₂O
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction goes to completion with no losses.[6] This calculation is fundamental to chemical synthesis and is based on the stoichiometry of the balanced chemical equation.[7]
The logical workflow for calculating the theoretical yield is as follows:
Figure 1: Logical workflow for theoretical yield calculation.
Step-by-Step Calculation
-
Balance the Chemical Equation : Ensure the chemical equation is correctly balanced to reflect the law of conservation of mass.
-
Determine Molar Masses : Calculate the molar masses of all reactants and the desired product, this compound.
-
Identify the Limiting Reactant : The limiting reactant is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[8] To identify it, calculate the number of moles of each reactant and compare their stoichiometric ratios to the product.
-
Calculate Moles of Product : Use the stoichiometric ratio from the balanced equation to determine the number of moles of this compound that can be produced from the limiting reactant.
-
Calculate Theoretical Yield : Convert the moles of this compound to grams by multiplying by its molar mass.[9]
Quantitative Data for Calculations
The following table summarizes the molar masses required for the theoretical yield calculations.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Calcium Hydroxide | Ca(OH)₂ | 74.093 |
| Chlorine Gas | Cl₂ | 70.906 |
| Sodium Hypochlorite | NaClO | 74.44 |
| This compound | Ca(OCl)₂ | 142.98 |
Molar masses are based on standard atomic weights.
Worked Examples
Example 1: Calcium Process
Problem : Calculate the theoretical yield of this compound if 100.0 g of calcium hydroxide is reacted with an excess of chlorine gas.
-
Step 1 & 2 : The balanced equation and molar masses are provided above.
-
Step 3 : Since chlorine gas is in excess, calcium hydroxide is the limiting reactant.
-
Step 4 : Calculate the moles of Ca(OH)₂:
-
Moles of Ca(OH)₂ = 100.0 g / 74.093 g/mol = 1.350 mol
-
-
Step 5 : Determine the moles of Ca(OCl)₂ produced using the stoichiometric ratio (2 moles of Ca(OH)₂ produce 1 mole of Ca(OCl)₂):
-
Moles of Ca(OCl)₂ = 1.350 mol Ca(OH)₂ × (1 mol Ca(OCl)₂ / 2 mol Ca(OH)₂) = 0.675 mol
-
-
Step 6 : Calculate the theoretical yield in grams:
-
Theoretical Yield = 0.675 mol × 142.98 g/mol = 96.51 g
-
Example 2: Sodium Process
Problem : Calculate the theoretical yield of this compound if 50.0 g of calcium hydroxide is reacted with 100.0 g of sodium hypochlorite and excess chlorine gas.
-
Step 1 & 2 : The balanced equation and molar masses are provided above.
-
Step 3 : Identify the limiting reactant.
-
Moles of Ca(OH)₂ = 50.0 g / 74.093 g/mol = 0.675 mol
-
Moles of NaClO = 100.0 g / 74.44 g/mol = 1.343 mol
-
To determine the limiting reactant, find the moles of product each reactant could produce:
-
From Ca(OH)₂: 0.675 mol Ca(OH)₂ × (1 mol Ca(OCl)₂ / 1 mol Ca(OH)₂) = 0.675 mol Ca(OCl)₂
-
From NaClO: 1.343 mol NaClO × (1 mol Ca(OCl)₂ / 2 mol NaClO) = 0.6715 mol Ca(OCl)₂
-
-
Sodium hypochlorite produces fewer moles of the product, so it is the limiting reactant.
-
-
Step 4 : Use the moles of product from the limiting reactant (0.6715 mol).
-
Step 5 : Calculate the theoretical yield in grams:
-
Theoretical Yield = 0.6715 mol × 142.98 g/mol = 95.99 g
-
Generalized Experimental Protocol (Lab-Scale)
This protocol outlines a generalized procedure for the synthesis of this compound via the calcium process for illustrative purposes.
Figure 2: Generalized experimental workflow for this compound synthesis.
-
Preparation :
-
Prepare a slurry of a known mass of calcium hydroxide in distilled water within a three-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet tube.
-
Place the reaction vessel in an ice-water bath to maintain a temperature between 0-5 °C. Low temperatures are crucial to minimize the formation of calcium chlorate.
-
-
Reaction :
-
Slowly bubble a pre-weighed amount of chlorine gas through the stirred slurry. The flow rate should be controlled to allow for efficient absorption and reaction.
-
Continue the reaction until the desired amount of chlorine has been added or until periodic testing indicates the reaction is complete.
-
-
Product Isolation :
-
Once the reaction is complete, filter the mixture via vacuum filtration to separate the solid product from the mother liquor.[10]
-
Wash the filter cake with a small amount of ice-cold distilled water to remove soluble impurities like calcium chloride.
-
Dry the solid product under vacuum at a low temperature to remove residual water.
-
-
Analysis :
-
Weigh the final dried product to determine the actual yield.
-
Calculate the percent yield using the formula:
-
Percent Yield = (Actual Yield / Theoretical Yield) × 100%
-
-
Conclusion
The accurate calculation of theoretical yield is a critical first step in evaluating the efficiency of any chemical synthesis. For this compound production, understanding the stoichiometry of the calcium and sodium processes allows researchers and chemical engineers to optimize reactant ratios, control production costs, and maximize output. By comparing the actual yield obtained from experimental work with the calculated theoretical yield, the efficiency of the synthesis process can be quantified, providing valuable insights for process improvement and scale-up.
References
- 1. epa.gov [epa.gov]
- 2. Production process of this compound-ENOCHLOR [enochem.com.cn]
- 3. Sciencemadness Discussion Board - Synthesis of Solid this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. en.amaschem.com [en.amaschem.com]
- 5. byjus.com [byjus.com]
- 6. Theoretical Yield — Definition & Calculation - Expii [expii.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. omnicalculator.com [omnicalculator.com]
- 9. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 10. Aguachlon-Calcium Hypochlorite Manufacturing Process: Step-by-Step Guide to Production [aguachlon.com]
Spectroscopic Analysis of Calcium Hypochlorite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of calcium hypochlorite (B82951), Ca(OCl)₂. It is designed to serve as a core resource for professionals requiring detailed information on the characterization of this widely used oxidizing agent. The guide covers key spectroscopic methods, presents quantitative data in accessible formats, details experimental protocols, and utilizes visualizations to illustrate fundamental concepts and workflows.
Introduction to Calcium Hypochlorite
This compound is an inorganic salt with the chemical formula Ca(OCl)₂.[1][2][3] It is a strong oxidizing agent commonly used for water treatment, as a bleaching agent, and in various disinfectant formulations.[1] Commercial products are typically sold as a white or yellowish granular solid or tablets and possess a distinct chlorine odor due to slow decomposition in moist air.[1][4] A thorough understanding of its spectroscopic signature is crucial for quality control, stability testing, and investigating its reaction mechanisms.
Physical and Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | Ca(OCl)₂ | [1][2][3] |
| Molar Mass | 142.98 g/mol | [2][3] |
| Appearance | White/gray powder, granules, or pellets | [4] |
| Solubility in Water | 21 g/100 mL at 25 °C (reacts) | [1] |
| Decomposition | Decomposes at 100 °C | [4] |
Spectroscopic Characterization
The analysis of this compound is primarily achieved through a suite of spectroscopic techniques that probe its electronic and vibrational properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a quantitative method used to determine the concentration of the hypochlorite ion (OCl⁻) in aqueous solutions. The electronic transitions within the OCl⁻ ion result in a characteristic absorption band in the ultraviolet region.
Quantitative UV-Vis Data for the Hypochlorite Ion:
| Analyte | Absorption Maximum (λmax) | Molar Absorptivity (ε) |
| Hypochlorite ion (OCl⁻) | ~292 nm | ~350 M⁻¹cm⁻¹ |
Experimental Protocol: UV-Vis Analysis of Aqueous this compound
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for optimal baseline stability.
-
Sample Preparation: a. Prepare a stock solution by accurately weighing a known mass of this compound and dissolving it in a known volume of deionized water. b. Create a series of calibration standards by performing serial dilutions of the stock solution. c. Use the same deionized water as a blank reference.
-
Measurement: a. Use quartz cuvettes for all measurements to ensure transparency in the UV range.[5] b. Record a baseline spectrum with the blank solution. c. Measure the absorbance of each standard and the sample solution at the λmax of the hypochlorite ion (~292 nm). d. Construct a calibration curve by plotting absorbance versus concentration. e. Determine the concentration of the sample from its absorbance using the calibration curve.
Infrared (IR) Spectroscopy
Infrared spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques, is used to identify the vibrational modes of the hypochlorite ion in the solid state.
Qualitative IR Data:
The primary vibrational mode observed for the hypochlorite ion is the Cl-O stretch. While specific peak positions can vary slightly based on the crystal lattice and hydration state, IR spectra for this compound are well-documented in spectral databases.[6][7]
Experimental Protocol: FTIR/ATR-IR Analysis of Solid this compound
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet (Transmission): Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and ensure firm contact.
-
-
Measurement: a. Acquire a background spectrum (of the empty spectrometer for KBr or the clean ATR crystal). b. Acquire the sample spectrum. The instrument software will generate the final spectrum by ratioing the sample spectrum against the background.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly sensitive to the symmetric stretch of the non-polar Cl-O bond in the hypochlorite ion.
Quantitative Raman Data for the Hypochlorite Ion:
| Analyte | Raman Shift (cm⁻¹) | Vibrational Mode | Reference(s) |
| Hypochlorite ion (OCl⁻) | ~710 - 720 cm⁻¹ | Cl-O Stretch | [8][9][10] |
Experimental Protocol: Raman Analysis of this compound
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation:
-
Solid: A small amount of the solid can be placed on a microscope slide.[11]
-
Aqueous Solution: The solution can be analyzed in a quartz cuvette or glass vial.
-
-
Measurement: a. Focus the laser on the sample. b. Set the laser power and acquisition time to achieve an adequate signal-to-noise ratio while avoiding sample degradation. c. Collect the Raman spectrum.
Mass Spectrometry (MS)
Direct mass spectrometric analysis of this compound to obtain a molecular ion and fragmentation pattern is challenging due to its inorganic and salt-like nature. Electron impact and electrospray ionization are generally not suitable for such compounds. However, mass spectrometry can be employed for elemental analysis.
Considerations for Mass Spectrometry:
-
Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the concentration of calcium.
-
Sample Preparation: For ICP-MS, the solid must be digested in an acidic solution. For other MS techniques, desalting is often necessary to avoid interference from the high salt concentration.[12][13][14]
-
Fragmentation: Due to the ionic nature and instability of the hypochlorite ion upon ionization, predictable fragmentation patterns comparable to those of organic molecules are not observed.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is not a primary tool for the direct analysis of this compound as neither calcium nor the common isotopes of chlorine and oxygen are amenable to routine NMR analysis. However, NMR can be a powerful technique to study the reaction products of this compound with organic substrates by observing the changes in the spectra of the organic molecules.[11]
Visualizing Core Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calciumhypochlorite | CaCl2O2 | CID 11137272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 7778-54-3 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. plus.ac.at [plus.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. ias.ac.in [ias.ac.in]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Reagent-Grade Calcium Hypochlorite: Physical and Chemical Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical specifications of reagent-grade calcium hypochlorite (B82951) (Ca(OCl)₂). The information is curated to meet the needs of researchers, scientists, and professionals in drug development who require high-purity materials and detailed analytical protocols. All quantitative data is presented in clear, structured tables, and key experimental methodologies are described in detail.
Physical and Chemical Properties
Reagent-grade calcium hypochlorite is a white to off-white granular solid with a characteristic chlorine-like odor.[1][2] It is a strong oxidizing agent and should be handled with appropriate safety precautions.[1] While "pure" this compound has a theoretical available chlorine content of 99.2%, high-purity commercial grades typically offer an available chlorine content of 65-75%.[1][2]
Summary of Physical Specifications
The physical properties of reagent-grade this compound are crucial for its handling, storage, and application in various experimental settings.
| Property | Specification |
| Appearance | White to off-white granular solid |
| Odor | Strong, chlorine-like |
| Melting Point | 100 °C (decomposes)[1][2] |
| Boiling Point | 175 °C (decomposes)[1] |
| Density | 2.35 g/cm³[1] |
| Solubility in Water | 21 g/100 mL at 25 °C[1] |
Summary of Chemical Specifications
The chemical specifications define the purity and composition of reagent-grade this compound, which are critical for its reactivity and suitability in sensitive applications.
| Parameter | Typical Specification |
| Available Chlorine | ≥ 65% |
| Moisture (Water Content) | ≤ 10% |
| This compound (Ca(OCl)₂) Assay | Varies based on available chlorine |
| Common Impurities | |
| Sodium Chloride (NaCl) | Present in some manufacturing processes |
| Calcium Chloride (CaCl₂) | Common by-product |
| Calcium Carbonate (CaCO₃) | Can be present from raw materials |
| Calcium Hydroxide (Ca(OH)₂) | Unreacted starting material |
| Calcium Chlorate (B79027) (Ca(ClO₃)₂) | Decomposition product |
Experimental Protocols
Accurate determination of the key specifications of this compound is essential for quality control and experimental consistency. The following sections detail the standard methodologies for these analyses.
Determination of Available Chlorine by Iodometric Titration
This method determines the oxidizing capacity of this compound, expressed as the percentage of available chlorine.
Principle: this compound reacts with excess potassium iodide in an acidic medium to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.[3][4]
Reagents:
-
Potassium iodide (KI), crystal
-
Glacial acetic acid (CH₃COOH)
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled or deionized water
Procedure:
-
Accurately weigh approximately 4 g of the this compound sample.
-
Transfer the sample to a mortar and add a small amount of water to create a smooth paste.
-
Transfer the paste to a 1-liter volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
-
Pipette 50 mL of this solution into a 250 mL Erlenmeyer flask.
-
Add 2 g of potassium iodide and 10 mL of glacial acetic acid to the flask.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration with sodium thiosulfate solution, adding it dropwise until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
Calculation:
Available Chlorine (%) = [(V × N × 35.45) / (W × (50/1000))] × 100
Where:
-
V = Volume of Na₂S₂O₃ solution used in mL
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the this compound sample in grams
-
35.45 = Equivalent weight of chlorine
Determination of Moisture Content by Karl Fischer Titration
The Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[5][6]
Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Analytical balance
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol (B129727) or other suitable solvent
Procedure:
-
Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions, typically using a known amount of water or a certified water standard.
-
Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a stable endpoint to remove any residual moisture.
-
Accurately weigh a sample of this compound (typically 0.1-0.5 g) and quickly transfer it to the titration vessel.
-
Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
Calculation:
Moisture (%) = [(V × F) / W] × 100
Where:
-
V = Volume of Karl Fischer reagent used in mL
-
F = Titer of the Karl Fischer reagent in g H₂O/mL
-
W = Weight of the sample in grams
Particle Size Analysis by Sieve Method
This method determines the particle size distribution of the granular this compound.
Principle: A weighed sample is passed through a series of sieves with progressively smaller openings, and the amount of material retained on each sieve is determined.[7][8]
Apparatus:
-
Set of standard sieves (e.g., ASTM E11 specifications)
-
Mechanical sieve shaker
-
Analytical balance
Procedure:
-
Accurately weigh a representative sample of the granular this compound (e.g., 100 g).
-
Assemble a stack of sieves in descending order of opening size.
-
Place the sample on the top sieve and place the stack in the mechanical shaker.
-
Shake for a specified period (e.g., 10-15 minutes).
-
Carefully remove the sieves and weigh the amount of material retained on each sieve and in the bottom pan.
Calculation:
Percentage Retained on Sieve = (Weight of material on sieve / Total weight of sample) × 100
Chemical Stability and Decomposition
Reagent-grade this compound is relatively stable when stored in a cool, dry place, away from organic materials and acids.[1] However, it can decompose under certain conditions.
Thermal Decomposition
When heated, this compound undergoes an exothermic decomposition. The primary decomposition pathway involves a disproportionation reaction to form calcium chlorate and calcium chloride.[9][10][11] At higher temperatures, further decomposition can occur, releasing oxygen and chlorine gas.[12]
The overall decomposition can be represented by the following reaction:
2Ca(OCl)₂ → 2CaCl₂ + O₂
In the presence of moisture, the decomposition can be more complex, potentially leading to the evolution of chlorine gas.[9][10][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Bleaching Powder, this compound Bleach Liquor, and Bleach Sludge, T 611 - T 611 cm-21 [imisrise.tappi.org]
- 4. youtube.com [youtube.com]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. blog.certifiedmtp.com [blog.certifiedmtp.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
A Comprehensive Technical Guide to the Safe Handling and Laboratory Use of Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and experimental applications of calcium hypochlorite (B82951) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.
Chemical and Physical Properties
Calcium hypochlorite, with the chemical formula Ca(OCl)₂, is a strong oxidizing agent commonly used for disinfection, bleaching, and in various organic synthesis applications.[1][2][3] It is commercially available as a white or off-white granular solid, powder, or tablets, and it possesses a strong chlorine-like odor due to its slow decomposition in the presence of moist air.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 7778-54-3[4] |
| Molecular Formula | Ca(OCl)₂[4] |
| Molecular Weight | 142.98 g/mol [1] |
| Appearance | White/gray powder or granules with a strong chlorine odor.[1][4] |
| Melting Point | 100 °C (212 °F) with decomposition.[1][5] |
| Boiling Point | Decomposes above 175 °C (347 °F).[1][5][6] |
| Density | 2.35 g/cm³ at 20 °C.[1] |
| Solubility in Water | 21 g/100 mL at 25 °C; reacts with water.[1][2] |
| pH | Approximately 11.5 (5% solution).[7] |
Hazard Identification and Toxicity Data
This compound is classified as a strong oxidizer, corrosive, and harmful if swallowed.[8] It can cause severe skin burns, eye damage, and respiratory tract irritation.[8][9] Contact with acids liberates toxic chlorine gas.[1][9] It is not flammable but will accelerate the burning of combustible materials and may cause fire upon contact with them.[4][10]
Table 2: Toxicological Data for this compound
| Metric | Value | Species | Reference |
| LD₅₀ (Oral) | 850 mg/kg | Rat | [11][12] |
| LD₅₀ (Dermal) | > 2000 mg/kg | Rabbit | [11] |
| LC₅₀ (Inhalation) | 2.04 mg/L (1-hour, 65% Ca(OCl)₂) | Rat | [13] |
| LC₅₀ (Inhalation) | 0.51 mg/L (4-hour, 65% Ca(OCl)₂) | Rat | [13] |
Occupational Exposure Limits: There are no specific OSHA PEL or NIOSH REL values established for this compound.[4][14][15] However, due to the release of chlorine gas upon decomposition or reaction with acids, exposure limits for chlorine should be observed.[16]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
-
Eye/Face Protection: Chemical safety goggles with side shields or a full-face shield are mandatory to protect against dust and splashes.[9][11]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[9] Chemical-resistant gloves (e.g., nitrile, 0.11mm thickness) should be worn.[9] Double gloving may be necessary for prolonged contact.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood.[11] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an acid gas cartridge and dust prefilter is required.[16]
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid the formation of dust.[11]
-
Always add this compound slowly to water, never the other way around, to avoid a violent reaction.
-
Use only clean, dry utensils made of metal or plastic for scooping.[16]
-
Do not mix with any other chemicals unless it is part of a validated experimental protocol.[16]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[17]
-
Keep containers tightly closed to prevent moisture ingress.[11]
-
Store separately from combustible materials, organic compounds, acids, amines, ammonia, and reducing agents.[11][17]
-
Store in original, properly labeled, corrosion-resistant containers.
-
Spill and Waste Management
Immediate and appropriate action is necessary in the event of a spill.
Spill Cleanup Protocol
-
Evacuation and Assessment: Evacuate non-essential personnel from the immediate spill area.[7] Assess the extent of the spill and whether it can be managed safely by laboratory staff.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as described in Section 3.0.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like sand or vermiculite.[7] For solid spills, prevent dust from becoming airborne.
-
Cleanup:
-
Solid Spills: Carefully sweep up the spilled material and place it into a clean, dry, labeled container for hazardous waste.[10] Avoid generating dust.[7]
-
Liquid Spills: Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[7] Do not use combustible materials like sawdust.[7] Collect the absorbed material and place it in a labeled hazardous waste container.
-
-
Decontamination:
-
Wash the spill area with a large amount of water.
-
For final decontamination and neutralization of trace amounts, a 5% solution of sodium thiosulfate (B1220275) can be applied to the area, followed by a final water rinse.[18]
-
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[19]
Waste Disposal Protocol
-
Labeling: Unused or contaminated this compound must be labeled as "Hazardous Waste - this compound".[19]
-
Neutralization: For small quantities of waste, chemical deactivation can be performed. This should only be done by trained personnel in a controlled environment.
-
Slowly add the this compound waste to a large volume of cold water with stirring to create a dilute solution.
-
While stirring, slowly add a reducing agent such as sodium thiosulfate or sodium bisulfite solution until the oxidizing properties are neutralized.[18][20] The endpoint can be tested with potassium iodide-starch paper (the blue color will no longer appear).
-
Check the pH of the final solution and neutralize with a suitable agent (e.g., dilute acid or base) to bring the pH to between 6 and 9.[21]
-
-
Collection: Place the neutralized solution in a properly labeled waste container for collection by environmental health and safety personnel. Never pour untreated this compound down the drain.[17]
Experimental Protocols
This compound is a versatile reagent in organic synthesis. The following are examples of its application.
Haloform Reaction: Synthesis of Chloroform (B151607) from Acetone (B3395972)
This protocol describes the synthesis of chloroform via the haloform reaction using this compound and acetone.[17]
Materials:
-
This compound (bleaching powder, ~65-70%)
-
Acetone
-
Distilled water
-
Round-bottom flask with a distillation setup
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Ice bath
Procedure:
-
Setup: Assemble a distillation apparatus with a round-bottom flask of appropriate size. Ensure all joints are secure.
-
Reaction Mixture: In the round-bottom flask, prepare a slurry by mixing 100g of this compound with 400-500 mL of water.
-
Cooling: Cool the slurry in an ice bath.
-
Addition of Acetone: While stirring vigorously, slowly add 44 mL of acetone to the cooled slurry. The addition should be dropwise to control the exothermic reaction.[17][22] Maintain the temperature below 20 °C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is often spontaneous, and the mixture may begin to boil. If the reaction becomes too vigorous, re-cool the flask in the ice bath.
-
Distillation: Once the initial vigorous reaction subsides, gently heat the mixture to distill the chloroform.[17] Collect the distillate, which will be a mixture of chloroform and water, until no more oily drops of chloroform come over. The boiling point of chloroform is approximately 61-62 °C.[23]
-
Purification:
-
Transfer the collected distillate to a separatory funnel. The denser chloroform layer will be at the bottom.
-
Separate the chloroform layer from the aqueous layer.
-
Wash the chloroform with an equal volume of water, followed by a wash with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Separate the chloroform layer and dry it over anhydrous magnesium sulfate or calcium chloride.
-
-
Final Distillation: Decant the dried chloroform into a clean distillation apparatus and redistill, collecting the fraction boiling at 60-63 °C.[17]
-
Storage: Store the purified chloroform in a tightly sealed, amber glass bottle, as it can decompose in the presence of light and air. A small amount of ethanol (B145695) is often added as a stabilizer.[23]
Oxidation of a Secondary Alcohol to a Ketone
This protocol provides a general procedure for the oxidation of a secondary alcohol (e.g., l-menthol) to the corresponding ketone using this compound.[24]
Materials:
-
This compound (~65%)
-
Acetic acid
-
Water
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Oxidant Solution: In a flask, dissolve 1.84 g (12.7 mmol) of this compound in 40 mL of water. Cool the solution to 0 °C in an ice bath with stirring.[24]
-
Preparation of Substrate Solution: In a separate beaker, dissolve 3 g (19 mmol) of l-menthol in 25 mL of a 3:2 mixture of acetonitrile and acetic acid.[24]
-
Reaction: Add the menthol (B31143) solution dropwise to the cooled and stirred this compound solution over a period of 10 minutes.[24]
-
Stirring: Continue stirring the reaction mixture at 0 °C for 1 hour after the addition is complete.[24]
-
Workup:
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.[24]
-
Purification: The crude product can be purified by distillation to yield l-menthone.[24]
Visual Logical and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key safety and experimental workflows.
This compound Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Experimental Workflow: Chloroform Synthesis
Caption: Step-by-step workflow for chloroform synthesis.
Incompatibility Relationship Diagram
Caption: Key incompatibilities of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound: Properties, Uses & Reactions Explained [vedantu.com]
- 4. nj.gov [nj.gov]
- 5. Sciencemadness Discussion Board - How to kick start the haloform reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US5985302A - Method for deactivating a contaminant - Google Patents [patents.google.com]
- 7. ucnchemical.com [ucnchemical.com]
- 8. scribd.com [scribd.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. m.youtube.com [m.youtube.com]
- 11. geneseo.edu [geneseo.edu]
- 12. foodb.ca [foodb.ca]
- 13. argoint.co.nz [argoint.co.nz]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. Sciencemadness Discussion Board - Successful Chloroform Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. mhcc-or.newlook.safecollegessds.com [mhcc-or.newlook.safecollegessds.com]
- 17. scribd.com [scribd.com]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. home.army.mil [home.army.mil]
- 20. RU2636082C1 - Method for neutralizing hypochlorite calcium pulp - Google Patents [patents.google.com]
- 21. SOP Title: Destruction of Laboratory Waste - Pharmacoguide [pharmacoguide.com]
- 22. Sciencemadness Discussion Board - Haloform with this compound (70%) - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 24. The Oxidation of Alcohols and Ethers Using this compound - [www.rhodium.ws] [erowid.org]
reaction of calcium hypochlorite with acidic solutions
An In-depth Technical Guide to the Reaction of Calcium Hypochlorite (B82951) with Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactions that occur when calcium hypochlorite, Ca(ClO)₂, is exposed to acidic conditions. It details the reaction mechanisms, influencing factors, and critical safety protocols. The information is intended for use in research and development settings where a thorough understanding of this reactive chemistry is essential.
Core Chemical Principles
This compound is the primary active ingredient in commercial bleaching powder and is a strong oxidizing agent.[1] When it reacts with acids, its behavior is primarily governed by the formation and subsequent decomposition of hypochlorous acid (HOCl).
In an aqueous solution, this compound dissociates into calcium ions (Ca²⁺) and hypochlorite ions (OCl⁻). The hypochlorite ion exists in equilibrium with hypochlorous acid, and the position of this equilibrium is highly dependent on pH.
ClO⁻ + H₂O ⇌ HClO + OH⁻ [2][3]
Introducing an acid to this system shifts the equilibrium to the right by neutralizing the hydroxide (B78521) ions (OH⁻), thereby increasing the concentration of hypochlorous acid (HOCl). At a pH of about 5, nearly all the available chlorine is present as HOCl.[4][5]
Hypochlorous acid is a powerful but unstable oxidizing agent.[6] Its subsequent reactions in an acidic medium are responsible for the primary hazards and chemical outcomes associated with mixing this compound and acids.
Reactions with Specific Acids
The reaction of this compound with strong acids is vigorous and exothermic, rapidly producing toxic chlorine gas.[7]
Reaction with Hydrochloric Acid (HCl)
When this compound reacts with hydrochloric acid, chlorine gas is generated along with calcium chloride and water.[1][3] The chloride ions from HCl also react with the hypochlorous acid formed in situ, accelerating the production of chlorine gas.[6]
The overall balanced chemical equation is:
Ca(ClO)₂ + 4HCl → CaCl₂ + 2Cl₂ + 2H₂O [1][8][9]
Reaction with Sulfuric Acid (H₂SO₄)
The reaction with sulfuric acid initially forms hypochlorous acid and an insoluble precipitate of calcium sulfate.[6]
Ca(ClO)₂(s) + H₂SO₄(aq) → 2HClO(aq) + CaSO₄(s) [6]
The generated hypochlorous acid is unstable and can decompose through several pathways. In the presence of any chloride ions (often present as impurities in commercial this compound), chlorine gas is produced.[6] Furthermore, in strongly acidic conditions, hypochlorous acid can undergo disproportionation to form chloric acid and hydrochloric acid.[6]
3HOCl → HClO₃ + 2HCl [6]
The newly formed HCl can then react with remaining HOCl to generate more chlorine gas.[6]
Quantitative Data Summary
The stability and decomposition of the hypochlorite ion are critical factors in these reactions. The rate of decomposition is significantly influenced by temperature and pH.
Table 1: Aqueous Decomposition Kinetics of this compound
| Parameter | Value | Conditions |
| Reaction Order | Second-order w.r.t. OCl⁻ | Isothermal batch reactions |
| Activation Energy (Ea) | 96.8 kJ/mol | Aqueous solution |
| Pre-exponential Factor (A) | 6.67 x 10¹⁰ L/mol·s | Aqueous solution |
Source: Data derived from studies on the thermal stability of aqueous solutions prepared from commercial this compound.[10]
Table 2: Decomposition Rates of Solid this compound Compositions
| Temperature | Time | Decomposition Rate |
| 40 °C | 50 days | 6.0% - 20.3% |
| 65 °C | 2 days | 6.9% - 22.5% |
Source: Data from stability tests on various solid this compound compositions.[11] The range reflects differences in product formulation.
Reaction Pathways and Influencing Factors
The reaction of this compound in acidic solution is not a single step but a cascade of interconnected reactions. The primary pathway involves the protonation of the hypochlorite ion to form hypochlorous acid, which is the key intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Properties, Uses & Reactions Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. hydroinstruments.com [hydroinstruments.com]
- 5. blucities.com [blucities.com]
- 6. quora.com [quora.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. homework.study.com [homework.study.com]
- 9. This compound (Calcium process) : Technology Transfer - infochems [infochems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4355014A - Stable this compound composition and method for manufacture thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Oxidation of Secondary Alcohols Using Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium hypochlorite (B82951), Ca(OCl)₂, is a readily available, inexpensive, and stable solid oxidant that serves as a highly effective reagent for the oxidation of secondary alcohols to their corresponding ketones.[1][2] This method offers high yields and represents a convenient alternative to other oxidation procedures.[3] This document provides detailed application notes, experimental protocols, and relevant data for performing this transformation in a laboratory setting.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug development and other fine chemical industries. While various oxidizing agents are available, many suffer from drawbacks such as toxicity, instability, or harsh reaction conditions. Calcium hypochlorite has emerged as a practical and efficient alternative, valued for its stability, ease of handling, and high reactivity.[4][5] Commercial this compound, often sold for water treatment with a purity of 65-73%, can be effectively used in organic synthesis.[6] Oxidations are typically conducted under mild, slightly acidic conditions, proceeding smoothly to give excellent yields of the desired ketone products.[3][7]
Advantages of this compound
-
Stability and Ease of Handling: As a solid, this compound is more stable and easier to store and handle compared to sodium hypochlorite solutions, which often require titration before use.[3][4]
-
High Yields: The oxidation of secondary alcohols to ketones using this compound consistently produces excellent yields, often up to 99%.[8]
-
Cost-Effective: this compound is an inexpensive and commercially available reagent.[3]
-
Mild Reaction Conditions: The oxidation can be carried out at temperatures as low as 0°C, which is beneficial for sensitive substrates.[3]
Reaction Mechanism
The oxidation of secondary alcohols by this compound is generally understood to proceed through the in-situ formation of hypochlorous acid (HOCl) in the presence of an acid, such as acetic acid.[9] The proposed mechanism involves the following key steps:
-
Protonation of the Alcohol: The oxygen of the secondary alcohol is protonated by the hypochlorous acid.
-
Nucleophilic Attack: The resulting hypochlorite ion acts as a nucleophile and attacks the carbon atom bearing the hydroxyl group.
-
Elimination: A water molecule and a chloride ion are eliminated, leading to the formation of the ketone.
Quantitative Data Summary
The following table summarizes the reported yields for the oxidation of various secondary alcohols to their corresponding ketones using this compound.
| Secondary Alcohol | Ketone Product | Solvent System | Reaction Time (hr) | Yield (%) | Reference |
| l-Menthol (B7771125) | l-Menthone | Acetonitrile (B52724):Acetic Acid (3:2) / Water | 1 | 98 | [8],[3] |
| Cyclohexanol | Cyclohexanone | Dichloromethane (B109758) | - | 70-91 | [4],[5] |
| 2-Butanol | 2-Butanone | Dichloromethane | - | 63-87 | [4],[5] |
| 1-Phenylethanol | Acetophenone | Dichloromethane | - | 58-72 | [4],[5] |
| 3-Pentanol | 3-Pentanone | Acetonitrile:Acetic Acid / Water | - | 87 | [3] |
| 2-Octanol | 2-Octanone | Acetonitrile:Acetic Acid / Water | - | 99 | [3] |
| Diphenylcarbinol | Benzophenone | Acetonitrile:Acetic Acid / Water | - | 98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of l-Menthol to l-Menthone [3][8]
Materials:
-
l-Menthol
-
This compound (commercial grade)
-
Acetonitrile
-
Acetic acid
-
Water
-
Dichloromethane (DCM)
-
10% Sodium bicarbonate solution
-
Magnesium sulfate (B86663)
Procedure:
-
Prepare a solution of l-menthol (3g, 19 mmol) in a 3:2 mixture of acetonitrile and acetic acid (25 mL).
-
In a separate flask, prepare a solution of this compound (1.84g, 12.7 mmol) in water (40 mL) and cool it to 0°C in an ice bath with stirring.
-
Add the menthol (B31143) solution dropwise to the cooled and stirred this compound solution over a period of 10 minutes.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
After 1 hour, add an additional 40 mL of water to the reaction mixture.
-
Extract the aqueous solution with dichloromethane (4 x 30 mL).
-
Combine the organic layers and wash with 10% sodium bicarbonate solution, followed by an aqueous wash.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the crude product.
-
The crude product can be further purified by distillation to afford l-menthone.
Protocol 2: Oxidation of Secondary Alcohols using Phase-Transfer Catalysis [4][5][10]
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Solid this compound (65% available chlorine)
-
Dichloromethane (DCM)
-
Tetrabutylammonium (B224687) hydrogen sulfate (phase-transfer catalyst)
Procedure:
-
CAUTION: This reaction can be violently exothermic. Perform the procedure in a well-ventilated fume hood. Ensure the alcohol is dissolved in the solvent before adding it to the this compound.[10]
-
In a flask, dissolve the secondary alcohol in dichloromethane.
-
Add solid this compound and tetrabutylammonium hydrogen sulfate to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by gas chromatography or infrared spectroscopy.
-
Upon completion, the solid residue can be filtered off.
-
The organic solution can then be washed, dried, and the solvent evaporated to yield the ketone product.
Visualizations
Caption: Proposed reaction mechanism for the oxidation of a secondary alcohol.
Caption: General experimental workflow for the oxidation of secondary alcohols.
Safety and Handling
-
This compound is a strong oxidizing agent and should not be stored near organic materials, acids, or metals.[6]
-
The reaction with undiluted alcohol can be violently exothermic.[10]
-
It is recommended to carry out the reaction in a well-ventilated fume hood to avoid exposure to any chlorine gas that might be released.[10]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The oxidation of secondary alcohols using this compound is a robust and practical method for the synthesis of ketones. Its operational simplicity, mild reaction conditions, and the high stability and low cost of the reagent make it an attractive choice for both academic research and industrial applications. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this valuable synthetic transformation.
References
- 1. erowid.org [erowid.org]
- 2. Use and Properties of Calcium hypochlorite_Chemicalbook [chemicalbook.com]
- 3. The Oxidation of Alcohols and Ethers Using this compound - [www.rhodium.ws] [erowid.org]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Oxidation of Alcohols | Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for Laboratory Equipment Disinfection with Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the effective disinfection of laboratory equipment using calcium hypochlorite (B82951). Adherence to these guidelines is crucial for maintaining a sterile working environment and ensuring the integrity of experimental results.
Introduction
Calcium hypochlorite (Ca(OCl)₂) is a broad-spectrum disinfectant effective against a wide range of microorganisms, including bacteria, viruses, fungi, and spores.[1][2][3] Its potent antimicrobial activity, affordability, and ease of use make it a staple in many laboratory decontamination protocols.[4] However, its corrosive nature and potential for hazardous reactions necessitate strict adherence to safety and handling protocols. This document outlines the principles, procedures, and validation methods for the use of this compound in a laboratory setting.
Safety Precautions
This compound is a strong oxidizing agent and can be corrosive.[5] All personnel must be trained on its proper handling and storage.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In poorly ventilated areas or when handling large quantities of powder, a respirator may be necessary.
Handling and Storage:
-
Always add this compound to water, never the other way around, to avoid a violent reaction.
-
Store in a cool, dry, well-ventilated area away from direct sunlight and moisture.
-
Keep away from organic materials, acids, and flammable substances to prevent fire or explosion.[5]
-
Prepare solutions in a well-ventilated area or a chemical fume hood.
-
Solutions of this compound are unstable and should be prepared fresh daily or weekly.[6]
Preparation of this compound Solutions
The concentration of available chlorine is a critical factor in the efficacy of the disinfectant. The following table provides guidance on preparing common working solutions from a stock of this compound (typically 65-70% available chlorine).
| Desired Available Chlorine (ppm) | Grams of this compound (65% available chlorine) per Liter of Water |
| 200 ppm | 0.31 g |
| 600 ppm | 0.92 g |
| 1000 ppm (0.1%) | 1.54 g |
| 5000 ppm (0.5%) | 7.69 g |
| 10000 ppm (1%) | 15.38 g |
Formula for Calculating Grams of this compound Needed:
(Desired ppm / (% Available Chlorine x 10)) = Grams per Liter
Note: Always consult the manufacturer's certificate of analysis for the exact percentage of available chlorine in your this compound stock.
Disinfection Protocols
The effectiveness of disinfection is dependent on the concentration of the solution, the contact time, the type of microorganism, and the nature of the surface being treated.
General Surface Disinfection
This protocol is suitable for non-porous surfaces such as benchtops, incubators, and other laboratory equipment.
Materials:
-
Freshly prepared this compound solution (e.g., 600 ppm for general use, 5000 ppm for spills of biological material).[7]
-
Clean cloths or wipes.
-
Appropriate PPE.
Procedure:
-
Pre-clean the surface with a neutral detergent to remove organic soil.
-
Apply the this compound solution to the surface, ensuring it is thoroughly wetted.
-
Allow for the recommended contact time (see Table 2). For general disinfection, a contact time of at least 10 minutes is recommended.[7]
-
For sensitive equipment, rinse the surface with sterile distilled water after the contact time to remove any corrosive residue.
-
Allow the surface to air dry completely.
Immersion of Small Equipment
For small, non-porous items such as glassware, stir bars, and some plastics.
Procedure:
-
Pre-clean the items to remove any gross contamination.
-
Prepare a sufficient volume of this compound solution in a suitable container (e.g., a plastic or glass tub).
-
Immerse the items completely in the solution.
-
Ensure all surfaces are in contact with the disinfectant for the required time.
-
Rinse the items thoroughly with sterile distilled water and allow to air dry.
Quantitative Data on Disinfection Efficacy
The following table summarizes the recommended concentrations and contact times for this compound against various microorganisms.
| Target Microorganism | Recommended Concentration (Available Chlorine) | Minimum Contact Time | Log Reduction |
| Vegetative Bacteria (e.g., E. coli, S. aureus) | 200 ppm | 1-5 minutes | >5 |
| Viruses (e.g., Influenza, Rotavirus) | 200 ppm | 10 minutes | >4 |
| Fungi (e.g., C. albicans) | 500 ppm | 10-15 minutes | >4 |
| Mycobacteria (e.g., M. tuberculosis) | 1000 ppm | 10-20 minutes | >4 |
| Bacterial Spores (e.g., B. subtilis) | 5000 ppm | 10-30 minutes | >3 |
Note: The presence of organic matter can significantly reduce the efficacy of chlorine-based disinfectants. Thorough pre-cleaning is essential.
Material Compatibility
This compound solutions can be corrosive to certain materials. The following table provides a general guide to material compatibility.
| Material | Compatibility | Notes |
| Stainless Steel (304, 316) | Fair | Can cause pitting and corrosion with prolonged contact. Rinse thoroughly after disinfection. |
| Glass | Excellent | No significant effect. |
| Polypropylene (PP) | Excellent | Good resistance. |
| Polyethylene (PE) | Excellent | Good resistance. |
| Polyvinyl Chloride (PVC) | Good | Some formulations may be affected over time. |
| Aluminum | Poor | Corrodes quickly. Avoid contact. |
| Brass, Copper | Poor | Corrodes quickly. Avoid contact. |
| Rubber | Fair to Good | Some types of rubber may degrade with repeated exposure. |
It is recommended to test the solution on a small, inconspicuous area of the equipment before widespread use.
Experimental Protocol: Surface Disinfection Efficacy Test
This protocol outlines a method for validating the efficacy of a chosen this compound concentration and contact time on a specific laboratory surface.
Objective: To determine the log reduction of a challenge microorganism on a laboratory surface after treatment with a this compound solution.
Materials:
-
Test surface coupons (e.g., stainless steel, glass, plastic) representative of the laboratory equipment.
-
Challenge microorganism (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442).
-
Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar).
-
Sterile neutralizing broth (e.g., Dey-Engley Neutralizing Broth).
-
This compound solution at the desired test concentration.
-
Sterile water or phosphate-buffered saline (PBS) for control.
-
Sterile swabs.
-
Incubator.
-
Vortex mixer.
-
Pipettes and sterile tips.
Procedure:
-
Preparation of Inoculum: Culture the challenge microorganism in broth to achieve a concentration of approximately 10⁸ CFU/mL.
-
Inoculation of Coupons: Aseptically inoculate a defined area (e.g., 1 cm²) on each sterile test coupon with a known volume (e.g., 10 µL) of the microbial culture. Allow the inoculum to dry in a biosafety cabinet.
-
Disinfection:
-
For the test group, apply the this compound solution to the inoculated area of the coupons.
-
For the control group, apply sterile water or PBS.
-
Allow the specified contact time.
-
-
Neutralization and Recovery:
-
After the contact time, swab the inoculated area of each coupon.
-
Immediately place the swab into a tube containing a known volume of sterile neutralizing broth to inactivate the disinfectant.
-
Vortex the tube vigorously to release the microorganisms from the swab.
-
-
Enumeration:
-
Perform serial dilutions of the neutralizing broth.
-
Plate the dilutions onto agar (B569324) plates.
-
Incubate the plates at the appropriate temperature and time for the microorganism.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/coupon for both the test and control groups.
-
Calculate the log reduction: Log Reduction = Log₁₀(Control CFU) - Log₁₀(Test CFU).
-
Visualizations
Disinfection Workflow Diagram
Caption: Workflow for the disinfection of laboratory equipment using this compound.
Logical Relationship of Disinfection Factors
Caption: Key factors influencing the efficacy of this compound disinfection.
References
- 1. Effectiveness of this compound, quaternary ammonium compounds, and sodium hypochlorite in eliminating vegetative cells and spores of Bacillus anthracis surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bleach - Wikipedia [en.wikipedia.org]
- 4. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 5. Standard Operating Procedures And Techniques For Disinfectant this compound In Hospital Disinfection - Chengdu Rosun Disinfection Pharmaceutical Co., Ltd. [enrosun.com]
- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. westlake.com [westlake.com]
Application Notes and Protocols: Calcium Hypochlorite in Wastewater Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium hypochlorite (B82951) (Ca(OCl)₂) in wastewater treatment research. Calcium hypochlorite is a widely utilized chemical compound for disinfection and oxidation in various wastewater streams, including municipal, industrial, textile, and pharmaceutical effluents.[1][2][3] Its efficacy in eliminating pathogenic microorganisms, reducing chemical oxygen demand (COD) and biochemical oxygen demand (BOD), and removing color makes it a significant area of study for environmental and chemical researchers.[4][5][6]
Overview of Applications
This compound is a solid, convenient, and cost-effective source of chlorine for wastewater treatment.[2] Its primary applications in this field include:
-
Disinfection: It is highly effective in inactivating a broad spectrum of pathogenic microorganisms, including bacteria, viruses, and parasites, which is crucial for protecting public health and the environment.[5][7][8]
-
Oxidation: As a powerful oxidizing agent, it can break down various organic and inorganic pollutants present in wastewater.[4] This leads to a reduction in COD and BOD, which are key indicators of water pollution.[4]
-
Color Removal: In industries such as textiles, this compound is used as a bleaching agent to effectively remove dyes and color from wastewater effluents.[6][9]
-
Advanced Oxidation Processes (AOPs): this compound can be used in conjunction with other treatment methods, such as UV irradiation or catalysts like TiO₂, to create advanced oxidation processes. These AOPs generate highly reactive radicals that can degrade even recalcitrant organic compounds.[10][11]
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from various studies on the application of this compound in wastewater treatment.
Table 1: Disinfection Efficiency
| Wastewater Type | Target Microorganism | This compound Dosage | Contact Time | Log Reduction | Reference |
| Municipal Secondary Effluent | Fecal Coliforms | 0.5 ppm residual | 15 minutes | >2 | [12] |
| Reclaimed Water | Staphylococcus aureus | 2 mg-Cl/L (with 18 mJ/cm² UV) | Not Specified | 7 | [13] |
| Drinking Water | Coliphages | 0.1 mg Cl/L (followed by 22 mWs/cm² UV) | 10 minutes | >3.6 | [14] |
Table 2: COD and Color Removal in Textile Wastewater
| Initial COD (mg/L) | This compound Treatment | Final COD (mg/L) | COD Removal (%) | Color Removal (%) | Reference |
| Not Specified | Chemical oxidation with Ca(OCl)₂ followed by sand filtration | 9 ± 3 | 94 | Complete | [15] |
| Not Specified | Chemical oxidation with Ca(OCl)₂ | Not Specified | 96 - 98 | 95 | [16] |
| Not Specified | Ca(OCl)₂ oxidation followed by waste iron rust aided rapid filtration | Not Specified | 72 | 95 | [17] |
Table 3: Treatment of Other Industrial Wastewaters
| Wastewater Type | Pollutant | Treatment Conditions | Pollutant Removal (%) | Reference |
| Biomass Gasification | Zinc (31.5 mg/L initial) | 1 g/L Ca(OCl)₂ | 100 | [4] |
| Pharmaceutical | COD | 0.25 g/L Ca(OCl)₂ with 3.0 g/L TiO₂ and UV, pH 4, 7h | 82 | [10] |
| Tapioca | COD | 60 mg/L Ca(OCl)₂ pre-chlorination followed by activated sludge (4h aeration) | Not specified, but smallest effluent COD achieved | [18] |
| Oilfield Produced Water | Total Organic Halogens (TOH) | 400 mg/L Ca(OCl)₂, 1h contact time | 80 - 94 | [19] |
Experimental Protocols
Jar Test Protocol for Optimal Dosage Determination
The jar test is a widely used laboratory procedure to determine the optimal operating conditions, including coagulant and disinfectant dosage, for water and wastewater treatment.[4]
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (e.g., 1 L)
-
Wastewater sample
-
This compound stock solution (e.g., 1% or 10 g/L)
-
Pipettes
-
pH meter
-
Turbidimeter, spectrophotometer (for color), and equipment for COD/BOD analysis
Procedure:
-
Sample Preparation: Fill a series of beakers (at least six) with a known volume of the wastewater sample (e.g., 500 mL or 1 L).
-
Initial Analysis: Measure and record the initial pH, turbidity, color, COD, and BOD of the raw wastewater.
-
Coagulant/Disinfectant Addition: While the stirrers are operating at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the this compound stock solution to each beaker. It is advisable to have a control beaker with no chemical addition.
-
Rapid Mix: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the chemical.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-30 minutes) to promote floc formation if coagulation is part of the process.
-
Sedimentation: Turn off the stirrers and allow the solids to settle for a specified period (e.g., 30-60 minutes).
-
Supernatant Collection: Carefully collect a sample of the supernatant from each beaker without disturbing the settled sludge.
-
Final Analysis: Measure the final pH, turbidity, color, COD, and BOD of the supernatant from each beaker.
-
Optimal Dosage Determination: The optimal dosage is the one that achieves the desired level of pollutant removal with the least amount of chemical addition.
Protocol for Disinfection Efficiency Testing
Materials:
-
Wastewater sample
-
This compound solution
-
Sterile containers
-
Incubator
-
Petri dishes with appropriate growth media (e.g., m-FC agar (B569324) for fecal coliforms)
-
Membrane filtration apparatus or spread plating equipment
-
Sodium thiosulfate (B1220275) solution (to neutralize residual chlorine)
Procedure:
-
Sample Preparation: Dispense a known volume of the wastewater sample into sterile containers.
-
Disinfectant Addition: Add the desired concentration of this compound to each container.
-
Contact Time: Allow the disinfectant to react with the wastewater for a predetermined contact time (e.g., 15, 30, 60 minutes).
-
Neutralization: At the end of the contact time, add a small amount of sterile sodium thiosulfate solution to neutralize any residual chlorine and stop the disinfection process.
-
Microbial Enumeration: Enumerate the surviving target microorganisms using a standard method such as membrane filtration or spread plating.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration.
-
Colony Counting: Count the number of colonies and calculate the concentration of microorganisms in the treated sample.
-
Log Reduction Calculation: Compare the final microbial concentration with the initial concentration in the untreated wastewater to determine the log reduction.
Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: Logical relationships between treatment variables and outcomes.
Considerations and Future Research
While this compound is an effective treatment agent, researchers should be mindful of several factors:
-
pH: The pH of the wastewater can significantly impact the effectiveness of chlorine disinfection. Hypochlorous acid (HOCl), which is a more potent disinfectant than the hypochlorite ion (OCl⁻), is favored at a lower pH.[20]
-
Disinfection Byproducts (DBPs): The reaction of chlorine with natural organic matter in wastewater can lead to the formation of harmful disinfection byproducts, such as trihalomethanes (THMs) and haloacetic acids (HAAs).[20] Future research should focus on optimizing the dosage and treatment conditions to minimize the formation of these byproducts.
-
Wastewater Composition: The composition of the wastewater, including the concentration of organic matter and ammonia, will influence the chlorine demand and the overall treatment efficiency.
-
Combined Treatments: Investigating the synergistic effects of this compound with other treatment technologies, such as advanced oxidation processes, can lead to more efficient and sustainable wastewater treatment solutions.[13][21]
References
- 1. causticflakes.com [causticflakes.com]
- 2. The Power of this compound in Water Treatment - Globex Venture [globexventure.com]
- 3. Uses of this compound in Industrial Manufacturing [elchemy.com]
- 4. eprints.usm.my [eprints.usm.my]
- 5. The Role of Disinfectant this compound in Wastewater Treatment Plants - Chengdu Rosun Disinfection Pharmaceutical Co., Ltd. [enrosun.com]
- 6. Why this compound Boosts Textile Efficiency [chemtradeasia.sg]
- 7. iigtchem.com [iigtchem.com]
- 8. Unlocking the Benefits of this compound 70% for Your Water Treatment Needs-ENOCHLOR [enochem.com.cn]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Wastewater Treatment by Advanced Oxidation Process and Their Worldwide Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. westlake.com [westlake.com]
- 13. Synergistic effects of UV and chlorine in bacterial inactivation for sustainable water reclamation and reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing textile wastewater sustainability through this compound oxidation and subsequent filtration with assistance from waste blast furnace iron slag | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 21. cacbgi.cat [cacbgi.cat]
Application Notes and Protocols for the Oxidative Cleavage of Glycols Using Calcium Hypochlorite in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of vicinal diols (glycols) is a powerful transformation in organic synthesis, providing a method for the formation of aldehydes, ketones, or carboxylic acids through the scission of a carbon-carbon bond. While several reagents are known to effect this transformation, calcium hypochlorite (B82951) (Ca(OCl)₂) has emerged as a convenient, inexpensive, and effective option. This application note details the use of calcium hypochlorite for the cleavage of glycols, presenting key data, a detailed experimental protocol, and a workflow diagram to guide researchers in its practical application. The reaction is typically carried out at ambient temperature in an aqueous acetonitrile (B52724)/acetic acid solution, offering good to excellent yields of the corresponding carbonyl compounds.[1]
Data Presentation
The following table summarizes the quantitative data for the oxidative cleavage of various glycols using this compound. The data is compiled from literature sources and demonstrates the scope and efficiency of this methodology.
| Substrate (Glycol) | Product(s) | Reaction Time (hours) | Yield (%) |
| Hydrobenzoin | Benzaldehyde (B42025) | 1 | 95 |
| Benzopinacol | Benzophenone | 1 | 98 |
| 1,2-Diphenyl-1,2-ethanediol | Benzaldehyde | 1-4 | Good to Excellent |
| 2,3-Butanediol | Acetaldehyde | 1-4 | Good to Excellent |
| Pinacol | Acetone | 1-4 | Good to Excellent |
| Cyclohexanone-pinacol | Cyclohexanone | 1-4 | Good to Excellent |
| Propylene glycol | Acetic acid | 1-4 | Good to Excellent |
| 1-Phenylethylene glycol | Benzoic acid | 1-4 | Good to Excellent |
Note: "Good to Excellent" yields are reported in the source literature; specific numerical values were not provided for all substrates.
Experimental Protocols
This section provides a detailed methodology for the oxidative cleavage of a representative glycol, hydrobenzoin, to benzaldehyde using this compound.
Materials:
-
Hydrobenzoin
-
This compound (commercial grade, ~65-70% available chlorine)
-
Acetonitrile (CH₃CN)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the glycol (e.g., hydrobenzoin, 1.0 mmol) in a solvent mixture of aqueous acetonitrile and acetic acid. A typical solvent system is a 2:1:1 mixture of acetonitrile, water, and acetic acid.
-
Addition of Oxidant: To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed. Maintain the reaction temperature at ambient temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess oxidant.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) to remove acetic acid, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to afford the crude product.
-
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel or distillation to yield the pure aldehyde or ketone.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol for the oxidative cleavage of glycols using this compound.
Caption: Experimental workflow for glycol cleavage.
Caption: Logical relationship of the reaction components.
References
Application Note: Determination of Available Chlorine in Calcium Hypochlorite by Iodometric Titration
Introduction
Calcium hypochlorite (B82951), Ca(OCl)₂, is a widely used disinfectant and bleaching agent. Its efficacy is determined by the amount of "available chlorine," which is a measure of the oxidizing capacity of the compound. Iodometric titration is a classic and reliable analytical method for quantifying the available chlorine content in calcium hypochlorite and other bleaching agents. This application note provides a detailed protocol for this determination, intended for researchers, scientists, and professionals in drug development and quality control.
The principle of this method is based on the oxidation of iodide ions (I⁻) by hypochlorite ions (OCl⁻) in an acidic medium to produce free iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator. The amount of sodium thiosulfate consumed is directly proportional to the amount of available chlorine in the sample.
Principle of the Reaction
The determination of available chlorine involves two main chemical reactions:
-
Liberation of Iodine: In an acidic solution (typically using acetic acid), this compound reacts with excess potassium iodide (KI) to liberate an equivalent amount of iodine.
-
Ca(OCl)₂ + 4CH₃COOH → Ca(CH₃COO)₂ + 2HOCl + 2CH₃COO⁻
-
2HOCl + 4KI + 2CH₃COOH → 2KCl + 2KCH₃COO + 2H₂O + 2I₂
-
The overall reaction is: Ca(OCl)₂ + 4KI + 4CH₃COOH → Ca(CH₃COO)₂ + 4KCH₃COO + 2KCl + 2H₂O + 2I₂
-
-
Titration of Iodine: The liberated iodine is then titrated with a standard solution of sodium thiosulfate. The thiosulfate ion is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻), while iodine is reduced back to iodide ions.
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
The endpoint of the titration is detected using a starch indicator. Starch forms a deep blue-black complex with iodine. At the endpoint, when all the iodine has been consumed by the sodium thiosulfate, the blue color disappears, indicating the completion of the reaction.[1][2][3]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the determination of available chlorine in a this compound sample.
1. Reagents and Materials
-
This compound (bleaching powder) sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid (CH₃COOH)
-
Standardized 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes (25 mL)
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Mortar and pestle
-
Graduated cylinders
2. Preparation of Solutions
-
This compound Solution (approx. 1 g/L):
-
Accurately weigh about 2.5 g of the this compound sample.
-
Transfer it to a clean mortar and add a small amount of distilled water to make a smooth paste.[4]
-
Transfer the paste to a 250 mL volumetric flask.
-
Wash the mortar and pestle with distilled water and add the washings to the volumetric flask.
-
Dilute the solution to the mark with distilled water, stopper the flask, and shake vigorously to ensure it is well-mixed.
-
-
10% Potassium Iodide (KI) Solution:
-
Dissolve 10 g of KI in 90 mL of distilled water.
-
Store in a brown bottle to prevent decomposition.
-
-
Starch Indicator Solution (1%):
-
Make a paste of 1 g of soluble starch with a small amount of cold water.
-
Pour the paste into 100 mL of boiling water with constant stirring.
-
Boil for a few minutes until the solution is clear.
-
Let it cool before use. This solution should be freshly prepared.
-
3. Titration Procedure
-
Pipette 25.0 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add 10-15 mL of 10% potassium iodide solution to the flask.[1]
-
Add 10 mL of glacial acetic acid. The solution will turn a deep brown color due to the liberation of iodine.[1][5]
-
Swirl the flask and allow it to stand for about 5 minutes in the dark to ensure the complete liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution from a burette.
-
Continue the titration until the brown color of the iodine fades to a pale yellow.[1]
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[1]
-
Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times to obtain concordant readings.
Data Presentation
The results of the titrations should be recorded in a clear and organized manner to ensure accurate calculations.
Table 1: Titration Data
| Titration No. | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ used (mL) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Calculations
The percentage of available chlorine can be calculated using the following formula:
Percentage of Available Chlorine (%) = (V × N × 35.45 × 100) / (W × (25/250))
Where:
-
V = Average volume of sodium thiosulfate solution used in the titration (in mL)
-
N = Normality of the standard sodium thiosulfate solution (in N)
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the this compound sample taken (in g)
-
(25/250) = Dilution factor (aliquot volume / total volume of sample solution)
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for iodometric titration.
Visualization of the Chemical Reactions
The diagram below outlines the key chemical transformations occurring during the titration process.
Caption: Chemical reactions in iodometric titration.
References
Application Notes and Protocols for the Preparation of Standard Solutions of Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, standardization, and safe handling of standard solutions of calcium hypochlorite (B82951). Accurate preparation of these solutions is critical for various applications, including disinfection, organic synthesis, and quality control in drug development processes where a calibrated oxidizing agent is required.
Introduction
Calcium hypochlorite, Ca(OCl)₂, is a widely used solid bleaching agent and disinfectant.[1][2] It is commercially available as a white or yellowish-white powder or granules with a strong chlorine odor.[2][3] In solution, it releases hypochlorous acid (HOCl), a potent oxidizing and disinfecting agent.[4] The concentration of active chlorine, often referred to as "available chlorine," is a critical parameter for its effective use.[5] Commercial grades typically contain 65-70% available chlorine.[6][7][8] Due to its reactive nature, the precise concentration of prepared solutions must be determined through standardization.[9] The most common method for this is iodometric titration.[5][10]
Safety Precautions
This compound is a strong oxidizing agent and requires careful handling to prevent injury and accidents.[3][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][11] In poorly ventilated areas or when handling large quantities of the powder, respiratory protection is recommended to avoid inhaling dust.[11][12]
-
Handling: Avoid contact with skin and eyes.[12] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][11] Add this compound to water slowly and with stirring; never add water to the chemical to avoid a violent reaction.[11]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][13][14] Keep it in a tightly closed, corrosion-resistant container.[1][12][14] It must be stored separately from incompatible materials such as acids, organic materials, and reducing agents to prevent dangerous reactions.[11][14][15]
-
Spill and Disposal: In case of a spill, do not use water.[11] Cover the spill with an inert absorbent material like sand or vermiculite, and then collect it for disposal.[11] Dispose of this compound and its solutions according to local regulations.[1] Never pour concentrated solutions down the drain.[13]
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | Ca(OCl)₂ |
| Appearance | White to yellowish-white powder or granules[2][3] |
| Odor | Strong chlorine-like odor[2][16] |
| Commercial Purity (% Available Chlorine) | 65-70%[6][7][8] |
| pH of Solution | ~11-12[4] |
| Shelf Life (Solid) | Up to 12-18 months in a sealed container[7] |
Table 2: Example Preparation of a ~1% (10,000 ppm) Stock Solution
| Parameter | Value | Notes |
| Target Concentration | ~1% w/v | This is a common stock concentration for further dilutions. |
| Mass of this compound (65% available chlorine) | ~15.4 g | Calculation: (10 g / 0.65) ≈ 15.4 g to get 10 g of available chlorine. |
| Volume of Deionized Water | 1 L | --- |
Table 3: Example Standardization Titration Data
| Trial | Volume of Ca(OCl)₂ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ Used (mL) |
| 1 | 25.00 | 0.10 | 22.60 | 22.50 |
| 2 | 25.00 | 22.60 | 45.05 | 22.45 |
| 3 | 25.00 | 0.20 | 22.68 | 22.48 |
| Average | 22.48 |
Experimental Protocols
Protocol for Preparation of a ~1% this compound Stock Solution
This protocol describes the preparation of 1 liter of an approximately 1% (w/v) available chlorine solution.
Materials:
-
This compound (65-70% available chlorine)
-
Deionized water
-
1 L volumetric flask
-
Weighing boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Funnel
Procedure:
-
Calculate the required mass of this compound powder. To prepare a 1% available chlorine solution, you need 10 g of available chlorine per liter. If the purity is 65%, the mass of powder needed is (10 g / 0.65) = 15.4 g.
-
In a well-ventilated fume hood, weigh out the calculated mass of this compound powder into a weighing boat.
-
Fill a 1 L volumetric flask with approximately 500 mL of deionized water.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Slowly and carefully add the weighed this compound powder to the water while it is being stirred. Use a funnel to avoid spilling.
-
Continue stirring until the powder is completely dissolved. The solution may appear slightly cloudy due to insoluble calcium salts.
-
Once dissolved, remove the stir bar and dilute the solution to the 1 L mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled, light-protected (amber) bottle for storage.
-
The solution should be standardized before use to determine its exact concentration.
Protocol for Standardization by Iodometric Titration
This protocol determines the exact concentration of available chlorine in the prepared solution.
Reagents:
-
This compound solution (prepared as above)
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
10% (w/v) potassium iodide (KI) solution
-
Glacial acetic acid or 1 M sulfuric acid
-
1% Starch indicator solution (freshly prepared)
Procedure:
-
Pipette 25.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
In a fume hood, add 10 mL of 10% potassium iodide solution and 5 mL of glacial acetic acid to the flask. Swirl to mix. The solution will turn a deep yellow-brown color due to the liberation of iodine.[10]
-
Reaction: OCl⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
-
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[10]
-
Add 2-3 drops of starch indicator solution. The solution will turn a deep blue-black color.[10]
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless.[17] This is the endpoint.
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times for accuracy.
Calculation of Available Chlorine: The concentration of available chlorine (in g/L) can be calculated using the following formula:
Available Chlorine (g/L) = (V × N × 35.45) / v
Where:
-
V = Volume of Na₂S₂O₃ used in liters (average of concordant titrations)
-
N = Normality of the standard Na₂S₂O₃ solution (e.g., 0.1 N)
-
35.45 = Equivalent weight of chlorine
-
v = Volume of the this compound solution taken for titration in liters (e.g., 0.025 L)
Visualization
Experimental Workflow Diagram
Caption: Workflow for preparing and standardizing a this compound solution.
References
- 1. camachem.com [camachem.com]
- 2. This compound - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tappi.org [tappi.org]
- 6. Aguachlon-How to Make and Use this compound Solution for Water Treatment and Disinfection [aguachlon.com]
- 7. This compound vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 8. This compound Concentration and Dosing Calculation Guide [aguachlon.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 12. geneseo.edu [geneseo.edu]
- 13. dongachem.vn [dongachem.vn]
- 14. Aguachlon-How to Properly Store this compound for Safety and Effectiveness [aguachlon.com]
- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 16. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Chloroform via the Haloform Reaction Using Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The haloform reaction is a well-established method for the synthesis of haloforms (CHX₃, where X is a halogen). This document provides detailed application notes and protocols for the preparation of chloroform (B151607) (CHCl₃) utilizing calcium hypochlorite (B82951), commonly known as bleaching powder, as the halogenating agent. The reaction can proceed with either ethanol (B145695) or acetone (B3395972) as the starting material.[1][2][3] Calcium hypochlorite serves as an effective and readily available reagent that acts as an oxidizing, chlorinating, and hydrolyzing agent in this one-pot synthesis.[1][3]
This document outlines the underlying chemical principles, detailed experimental procedures, quantitative data, and essential safety precautions for the successful and safe laboratory-scale synthesis of chloroform.
Reaction Mechanism
The haloform reaction using this compound proceeds through a series of steps. When this compound is mixed with water, it generates chlorine and calcium hydroxide (B78521).[4][5]
Ca(OCl)₂ + H₂O → Ca(OH)₂ + Cl₂
The subsequent pathway depends on the organic substrate used:
From Ethanol:
-
Oxidation: Ethanol is oxidized by the chlorine to acetaldehyde (B116499).[4][5] CH₃CH₂OH + Cl₂ → CH₃CHO + 2HCl
-
Chlorination: The acetaldehyde is then chlorinated to form trichloroacetaldehyde (chloral).[4][5] CH₃CHO + 3Cl₂ → CCl₃CHO + 3HCl
-
Hydrolysis: Finally, the chloral (B1216628) is hydrolyzed by the calcium hydroxide to produce chloroform and calcium formate.[4][5] 2CCl₃CHO + Ca(OH)₂ → 2CHCl₃ + Ca(HCOO)₂
From Acetone:
-
Chlorination: Acetone is chlorinated to form trichloroacetone.[4] CH₃COCH₃ + 3Cl₂ → CCl₃COCH₃ + 3HCl
-
Hydrolysis: The trichloroacetone is then hydrolyzed by calcium hydroxide to yield chloroform and calcium acetate.[4] 2CCl₃COCH₃ + Ca(OH)₂ → 2CHCl₃ + (CH₃COO)₂Ca
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various sources for the synthesis of chloroform using this compound. It is important to note that yields can vary based on the purity of reagents and reaction conditions.
| Parameter | From Ethanol | From Acetone | Reference(s) |
| Reactants Ratio | |||
| This compound | 100 g | 100 g | [1][6] |
| Water | 200 mL | 200 mL | [1][2] |
| Ethanol | 25 mL | - | [1] |
| Acetone | - | 25 mL / 44 mL | [1][6] |
| Reaction Conditions | |||
| Temperature | Gentle heating on a water bath | Gentle heating on a water bath | [1] |
| Purification | |||
| Distillation Range | 60-65 °C | 60-65 °C | [1][2] |
| Reported Yield | Not explicitly quantified | 30 g (from 44 mL acetone) | [6] |
Experimental Protocols
Protocol 1: Synthesis of Chloroform from Ethanol and this compound
Materials:
-
This compound (bleaching powder)
-
Ethanol (95% or absolute)
-
Distilled water
-
Round-bottom flask (1 L)
-
Water condenser
-
Heating mantle or water bath
-
Distillation apparatus
-
Separating funnel
-
Anhydrous calcium chloride
-
Dilute sodium hydroxide solution
Procedure:
-
Preparation of Bleaching Powder Paste: In a 1 L round-bottom flask, prepare a paste by mixing 100 g of this compound with 200 mL of water.[1]
-
Addition of Ethanol: To this paste, add 25 mL of ethanol.[1]
-
Reaction Setup: Assemble a distillation apparatus with the round-bottom flask, a condenser, and a receiving flask.
-
Reaction Initiation: Gently heat the mixture in the flask using a water bath.[1] The reaction is exothermic and will begin to distill.
-
Distillation: A mixture of chloroform and water will distill over. Continue the distillation until no more oily droplets of chloroform are seen coming over with the water.
-
Separation: Transfer the distillate to a separating funnel. The lower layer, which is chloroform, should be separated from the upper aqueous layer.
-
Purification:
-
Wash the collected chloroform with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Subsequently, wash with water to remove the base.
-
Separate the chloroform layer and dry it over anhydrous calcium chloride.
-
Perform a final distillation, collecting the fraction that boils between 60-65 °C to obtain pure chloroform.[1]
-
Protocol 2: Synthesis of Chloroform from Acetone and this compound
Materials:
-
This compound (bleaching powder)
-
Acetone
-
Distilled water
-
Round-bottom flask (1 L)
-
Water condenser
-
Heating mantle or water bath
-
Distillation apparatus
-
Separating funnel
-
Anhydrous calcium chloride
-
Dilute sodium hydroxide solution
Procedure:
-
Preparation of Bleaching Powder Paste: In a 1 L round-bottom flask, create a paste by mixing 100 g of this compound with 200 mL of water.[2]
-
Addition of Acetone: Add 25 mL of acetone to the paste.[1]
-
Reaction Setup: Set up a distillation apparatus as described in Protocol 1.
-
Reaction Initiation: Gently heat the mixture on a water bath to initiate the reaction.[2]
-
Distillation: Collect the distillate, which will be a mixture of chloroform and water.
-
Separation and Purification: Follow the same separation and purification steps as outlined in Protocol 1 (steps 6 and 7).
Visualized Workflows and Mechanisms
Haloform Reaction Pathway (Ethanol)
Caption: Reaction pathway for chloroform synthesis from ethanol.
Haloform Reaction Pathway (Acetone)
Caption: Reaction pathway for chloroform synthesis from acetone.
Experimental Workflow
Caption: General experimental workflow for chloroform synthesis.
Safety Precautions
Chemical Hazards:
-
This compound: A strong oxidizing agent. It can react explosively with ammonia, amines, or organic sulfides.[7] It is corrosive and irritating to the eyes, skin, and respiratory tract.[7] Store in a cool, dry, well-ventilated area away from combustible materials and acids.[8][9]
-
Chloroform: Harmful if swallowed or inhaled and can cause damage to the liver, kidneys, and nervous system.[3] It is a suspected carcinogen.[10]
-
Phosgene (B1210022) Formation: Chloroform can oxidize in the presence of air and light to form highly toxic phosgene gas.[1] Therefore, it should be stored in a cool, dark place, in a well-sealed, amber-colored bottle.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Skin Protection: A lab coat is required.
-
Respiratory Protection: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Emergency Procedures:
-
Skin Contact: In case of contact with this compound or chloroform, immediately wash the affected area with plenty of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: If vapors are inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Spills: Small spills of this compound can be cleaned up using an absorbent material like sand. For chloroform spills, absorb with a non-reactive material and dispose of as hazardous waste. Ensure adequate ventilation.
By adhering to these protocols and safety guidelines, researchers can safely and effectively synthesize chloroform for various laboratory applications.
References
- 1. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. kemix.com.au [kemix.com.au]
- 6. scribd.com [scribd.com]
- 7. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 9. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 10. en.wikipedia.org [en.wikipedia.org]
Application Notes and Protocols: Antimicrobial Efficacy of Calcium Hypochlorite Against E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hypochlorite (B82951), Ca(OCl)₂, is a widely utilized disinfectant known for its potent antimicrobial properties against a broad spectrum of microorganisms, including the gram-negative bacterium Escherichia coli (E. coli). Its efficacy stems from the release of hypochlorous acid (HOCl) in aqueous solutions, a strong oxidizing agent that can penetrate cell membranes and cause damage to vital cellular components such as DNA, proteins, and enzymes.[1] This document provides a comprehensive overview of the antimicrobial efficacy of calcium hypochlorite against E. coli, including quantitative data, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflows.
Data Presentation
The antimicrobial efficacy of this compound against E. coli can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and log reduction in bacterial populations. The following tables summarize key quantitative data from relevant studies.
| Parameter | E. coli Strain | Concentration of this compound | Result | Reference |
| Log Reduction | Enterohemorrhagic E. coli (EHEC) isolates | 20,000 ppm | 4.54 log CFU/g reduction on alfalfa sprouts | [2] |
| Log Reduction | E. coli O157:H7 | 20,000 ppm | > 6 log CFU/g reduction on alfalfa seeds | [2] |
| Log Reduction | E. coli O104:H4 BAA-2326 | 20,000 ppm | 5.97 log CFU/g reduction on alfalfa seeds | [2] |
| Bactericidal Effect | E. coli | 1000 ppm | 99% reduction in approximately 30 seconds | [1] |
| Bactericidal Effect | E. coli | 5000 ppm | 99% reduction in as little as 30 seconds | [1] |
| Parameter | Bacterial Strain | This compound Concentration | Contact Time | Result | Reference |
| Inhibition of Growth | Enterococcus faecalis | 0.5% | 10 min | Growth Inhibition | [3] |
| Inhibition of Growth | Enterococcus faecalis | 1.0% | 30 s | Growth Inhibition | [3] |
| Inhibition of Growth | Enterococcus faecalis | 2.5% | < 30 s | Growth Inhibition | [3] |
| Inhibition of Growth | Enterococcus faecalis | 5.25% | < 30 s | Growth Inhibition | [3] |
Mechanism of Action
When dissolved in water, this compound releases hypochlorous acid (HOCl), which is the primary disinfecting agent.[1][4] The antimicrobial action of HOCl against E. coli is multifaceted and involves the following key steps:
-
Cell Wall and Membrane Disruption: The high pH of the this compound solution can compromise the integrity of the bacterial cell membrane.[1]
-
Oxidative Damage: As a strong oxidizing agent, hypochlorous acid can penetrate the cell and cause oxidative damage to essential cellular components.[1]
-
Enzyme Inactivation: HOCl reacts with and denatures key enzymes, disrupting metabolic pathways.[1]
-
DNA Damage: The genetic material of the bacterium is susceptible to damage by hypochlorous acid, leading to impaired replication and transcription.[1]
-
Protein Synthesis Disruption: Chlorine treatments can disrupt protein synthesis in bacterial cells.[2]
Caption: Proposed mechanism of action of this compound against E. coli.
Experimental Protocols
This section outlines detailed methodologies for determining the antimicrobial efficacy of this compound against E. coli.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A broth microdilution method is commonly used.
Materials:
-
This compound stock solution
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Culture E. coli in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared E. coli inoculum to each well containing the diluted this compound. Include a positive control (inoculum in MHB without disinfectant) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and loops
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC test.
-
Plating: Spot-plate the aliquots onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the MHA plate).
Suspension Test for Bactericidal Activity
This test evaluates the efficacy of the disinfectant in suspension.
Materials:
-
This compound solutions of desired concentrations
-
E. coli suspension (as prepared for MIC)
-
Neutralizing solution (e.g., sodium thiosulfate)
-
Phosphate-buffered saline (PBS)
-
MHA plates
Procedure:
-
Exposure: Add a known volume of the E. coli suspension to a specific volume of the this compound solution.
-
Contact Time: Allow the disinfectant to act for predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes).
-
Neutralization: At each time point, transfer a specific volume of the mixture to a tube containing a neutralizing solution to stop the antimicrobial action.
-
Serial Dilution and Plating: Perform serial dilutions of the neutralized sample in PBS and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).
-
Calculate Log Reduction: Compare the CFU counts of the treated samples to an untreated control to determine the log reduction.
Caption: Experimental workflow for evaluating antimicrobial efficacy.
References
Application Notes and Protocols for Sanitizing Surfaces in Food Processing Research with Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Calcium Hypochlorite (B82951) as a Surface Sanitizer
Calcium hypochlorite, an inorganic compound with the chemical formula Ca(ClO)₂, is a widely utilized sanitizer in the food processing industry.[1][2] It is valued for its broad-spectrum antimicrobial activity, effectively killing a range of bacteria, viruses, and fungi.[1] When dissolved in water, this compound releases hypochlorous acid (HOCl), a potent oxidizing agent that disrupts the cellular structures of microorganisms, leading to their inactivation.[1] This rapid action makes it a suitable choice for surface sanitation in food processing environments to mitigate the risk of cross-contamination and foodborne illnesses.[1]
The efficacy of this compound is influenced by several factors, including its concentration, the contact time with the surface, the pH of the solution, the temperature, and the presence of organic matter.[2] Organic materials, such as food residues, can significantly reduce the effectiveness of chlorine-based sanitizers, making pre-cleaning of surfaces a critical step.[2]
II. Data Presentation: Efficacy of Hypochlorite-Based Sanitizers
The following tables summarize the efficacy of this compound and the closely related sodium hypochlorite against common foodborne pathogens on various food contact surfaces. It is important to note that efficacy can vary based on the specific experimental conditions.
Table 1: Efficacy of this compound Against Foodborne Pathogens
| Microorganism | Surface | Concentration (ppm) | Contact Time | Log Reduction (CFU/coupon) | Reference |
| Listeria monocytogenes | Tomato | 200 | 30 seconds | 2.27 | [3] |
| Escherichia coli O157:H7 | Tomato | 200 | 30 seconds | 3.40 | [3] |
| Salmonella spp. | Tomato | 200 | 30 seconds | 2.07 | [3] |
Table 2: Efficacy of Sodium Hypochlorite Against Foodborne Pathogens on Various Surfaces
| Microorganism | Surface | Concentration (ppm) | Contact Time | Log Reduction (CFU/coupon) | Reference |
| Listeria monocytogenes | Stainless Steel | 100 | 5 minutes | >5 | [4] |
| Listeria monocytogenes | Conveyor Belt | 100 | 5 minutes | >5 | [4] |
| Listeria monocytogenes | Plastic Wrapper | 100 | 5 minutes | >5 | [4] |
| Escherichia coli O157:H7 (in biofilm) | Stainless Steel | 50 | 1 minute | 3.9 | [5] |
| Escherichia coli O157:H7 (in biofilm) | Stainless Steel | 50 | 5 minutes | 5.0 | [5] |
| Escherichia coli O157:H7 (in biofilm) | Stainless Steel | 200 | 1 minute | >5.0 | [5] |
| Salmonella Enteritidis (in biofilm) | Stainless Steel | 100 | Not Specified | 4.91 | [6] |
| Salmonella Enteritidis (in biofilm) | Plastic | 100 | Not Specified | 4.20 | [6] |
III. Experimental Protocols
A. Protocol for Surface Disinfection Efficacy Testing (Based on ASTM E1153)
This protocol outlines a method for evaluating the efficacy of this compound as a sanitizer on hard, non-porous, non-food contact surfaces.
1. Materials:
-
This compound (reagent grade)
-
Sterile deionized water
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Klebsiella pneumoniae ATCC 4352)
-
Sterile glass or stainless steel carriers (coupons)
-
Sterile petri dishes
-
Appropriate growth media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Neutralizing broth (e.g., Dey-Engley Neutralizing Broth)
-
Sterile pipettes and other laboratory equipment
-
Incubator
2. Procedure:
-
Preparation of Sanitizer Solution: Prepare the desired concentrations of this compound solution (e.g., 50, 100, 200 ppm) in sterile deionized water.
-
Preparation of Inoculum: Culture the test microorganisms in the appropriate broth overnight at the optimal temperature. Harvest and wash the cells, then resuspend in a suitable diluent to achieve a target concentration.
-
Inoculation of Carriers: Aseptically place a defined volume of the microbial suspension onto the surface of each sterile carrier and allow to dry in a controlled environment.
-
Sanitizer Application: Immerse the inoculated and dried carriers into the prepared this compound solutions for a specified contact time (e.g., 30 seconds, 1 minute, 5 minutes).
-
Neutralization: After the contact time, transfer each carrier to a tube containing neutralizing broth to inactivate the sanitizer.
-
Enumeration of Survivors: Vortex or sonicate the tubes to dislodge any surviving microorganisms from the carriers. Perform serial dilutions of the neutralizing broth and plate onto the appropriate agar (B569324) medium.
-
Incubation and Counting: Incubate the plates at the optimal temperature and time for the test microorganism. Count the number of colony-forming units (CFUs) on each plate.
-
Calculation of Log Reduction: Calculate the log reduction in microbial numbers by comparing the number of survivors on the treated carriers to the number of microorganisms on untreated control carriers. A 5-log reduction (99.999%) is typically required for a substance to be classified as a sanitizer for food contact surfaces.[7]
B. Protocol for AOAC Use-Dilution Test (Qualitative Assessment)
This protocol provides a qualitative assessment of the effectiveness of a disinfectant.
1. Materials:
-
This compound solution at the desired concentration
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Salmonella enterica ATCC 10708)
-
Sterile stainless steel penicylinders
-
Sterile culture tubes
-
Appropriate growth media
-
Neutralizing broth
2. Procedure:
-
Inoculation of Carriers: Immerse sterile penicylinders in a 48-hour culture of the test microorganism.
-
Drying of Carriers: Aseptically transfer the inoculated carriers to a sterile petri dish and allow them to dry.
-
Exposure to Disinfectant: Place each dried, contaminated carrier into a separate tube containing the this compound solution for the specified contact time.
-
Transfer to Growth Medium: After the contact time, transfer each carrier to a tube of neutralizing broth with a growth indicator.
-
Incubation: Incubate the tubes at the optimal temperature for the test microorganism for 48 hours.
-
Observation: Observe the tubes for signs of microbial growth (turbidity). The absence of growth indicates effective disinfection.
IV. Visualizations
Caption: Experimental Workflow for Sanitizer Efficacy Testing.
Caption: Factors Affecting Disinfection Efficacy of this compound.
References
- 1. Application of this compound Surface Disinfectants in the Food Processing Industry - Chengdu Rosun Disinfection Pharmaceutical Co., Ltd. [enrosun.com]
- 2. Province of Manitoba | agriculture - Use of Chlorine in the Food Industry [gov.mb.ca]
- 3. Calcinated calcium killing of Escherichia coli O157:H7, Salmonella, and Listeria monocytogenes on the surface of tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of sanitation strategies against Listeria monocytogenes on food-contact surfaces in enoki mushroom (Flammulina velutipes) processing facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation by Escherichia coli O157:H7 on Stainless Steel: Effect of Exopolysaccharide and Curli Production on Its Resistance to Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rutherford.tennessee.edu [rutherford.tennessee.edu]
Application Notes and Protocols for the Quantification of Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of calcium hypochlorite (B82951), a widely used disinfectant and oxidizing agent. The described methods are applicable for quality control, stability testing, and various research applications.
Introduction
Calcium hypochlorite, Ca(OCl)₂, is a common source of chlorine for water treatment and a versatile bleaching agent. Accurate quantification of its active ingredient, the hypochlorite ion (OCl⁻), is crucial for ensuring its efficacy and safety in various applications. The concentration of this compound is typically expressed in terms of "available chlorine," which is a measure of the oxidizing capacity of the compound. This document outlines two primary analytical methods for this purpose: Iodometric Titration and UV-Visible Spectrophotometry.
Method 1: Iodometric Titration
Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents like this compound.[1][2] The principle of this method involves the reaction of hypochlorite with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂).[1][2] The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator.[1][2]
Chemical Reactions:
-
Reaction of Hypochlorite with Iodide: Ca(OCl)₂ + 4KI + 4CH₃COOH → Ca(CH₃COO)₂ + 2KCl + 2I₂ + 2H₂O + 2KCH₃COO
-
Titration of Liberated Iodine with Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Experimental Protocol
Materials and Reagents:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid (CH₃COOH) or Sulfuric acid (H₂SO₄)[3]
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Analytical balance
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes (25 mL)
-
Burette (50 mL)
-
Conical flasks (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh about 2.5 g of the this compound sample and dissolve it in a 100 mL volumetric flask with deionized water.[4] Make up the volume to the mark and mix thoroughly.
-
Aliquot Preparation: Pipette 25 mL of the prepared this compound solution into a 250 mL conical flask.[1]
-
Liberation of Iodine: Add approximately 2 g of solid potassium iodide and 10 mL of glacial acetic acid to the conical flask.[1][5] Swirl the flask to dissolve the KI and allow the reaction to proceed for about 5 minutes in a dark place to prevent photo-oxidation of iodide. The solution will turn a deep brown color due to the liberated iodine.[1]
-
Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.[1]
-
Indicator Addition: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.[1]
-
Endpoint Determination: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint of the titration.[3]
-
Replicate Analysis: Repeat the titration at least two more times with fresh aliquots of the sample solution to ensure reproducibility.
Calculation of Available Chlorine:
The percentage of available chlorine can be calculated using the following formula:
% Available Chlorine = (V × N × 35.45 × 100) / (W × (Aliquot Volume / Total Volume))
Where:
-
V = Volume of sodium thiosulfate solution used in the titration (mL)
-
N = Normality of the sodium thiosulfate solution (N)
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the this compound sample (g)
Workflow for Iodometric Titration
Caption: Experimental workflow for the iodometric titration of this compound.
Method 2: UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and often faster alternative to titration for the determination of hypochlorite.[6][7] One common approach is the DPD (N,N-diethyl-p-phenylenediamine) method, where free chlorine reacts with DPD to produce a magenta-colored solution, the absorbance of which is measured spectrophotometrically.[8] Another indirect method involves the reaction of hypochlorite with potassium iodide to liberate iodine, which then bleaches a colored dye like Rhodamine B, and the decrease in absorbance is measured.[6][9]
Experimental Protocol (Rhodamine B Method)
Principle:
This method is based on the reaction of hypochlorite with potassium iodide in an acidic medium to liberate iodine. The liberated iodine bleaches the pinkish-red color of Rhodamine B, and the decrease in absorbance is measured at 553 nm.[6][9] This decrease in absorbance is directly proportional to the concentration of hypochlorite.[6]
Materials and Reagents:
-
This compound sample
-
Potassium iodide (KI) solution (2%)[9]
-
Hydrochloric acid (HCl) solution (2 M)[9]
-
Rhodamine B solution (0.05%)[9]
-
Sodium acetate (B1210297) solution (1 M)[9]
-
Deionized water
-
UV-Visible Spectrophotometer
-
Volumetric flasks
-
Pipettes
Procedure:
-
Standard Stock Solution Preparation: Prepare a standard stock solution of this compound and standardize it using the iodometric titration method described above.
-
Calibration Curve Preparation:
-
From the standardized stock solution, prepare a series of working standards with known hypochlorite concentrations (e.g., 0.1 - 4.0 µg/mL).[6][9]
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standards.[9]
-
To each flask, add 1 mL of 2 M hydrochloric acid and 1 mL of 2% potassium iodide solution.[9] Mix and allow to stand for a few minutes.
-
Add 2 mL of 0.05% Rhodamine B solution and 2 mL of 1 M sodium acetate solution.[9]
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at 553 nm against a reagent blank.[6]
-
Plot a calibration curve of absorbance versus hypochlorite concentration.
-
-
Sample Analysis:
-
Prepare a dilute solution of the this compound sample to fall within the concentration range of the calibration curve.
-
Treat an aliquot of the diluted sample solution in the same manner as the standards.
-
Measure the absorbance of the sample at 553 nm.
-
Determine the concentration of hypochlorite in the sample from the calibration curve.
-
Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of this compound.
Quantitative Data Summary
The performance characteristics of the analytical methods are crucial for their selection and application. The following table summarizes key quantitative parameters for the described methods.
| Parameter | Iodometric Titration | Spectrophotometry (Rhodamine B) |
| Principle | Redox Titration | Colorimetric |
| Linearity Range | Not Applicable (Titrimetric) | 0.1 - 4.0 µg/mL[6][9] |
| Molar Absorptivity | Not Applicable | 2.57 x 10⁵ L mol⁻¹ cm⁻¹[6][9] |
| Detection Limit (LOD) | Dependent on titrant concentration | 0.070 µg/mL[6][9] |
| Quantitation Limit (LOQ) | Dependent on titrant concentration | 0.212 µg/mL[6][9] |
| Interferences | Reducing agents, other oxidizing agents | Ions that can react with iodine or the dye |
| Advantages | High accuracy and precision, primary method | High sensitivity, rapid, suitable for low concentrations |
| Disadvantages | Time-consuming, requires skilled operator | Requires a calibration curve, susceptible to interferences |
Method Validation
For use in regulated environments such as drug development, these analytical methods must be validated according to ICH guidelines (Q2(R2)).[10] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Both iodometric titration and UV-Visible spectrophotometry are effective methods for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, sample throughput, and available instrumentation. For high accuracy and as a reference method, iodometric titration is preferred. For rapid analysis and determination of low concentrations, spectrophotometric methods are more suitable. Proper method validation is essential to ensure reliable and accurate results in a research and development setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tappi.org [tappi.org]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: The Role of Calcium Hypochlorite in Municipal Water Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of calcium hypochlorite's role in municipal water treatment, focusing on its mechanism of action, disinfection efficacy, and the formation of disinfection byproducts (DBPs). Detailed protocols for key experimental procedures are provided to support research and evaluation of this widely used disinfectant.
Application Notes
Introduction to Calcium Hypochlorite (B82951)
This compound, Ca(OCl)₂, is a solid inorganic compound widely used for disinfecting drinking water.[1] Typically available as a white or grayish-white powder, granules, or tablets, it contains a high concentration of available chlorine, generally 65-70%.[2] Its solid form offers advantages in stability, storage, and transportation compared to liquid sodium hypochlorite or gaseous chlorine.[3] In municipal water treatment, it serves as a primary disinfectant to inactivate pathogenic microorganisms and provides a residual chlorine level to protect against recontamination within the distribution system.[2]
Mechanism of Disinfection
When dissolved in water, this compound releases hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), which are the primary active disinfecting agents. The equilibrium between these two species is pH-dependent, with the more potent disinfectant, HOCl, being dominant at a lower pH.
-
Reaction in Water: Ca(OCl)₂ + 2H₂O → 2HOCl + Ca(OH)₂
Hypochlorous acid is a powerful oxidizing agent that inactivates microorganisms by penetrating their cell walls and disrupting essential metabolic functions and enzymatic activity.
Disinfection Efficacy
The effectiveness of disinfection is commonly evaluated using the CT concept , which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes).[4] A specific CT value is required to achieve a target level of pathogen inactivation (e.g., 3-log or 99.9% reduction).[4] The required CT value is influenced by water temperature, pH, and the specific pathogen.[5] The U.S. Environmental Protection Agency (EPA) provides standard CT tables for achieving the inactivation of various microorganisms using free chlorine, the active agent supplied by this compound.[6]
Formation of Disinfection Byproducts (DBPs)
A significant consideration in chlorination is the formation of disinfection byproducts (DBPs), which occur when chlorine reacts with natural organic matter (NOM) present in the source water.[7] The two major classes of regulated DBPs are Trihalomethanes (THMs) and Haloacetic Acids (HAAs).[7][8] Their formation is influenced by several factors, including the concentration and type of NOM, chlorine dose, contact time, temperature, pH, and bromide ion concentration.[9]
-
Trihalomethanes (THMs): Includes chloroform, bromodichloromethane (B127517) (BDCM), dibromochloromethane (DBCM), and bromoform. THM formation is generally favored at higher pH levels.[7]
-
Haloacetic Acids (HAAs): A group of five regulated acids (HAA5) includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. HAA formation tends to be favored at lower pH levels.[7]
Managing the chlorine dose and other treatment parameters is crucial to balance effective disinfection with the minimization of DBP formation to comply with regulatory limits, such as the EPA's maximum contaminant levels (MCLs) of 80 µg/L for total THMs and 60 µg/L for HAA5.[10]
Data Presentation
Table 1: Disinfection Efficiency - Required CT Values for 3-log (99.9%) Inactivation of Giardia lamblia Cysts by Free Chlorine
CT values are presented as (mg·min)/L. Data is derived from U.S. EPA guidance tables.[6][11]
| Temperature (°C) | pH ≤ 6.5 | pH 7.0 | pH 7.5 | pH 8.0 |
| 0.5 | 137 | 163 | 195 | 237 |
| 5 | 97 | 115 | 138 | 166 |
| 10 | 73 | 86 | 104 | 125 |
| 15 | 49 | 58 | 69 | 83 |
| 20 | 36 | 43 | 52 | 62 |
| 25 | 24 | 29 | 35 | 42 |
Table 2: Factors Influencing Disinfection Byproduct (DBP) Formation
| Factor | Effect on Trihalomethanes (THMs) | Effect on Haloacetic Acids (HAAs) |
| pH | Formation increases with higher pH.[7] | Formation generally decreases with higher pH.[7] |
| Temperature | Formation increases with higher temperature.[7] | Formation increases with higher temperature.[7] |
| Natural Organic Matter (NOM) | Higher concentration and certain types of NOM increase formation potential.[9] | Higher concentration and certain types of NOM increase formation potential.[9] |
| Chlorine Dose & Contact Time | Formation increases with higher dose and longer contact time.[9] | Formation increases with higher dose and longer contact time.[9] |
| Bromide Ion (Br⁻) | Shifts DBP speciation towards more brominated forms (e.g., bromoform), which can increase total THM mass.[9] | Shifts DBP speciation towards more brominated forms. |
Table 3: Comparison of this compound vs. Sodium Hypochlorite
| Property | This compound (Ca(OCl)₂) | Sodium Hypochlorite (NaOCl) |
| Physical Form | Solid (granules, tablets, powder) | Liquid |
| Available Chlorine | High (65-70%) | Lower (5-15%) |
| Stability & Shelf Life | More stable, longer shelf life | Less stable, degrades with heat and sunlight |
| Effect on pH | Increases pH | Increases pH |
| Storage & Transport | More compact and lightweight | Requires larger volume for the same chlorine effect |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Jar Test for Determining Optimal this compound Dose
This protocol simulates full-scale coagulation, flocculation, and disinfection processes to determine the optimal disinfectant dose that achieves treatment goals while minimizing DBP formation potential.[12][13]
1. Materials:
-
Six-paddle gang stirrer (jar testing apparatus)
-
Beakers (1000 mL or 2000 mL)
-
Raw water sample
-
This compound stock solution (e.g., 1% or 1000 mg/L as available chlorine)
-
Pipettes and graduated cylinders
-
Turbidimeter, pH meter, and spectrophotometer (for UV₂₅₄ absorbance)
2. Procedure:
-
Preparation: Fill each beaker with 1000 mL of the raw water sample. Place the beakers in the gang stirrer.
-
Initial Analysis: Measure and record the initial raw water quality parameters: pH, turbidity, alkalinity, and UV₂₅₄ absorbance (as an indicator of NOM).[13]
-
Dose Application: While the paddles are off, add a progressively increasing dose of the this compound stock solution to each beaker. A typical dose range for testing might be 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mg/L.[2]
-
Rapid Mix: Turn on the stirrer to a high speed (e.g., 100-200 RPM) for 1-2 minutes to simulate the rapid mixing phase where the disinfectant is dispersed.[5]
-
Slow Mix (Flocculation): Reduce the stirring speed to a gentle rate (e.g., 20-40 RPM) for 15-30 minutes to simulate flocculation.
-
Settling: Turn off the stirrer and allow the floc to settle for 30 minutes.
-
Post-Treatment Analysis: Carefully collect a supernatant sample from each beaker without disturbing the settled material.
-
Measure and record the final turbidity and pH.
-
Measure the free and total chlorine residual (see Protocol 2).
-
For DBP formation potential, store a portion of the supernatant from the most promising doses for a defined contact time (e.g., 24 hours) under controlled temperature and pH, then analyze for THMs and HAAs (see Protocol 3).
-
3. Data Interpretation:
-
The optimal dose is typically the lowest dose that achieves the target turbidity reduction and a desired free chlorine residual (e.g., 0.5 - 1.0 mg/L) after the contact time.
-
This data is then correlated with DBP formation potential to find a balance between disinfection efficacy and byproduct control.
Protocol 2: Measurement of Free and Total Chlorine Residual (DPD Colorimetric Method)
This protocol is based on the widely used DPD (N,N-diethyl-p-phenylenediamine) colorimetric method, as described in Standard Methods for the Examination of Water and Wastewater 4500-Cl G.[14][15]
1. Materials:
-
Photometer or colorimeter with a 515-530 nm filter
-
Glass vials (cuvettes) appropriate for the instrument
-
DPD reagent powder pillows (one for free chlorine, one for total chlorine)
-
Deionized water for zeroing the instrument
-
Water sample
2. Procedure for Free Chlorine:
-
Zero Instrument: Fill a clean cuvette with 10 mL of the water sample (this is the blank). Place it in the colorimeter and zero the instrument.
-
Sample Preparation: Remove the blank cuvette. Add the contents of one DPD Free Chlorine reagent powder pillow to the cuvette.
-
Reaction: Cap the cuvette and invert several times to mix. The DPD will react instantly with free chlorine to produce a pink color.
-
Measurement: Immediately place the cuvette back into the instrument and read the concentration in mg/L. The reading must be taken within one minute of adding the reagent.
3. Procedure for Total Chlorine:
-
Use Same Sample: Use the same cuvette from the free chlorine test.
-
Add Reagent: Add the contents of one DPD Total Chlorine reagent powder pillow to the cuvette.
-
Reaction: Cap and invert to mix. A waiting period of 3-6 minutes is required for the reagent (which contains potassium iodide) to react with combined chlorine (chloramines).[16]
-
Measurement: After the waiting period, place the cuvette in the instrument and read the concentration in mg/L. This value represents the total chlorine residual.
-
Combined Chlorine (Calculation): Combined Chlorine = Total Chlorine - Free Chlorine.
Protocol 3: Analysis of Disinfection Byproducts (THMs & HAAs)
This protocol provides a summarized workflow based on the principles of U.S. EPA Methods 524.2 (for THMs) and 552.3 (for HAAs).[17][18][19] These analyses require specialized equipment (Gas Chromatograph) and should be performed in a certified laboratory.
1. Sample Collection and Preservation:
-
For THMs (EPA 524.2): Collect samples in 40-mL glass vials with zero headspace. Dechlorinate at the time of collection by adding ascorbic acid. Preserve by adding hydrochloric acid (HCl) to a pH < 2. Store at ≤ 6°C until analysis (holding time is 14 days).[18][20]
-
For HAAs (EPA 552.3): Collect samples in 250-mL amber glass bottles. Dechlorinate at the time of collection with ammonium (B1175870) chloride. Store protected from light at ≤ 6°C until extraction (holding time is 14 days).[21]
2. Analysis of Trihalomethanes (THMs):
-
Principle: Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS).
-
Procedure Summary: a. An inert gas is bubbled through the water sample (purging). b. Volatile THMs are stripped from the water and collected on an adsorbent trap. c. The trap is heated, and the THMs are desorbed into a gas chromatograph (GC) for separation. d. A mass spectrometer (MS) is used for detection and quantification of individual THM compounds.[18]
3. Analysis of Haloacetic Acids (HAAs):
-
Principle: Liquid-Liquid Extraction with Derivatization followed by Gas Chromatography with Electron Capture Detection (GC-ECD).
-
Procedure Summary: a. The water sample is acidified. b. HAAs are extracted from the water into a solvent like methyl tert-butyl ether (MTBE).[19] c. The HAAs are converted into their methyl esters (a process called derivatization) using acidic methanol. This makes them volatile enough for GC analysis.[22] d. The extract containing the HAA esters is injected into a GC for separation. e. An electron capture detector (ECD) is used for sensitive detection and quantification of the HAA esters.[19]
References
- 1. News - The advantage of BCDMHthis compound usage and dosage [yuncangchemical.com]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. Aguachlon-How to Disinfect Water Using this compound: A Step-by-Step Guide [aguachlon.com]
- 4. ctt.mtu.edu [ctt.mtu.edu]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. U.S. ENVIRONMENTAL PROTECTION AGENCY Ct VALUES FOR DISINFECTANTS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. Analysis of THM formation potential in drinking water networks: Effects of network age, health risks, and seasonal variations in northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. como.gov [como.gov]
- 11. files.knowyourh2o.com [files.knowyourh2o.com]
- 12. dober.com [dober.com]
- 13. actat.wvu.edu [actat.wvu.edu]
- 14. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 15. Ensuring Safe Drinking Water: Standard Testing Methods for Chlorine, Ozone, and Chlorine Dioxide [erunwas.com]
- 16. estanalytical.com [estanalytical.com]
- 17. gcms.cz [gcms.cz]
- 18. paragonlaboratories.com [paragonlaboratories.com]
- 19. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 20. epa.gov [epa.gov]
- 21. paragonlaboratories.com [paragonlaboratories.com]
- 22. agilent.com [agilent.com]
Application of Calcium Hypochlorite in the Textile and Paper Bleaching Industries: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hypochlorite (B82951), Ca(OCl)₂, is a widely utilized oxidizing agent in various industrial processes, most notably in the bleaching of textiles and paper pulp.[1][2] Its efficacy in breaking down chromophores, the color-bearing components in organic molecules, makes it a cost-effective solution for achieving desired levels of whiteness and brightness.[3] This document provides detailed application notes and experimental protocols for the use of calcium hypochlorite in these industries, tailored for a scientific audience.
When dissolved in water, this compound dissociates to form hypochlorous acid (HOCl), the primary active bleaching species.[1] The hypochlorous acid, in turn, can release nascent oxygen, which is a powerful oxidizing agent that degrades the natural coloring matters present in textile fibers and the residual lignin (B12514952) in paper pulp.[1][4]
Application in the Textile Bleaching Industry
This compound is primarily used for bleaching natural cellulosic fibers such as cotton and linen.[2][5] It is effective in removing natural yellowish and reddish tints from the fabric, preparing it for subsequent dyeing and finishing processes.[6] However, it is not suitable for protein fibers like wool or synthetic fibers such as nylon and acrylics, as it can cause yellowing due to the formation of chloramides.[5][7]
Quantitative Data for Cotton Bleaching
The effectiveness of this compound bleaching is dependent on several key parameters. The following table summarizes typical quantitative data for the batch bleaching of cotton fabric.
| Parameter | Value | Unit | Notes |
| This compound Conc. | 5 - 15 | g/L | To achieve an available chlorine concentration of 1-3 g/L.[4] |
| Available Chlorine | 1 - 3 | g/L | The effective concentration of the bleaching agent.[4] |
| Sodium Carbonate (Na₂CO₃) | 3 - 5 | g/L | Acts as a pH buffer to maintain alkaline conditions.[4] |
| Wetting Agent | 1 - 2 | g/L | Ensures uniform penetration of the bleach liquor into the fabric.[4] |
| pH | 10 - 11 | - | Crucial for minimizing cellulose (B213188) degradation.[4][8] |
| Temperature | Room Temperature (approx. 25-40) | °C | Higher temperatures can accelerate bleaching but also increase fiber damage.[4][5] |
| Time | 60 - 90 | minutes | The duration of the bleaching process.[4] |
| Material to Liquor Ratio (MLR) | 1:30 | - | The ratio of the weight of the fabric to the volume of the bleach solution.[4] |
Experimental Protocol: Batch Bleaching of Cotton Fabric
This protocol outlines the steps for bleaching a sample of scoured cotton fabric in a laboratory setting.
Materials and Equipment:
-
Scoured cotton fabric
-
This compound (bleaching powder)
-
Sodium carbonate (soda ash)
-
Non-ionic wetting agent
-
Hydrochloric acid (HCl) or Acetic Acid
-
Sodium thiosulfate (B1220275) or Sodium bisulfite ("antichlor" agent)[9]
-
Beakers and graduated cylinders
-
Water bath or other temperature-controlled vessel
-
pH meter
-
Stirring apparatus
Procedure:
-
Preparation of Bleach Liquor:
-
For a 1:30 MLR, calculate the required volume of water based on the weight of the cotton fabric sample.
-
Dissolve the required amounts of this compound, sodium carbonate, and wetting agent in the water to achieve the concentrations specified in the table above.
-
Stir the solution until all components are fully dissolved.
-
Adjust the pH of the solution to 10-11 using sodium carbonate if necessary.
-
-
Bleaching:
-
Rinsing:
-
After the bleaching time has elapsed, remove the fabric from the bleach liquor.
-
Rinse the fabric thoroughly with cold water to remove the bulk of the bleaching chemicals.
-
-
Souring (Neutralization):
-
Prepare a dilute solution of hydrochloric acid (e.g., 1-1.5%) or acetic acid.
-
Immerse the rinsed fabric in the acid solution to neutralize any residual alkali. This step is crucial to prevent the concentration of alkali during drying, which can lead to a harsh feel and yellowing.[4]
-
-
Antichlor Treatment:
-
Prepare a solution of an antichlor agent, such as sodium thiosulfate (1 g/L).[4]
-
Treat the fabric in this solution at approximately 60°C for 5-10 minutes to remove any residual chlorine.[4] This step is vital to prevent the formation of chloramines, which can cause yellowing of the fabric upon storage.[4]
-
-
Final Rinsing and Drying:
-
Rinse the fabric thoroughly with hot water followed by cold water to remove all residual chemicals.[4]
-
Squeeze the fabric to remove excess water and then dry it in a hot air oven or by air drying.
-
Experimental Workflow for Cotton Bleaching
Application in the Paper Bleaching Industry
In the pulp and paper industry, this compound is used as a bleaching agent to increase the brightness of the pulp by removing residual lignin and other chromophoric impurities.[10] It is often used in multi-stage bleaching sequences, typically following chlorination and alkali extraction stages.[10] The effectiveness of hypochlorite bleaching in this context is influenced by factors such as pH, temperature, pulp consistency, and retention time.[10]
Quantitative Data for Paper Pulp Bleaching
The following table provides typical parameters for the hypochlorite bleaching stage of paper pulp.
| Parameter | Value | Unit | Notes |
| Pulp Consistency | 10 - 15 | % | Higher consistency increases reaction speed and reduces chemical consumption.[10] |
| pH (initial) | 9 - 11 | - | A decrease in pH below 8 during the process can lead to cellulose degradation.[10] |
| Temperature | 35 - 45 | °C | Higher temperatures accelerate the reaction but can negatively impact fiber strength.[10] |
| Retention Time | 1 - 4 | hours | The duration of the bleaching stage.[10] |
| Active Chlorine on Pulp | 3 - 5 | % | Based on the oven-dry weight of the pulp. |
Experimental Protocol: Bleaching of Kraft Pulp
This protocol describes a laboratory procedure for a hypochlorite bleaching stage (H-stage) on a sample of washed, unbleached kraft pulp.
Materials and Equipment:
-
Unbleached kraft pulp
-
This compound solution of known available chlorine concentration
-
Sodium hydroxide (B78521) (NaOH) solution for pH control
-
Deionized water
-
Polyethylene (B3416737) bags or sealed containers
-
Water bath
-
Büchner funnel and filter paper for washing
-
Equipment for measuring pulp consistency, kappa number, and ISO brightness
Procedure:
-
Pulp Preparation:
-
Determine the initial consistency and kappa number of the unbleached pulp.
-
Based on the desired final consistency (10-15%), calculate the amount of water and pulp needed.
-
-
Bleaching:
-
Place the pulp sample in a polyethylene bag.
-
Add the calculated amount of this compound solution to achieve the target active chlorine percentage.
-
Add sodium hydroxide solution to adjust the initial pH of the pulp slurry to 9-11.[10]
-
Thoroughly mix the chemicals with the pulp by kneading the bag.
-
Seal the bag and place it in a water bath set to the desired temperature (35-45°C) for the specified retention time (1-4 hours).[10]
-
-
Washing and Neutralization:
-
After the retention time, remove the bag from the water bath.
-
Wash the pulp thoroughly with deionized water on a Büchner funnel until the filtrate is clear and has a neutral pH.
-
If necessary, a final neutralization step with a very dilute acid followed by a thorough wash can be performed to ensure all residual alkali is removed.
-
-
Evaluation:
-
Determine the final consistency of the bleached pulp.
-
Prepare handsheets from the bleached pulp to measure the final ISO brightness.
-
Determine the final kappa number to assess the extent of delignification.
-
Chemical Mechanism of Cellulose Bleaching
The bleaching action of this compound on cellulosic fibers primarily involves the oxidation of chromophoric groups.
Mandatory Visualizations
Logical Relationship of Factors Affecting Bleaching Efficiency
References
- 1. This compound: Properties, Uses & Reactions Explained [vedantu.com]
- 2. makingchembooks.com [makingchembooks.com]
- 3. textilelearner.net [textilelearner.net]
- 4. youtube.com [youtube.com]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. Bleaching of Textiles | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Antichlor - Wikipedia [en.wikipedia.org]
- 10. Hypochlorite bleaching - pulp paper mill [pulppapermill.com]
Calcium Hypochlorite: A Versatile Reagent for Allylic Chlorination in Organic Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylic chlorides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex molecules due to their versatile reactivity. This document provides a detailed overview of the application of calcium hypochlorite (B82951), Ca(OCl)₂, as a cost-effective, readily available, and efficient reagent for the allylic chlorination of olefins. The in-situ generation of the active chlorinating species, hypochlorous acid (HOCl), through the reaction of calcium hypochlorite with carbon dioxide (from dry ice), offers a convenient and milder alternative to other chlorinating agents. This application note summarizes the reaction conditions, substrate scope, and yields, and provides a detailed experimental protocol for a representative allylic chlorination reaction.
Introduction
The introduction of a chlorine atom at an allylic position of an olefin is a fundamental transformation in organic synthesis. Traditional methods for allylic chlorination often involve reagents that can be hazardous, expensive, or require stringent reaction conditions. The use of this compound in combination with a weak acid, such as carbonic acid generated from carbon dioxide, presents an attractive alternative. This system generates hypochlorous acid in situ, which is the key reactant in the chlorination process. This method has been shown to be effective for a variety of substrates, particularly for the functionalization of terpenes and other complex natural products.
Data Presentation
The following table summarizes the results of allylic chlorination of various olefin substrates using this compound and carbon dioxide. The data has been compiled from relevant literature to provide a comparative overview of the reaction's efficiency.
| Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |
| β-Pinene | Perillyl chloride | Ca(OCl)₂/CO₂(s), CH₂Cl₂/H₂O, rt, 30 min | Moderate to Good | [1] |
| α-Pinene | Perillyl chloride (rearranged) | Ca(OCl)₂/CO₂(s), CH₂Cl₂/H₂O, rt, 30 min | Moderate to Good | [1] |
| Carvone Derivatives | Allylic chlorides | Ca(OCl)₂/CO₂(s), CH₂Cl₂/H₂O | Not specified | [2] |
| General Olefins | Allylic chlorides | NaOCl/Acid, diphase system | 30 - 90 | [3][4] |
Note: Specific yield data for the Ca(OCl)₂/CO₂ system is often reported qualitatively in the literature as "good" or "moderate". The yield range provided for the analogous NaOCl/Acid system is included for a quantitative approximation.
Reaction Mechanism and Experimental Workflow
The overall process involves two key stages: the in-situ generation of hypochlorous acid and the subsequent reaction with the olefin to yield the allylic chloride.
In-situ Generation of Hypochlorous Acid
This compound reacts with carbonic acid (H₂CO₃), formed from the dissolution of carbon dioxide in water, to produce hypochlorous acid (HOCl) and calcium carbonate (CaCO₃).
Reaction: Ca(OCl)₂ + H₂O + CO₂ → CaCO₃ + 2HOCl
The following diagram illustrates the logical workflow for this preparatory step.
Caption: In-situ generation of hypochlorous acid.
Allylic Chlorination Mechanism
The generated hypochlorous acid then reacts with the olefin. The reaction is believed to proceed through an electrophilic addition of the chlorine atom from HOCl to the double bond, forming a chloronium ion intermediate. This is followed by the elimination of a proton from the allylic position, leading to the formation of the allylic chloride and water. This pathway is favored for many substrates, although a radical mechanism can also be at play under certain conditions.[5]
The diagram below outlines the proposed electrophilic addition-elimination mechanism.
Caption: Proposed mechanism for allylic chlorination.
Experimental Protocols
The following is a general protocol for the allylic chlorination of a terpene, such as β-pinene, using this compound and dry ice. This protocol is based on procedures described in the literature.[1][2]
Materials:
-
This compound (commercial grade, ~65-70%)
-
β-Pinene (or other olefin substrate)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Dry ice (solid CO₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the olefin substrate (1.0 eq.) in a mixture of dichloromethane and water (a common ratio is 1:1 v/v).
-
Addition of Reagents: To the vigorously stirred biphasic mixture, add this compound (1.5 - 2.0 eq.).
-
Initiation of Reaction: Carefully add small pieces of dry ice to the reaction mixture. The addition of dry ice will cause bubbling as CO₂ gas is evolved and reacts to form carbonic acid. Continue adding dry ice periodically to maintain a steady evolution of gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30 minutes to a few hours at room temperature.
-
Workup: Once the reaction is complete, quench any remaining oxidizing agents by adding a saturated aqueous solution of sodium sulfite until a negative test is obtained with starch-iodide paper.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to obtain the pure allylic chloride.
Safety Precautions
-
This compound is a strong oxidizing agent and should be handled with care. Avoid contact with organic materials, as this can lead to vigorous or explosive reactions.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of dry ice to the reaction mixture will displace air, so ensure adequate ventilation to prevent the buildup of CO₂.
Conclusion
This compound, in conjunction with carbon dioxide, provides a practical and efficient method for the allylic chlorination of a variety of olefins. The mild reaction conditions, use of inexpensive and readily available reagents, and good yields make this a valuable protocol for synthetic chemists in both academic and industrial settings. The ability to generate the active chlorinating species in situ enhances the safety and convenience of this transformation, making it a powerful tool for the synthesis of key intermediates for drug discovery and development.
References
Troubleshooting & Optimization
improving the stability of calcium hypochlorite stock solutions
Technical Support Center: Calcium Hypochlorite (B82951) Stock Solutions
Welcome to the technical support center for the preparation and handling of calcium hypochlorite (Ca(OCl)₂) stock solutions. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of their solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to have lost its effectiveness. What are the common causes?
A1: The loss of efficacy, observed as reduced bleaching or disinfecting power, is primarily due to the degradation of the active hypochlorite ion (OCl⁻). The most common causes for this are:
-
Improper Storage Temperature: Solutions degrade faster at elevated temperatures. Storage above 25°C significantly accelerates decomposition.[1]
-
Exposure to Light: Ultraviolet (UV) light can create free radicals that accelerate the breakdown of hypochlorite.[2] Solutions should always be stored in opaque containers.
-
Incorrect pH: The stability of hypochlorite is highly pH-dependent. A pH below 11 leads to a rapid, self-propagating decomposition reaction.[1][2]
-
Contamination: The presence of metal ions (like copper, iron, nickel) or organic material can catalyze the decomposition process.[3]
-
Age: All hypochlorite solutions have a limited shelf life and will naturally degrade over time. It is recommended to prepare fresh solutions regularly.
Q2: I've noticed a white precipitate at the bottom of my stock solution container. What is it and is the solution still usable?
A2: Commercial grade this compound often contains insoluble components, such as calcium hydroxide (B78521) (lime) or calcium carbonate. When you prepare a solution, these components may not fully dissolve and will settle at the bottom. This is normal. For most applications, you should allow this precipitate to settle and then carefully decant the clear supernatant for use.[4] The presence of this precipitate does not necessarily mean the solution has degraded, but it should be separated from the working solution.
Q3: What is the ideal pH for a stable this compound stock solution?
A3: For maximum stability and shelf-life, the pH of the stock solution should be maintained above 11.[1][2] this compound naturally creates an alkaline solution (pH 10-12) when dissolved in water, which aids its stability.[5] However, if the solution is diluted or exposed to acidic contaminants, the pH can drop, leading to rapid degradation.
Q4: Can I use a metal spatula or container when preparing or storing my solution?
A4: No. You should avoid all contact with metal. Metal ions, particularly copper, iron, and nickel, act as powerful catalysts that significantly accelerate the decomposition of hypochlorite.[3] Always use plastic (e.g., HDPE, PVC) or glass equipment for preparation and storage.[4]
Q5: How often should I prepare a fresh stock solution?
A5: While stable solutions can last for weeks, best practice in a research setting is to prepare fresh solutions as needed, ideally daily or weekly, to ensure consistent and reproducible experimental results. Solutions stored at 4°C or 25°C can be stable for up to 30 days, but this should be verified for your specific application.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Rapid loss of chlorine smell or bleaching power. | 1. Low pH: The solution pH may have dropped below 11. 2. High Temperature: Storage temperature is too high. 3. Light Exposure: Stored in a transparent container. | 1. Check pH. If low, prepare a fresh solution ensuring it is sufficiently alkaline. 2. Store solution in a refrigerator or a cool, dark cabinet (ideally 4°C - 25°C).[6] 3. Transfer to an opaque, non-metallic container. |
| Cloudy or hazy solution after initial mixing. | 1. Insoluble components: Normal with commercial-grade Ca(OCl)₂. 2. Hard Water: Using water with high mineral content may cause precipitation. | 1. Let the solution stand for a few minutes to allow solids to settle, then decant the clear liquid.[4] 2. Prepare solutions using deionized or distilled water. |
| Inconsistent experimental results. | 1. Degrading Stock: Using a stock solution of varying age and concentration. 2. Inaccurate Preparation: Errors in weighing or dilution. | 1. Prepare fresh stock solution for each set of critical experiments. 2. Verify the concentration of your final solution using the iodometric titration protocol below. |
Data on Solution Stability
The stability of this compound solutions is critically dependent on storage conditions. Maintaining a high pH (>11) and low temperature is essential for maximizing shelf-life.
Table 1: Stability of this compound (HTH) Solutions at Different Temperatures
| Concentration | Storage Temperature | pH Range | Stability Over 30 Days |
| 0.05% | 25°C - 35°C | 9 - 11 | >90% of initial concentration retained |
| 0.5% | 25°C - 35°C | 9 - 11 | >90% of initial concentration retained |
| Data adapted from a study on chlorine solutions for Ebola Virus Disease response, where HTH (this compound) solutions showed high stability.[1] |
Table 2: Kinetic Parameters for Aqueous Ca(OCl)₂ Decomposition
| Parameter | Value | Description |
| Reaction Order | Second-Order (with respect to OCl⁻) | The rate of decomposition is proportional to the square of the hypochlorite concentration. |
| Activation Energy (Ea) | 96.8 kJ/mol | The minimum energy required for the decomposition reaction to occur. |
| Acid Catalysis pH | ~8.4 | Below this pH, an acid-catalyzed decomposition pathway becomes significant, accelerating degradation. |
| Data from a study on the chemical kinetics of this compound decomposition.[7] |
Experimental Protocols
Protocol 1: Preparation of a 1% (10,000 ppm) this compound Stock Solution
This protocol provides a general method for preparing a stock solution. The exact mass of powder will depend on the purity (percent available chlorine) of your specific reagent.
Materials:
-
This compound powder (e.g., 65-70% available chlorine)
-
Deionized or distilled water
-
500 mL volumetric flask (glass or plastic)
-
Weigh boat and spatula (plastic)
-
Magnetic stirrer and stir bar (Teflon-coated)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Calculate Required Mass: Use the following formula to determine the grams of powder needed.
-
Grams of Powder = (Target % × Volume in L × 1000) / (% Purity of Powder)
-
Example for 500 mL (0.5 L) of a 1% solution using 65% pure powder: Grams = (1% × 0.5 L × 1000) / 65% = 7.7 g
-
-
Weigh Powder: In a well-ventilated area, carefully weigh the calculated amount of this compound powder using a plastic weigh boat and spatula.
-
Dissolution:
-
Fill the 500 mL volumetric flask approximately halfway with deionized water.
-
Add the magnetic stir bar, then slowly add the weighed powder to the water while stirring. Always add the chemical to the water, not the other way around. [4]
-
Continue stirring until the powder is fully dissolved. The solution may appear milky or hazy.
-
-
Settling and Decanting:
-
Remove the stir bar and bring the solution to the final 500 mL volume with deionized water.
-
Cover the flask and let it stand undisturbed for at least 30 minutes to allow any insoluble materials to settle.
-
Carefully decant the clear supernatant into a clean, opaque, and clearly labeled storage bottle.
-
-
Storage: Store the solution in a cool, dark place, ideally refrigerated at 4°C. The bottle must be clearly labeled with the chemical name, concentration, preparation date, and any relevant safety warnings.
Protocol 2: Verification of Available Chlorine by Iodometric Titration
This method determines the active chlorine concentration of your prepared solution.
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid (or sulfuric acid)
-
Standardized 0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Pipettes and graduated cylinders
Procedure:
-
Sample Preparation: Pipette 5.0 mL of your this compound stock solution into a 250 mL Erlenmeyer flask containing approximately 50 mL of deionized water.
-
Reaction:
-
To the flask, add ~1-2 grams of solid potassium iodide (KI) and swirl to dissolve. The solution should turn a dark brown/yellow color as iodine (I₂) is liberated.
-
ClO⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
-
Carefully add 5 mL of glacial acetic acid to acidify the solution.
-
-
Titration:
-
Fill the burette with the standardized 0.1 M sodium thiosulfate solution.
-
Titrate the liberated iodine with the sodium thiosulfate. The dark brown solution will fade to a pale yellow.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Determination:
-
When the solution reaches a straw-yellow color, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue titrating slowly, drop by drop, until the blue-black color disappears completely. This is the endpoint.
-
-
Calculation:
-
Record the volume (V) of sodium thiosulfate used in liters.
-
Calculate the moles of Na₂S₂O₃: Moles Na₂S₂O₃ = Molarity × V
-
From the stoichiometry, Moles ClO⁻ = Moles Na₂S₂O₃ / 2.
-
Calculate the concentration of available chlorine in your original sample.
-
Visualizations
Caption: Troubleshooting workflow for unstable Ca(OCl)₂ solutions.
Caption: Workflow for preparing and verifying Ca(OCl)₂ stock solutions.
Caption: Key factors influencing the stability of Ca(OCl)₂ solutions.
References
- 1. Shelf-Life of Chlorine Solutions Recommended in Ebola Virus Disease Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascelibrary.com [ascelibrary.com]
- 3. powellsolutions.com [powellsolutions.com]
- 4. Appendix 15. Preparation and use of chlorine solutions | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. blog.orendatech.com [blog.orendatech.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
factors affecting the decomposition rate of calcium hypochlorite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the decomposition rate of calcium hypochlorite (B82951). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the decomposition rate of calcium hypochlorite solutions?
A1: The decomposition of this compound in aqueous solutions is primarily influenced by several key factors:
-
Temperature: Higher temperatures significantly accelerate the rate of decomposition.[1]
-
pH: The stability of hypochlorite solutions is highly pH-dependent. An acid-catalyzed decomposition pathway becomes significant at pH levels below 8.4 for this compound.[2][3]
-
Concentration: The decomposition of the hypochlorite ion follows second-order kinetics, meaning the rate is proportional to the square of the hypochlorite concentration.[2][3]
-
Presence of Impurities: Transition metals, such as cobalt, nickel, and copper, can act as catalysts and increase the decomposition rate.[4] Organic materials and reducing agents can also react with this compound and accelerate its decomposition.[1]
-
Exposure to Light: Ultraviolet (UV) light can contribute to the decomposition of hypochlorite solutions.[5]
Q2: What is the expected shelf life of a this compound solution prepared in the lab?
A2: The shelf life of a laboratory-prepared this compound solution is not fixed and depends heavily on the storage conditions. For maximum stability and to ensure the potency of the solution, it is recommended to prepare it fresh daily.[6] If storage is necessary, the solution should be kept in a cool, dark place in a tightly sealed, opaque container.[6] The stability is greatly affected by concentration, heat, light, and the presence of heavy metals.[5]
Q3: How does the decomposition of this compound affect its efficacy as a disinfectant?
A3: The disinfecting efficacy of a this compound solution is directly proportional to the concentration of available chlorine.[2][3] As the this compound decomposes, the concentration of available chlorine decreases, which in turn reduces its effectiveness as a disinfecting agent.[1] This loss of potency can lead to inconsistent and unreliable experimental results.
Q4: What are the main decomposition products of this compound?
A4: In aqueous solutions, the hypochlorite ion (OCl⁻) is unstable and ultimately degrades to chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻) ions.[2][3] The decomposition process can also release oxygen and chlorine gas, particularly under conditions of high temperature or contamination.[1][5][7]
Troubleshooting Guides
Issue 1: My this compound solution is losing its available chlorine concentration much faster than expected.
| Possible Cause | Troubleshooting Steps |
| High Storage Temperature | Store the solution in a refrigerator or a cool, dark cabinet. Avoid leaving the solution at ambient room temperature for extended periods, especially if the laboratory is warm.[1][5] |
| Incorrect pH | Measure the pH of your solution. When this compound dissolves in water, it creates a basic solution, typically with a pH between 10 and 12. If the pH has dropped below 8.4, the acid-catalyzed decomposition will be more rapid.[2][3] |
| Contamination with Metals | Ensure all glassware used for preparation and storage is scrupulously clean. Avoid using metal spatulas or containers for handling solid this compound or its solutions.[8] Transition metal ions can catalyze decomposition.[4] |
| Exposure to Light | Store solutions in opaque or amber bottles to protect them from light, which can accelerate decomposition.[5] |
| Organic Contamination | Use high-purity water (e.g., deionized or distilled) for preparing solutions. Ensure no organic matter is introduced into the solution. |
Issue 2: The solid this compound has developed a strong chlorine odor and appears moist.
| Possible Cause | Troubleshooting Steps |
| Moisture Absorption | This compound is hygroscopic and will absorb moisture from the air. This initiates decomposition, releasing chlorine gas.[9] Ensure the container is tightly sealed when not in use. |
| Improper Storage | Store the solid in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][6] Do not store near acids, organic materials, or other combustible materials.[1] |
Issue 3: Upon dissolving this compound in water, the solution turned a different color (e.g., green, brown, or red).
| Possible Cause | Troubleshooting Steps |
| Contamination of Water Source | The water used to prepare the solution may contain dissolved metals. For example, the presence of copper can cause a greenish tint when it is oxidized by the hypochlorite.[10] Iron can lead to a brown or reddish color.[11] |
| Reaction with Contaminants on Glassware | Ensure all glassware is thoroughly cleaned to remove any residual chemicals from previous experiments. |
| Use of an Unsuitable Container | If a metallic container was used for dissolution, a reaction may have occurred. Always use non-metallic containers such as glass or plastic.[8] |
Data Presentation
Table 1: Effect of Temperature on the Second-Order Decomposition Rate Constant of Aqueous this compound
| Temperature (°C) | Average Temperature (K) | Rate Constant, k (L/mol·s) |
| 55 | 328.15 | 1.81 x 10⁻⁶ |
| 65 | 338.15 | 6.86 x 10⁻⁶ |
| 75 | 348.15 | 2.12 x 10⁻⁵ |
| 85 | 358.15 | 8.16 x 10⁻⁵ |
Data sourced from a study on the chemical kinetics of this compound decomposition. The decomposition follows second-order kinetics with respect to the hypochlorite ion.[3]
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
This protocol describes the preparation of a this compound solution of a desired concentration.
Materials:
-
This compound (granular, ~65-70% available chlorine)
-
Deionized or distilled water
-
Volumetric flasks
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Determine the mass of this compound required to achieve the target concentration of available chlorine. For example, to prepare 1 liter of a 0.5% chlorine solution from a powder with 35% available chlorine, you would need approximately 14.2 grams.[12]
-
Accurately weigh the calculated amount of this compound powder in a clean, dry beaker.
-
Add a small amount of deionized water to the beaker and stir to form a paste.
-
Gradually add more water while stirring until the powder is fully dissolved.
-
Quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity.
-
Store the prepared solution in a cool, dark place in a tightly sealed, opaque container.[6]
-
It is crucial to standardize the solution to determine the precise available chlorine concentration (see Protocol 2).
Protocol 2: Determination of Available Chlorine by Iodometric Titration
This protocol outlines the method for quantifying the available chlorine in a this compound solution to assess its stability over time.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Graduated cylinders
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of the this compound solution into a clean Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Add about 2 grams of potassium iodide and 10 mL of glacial acetic acid to the flask. The solution should turn a dark reddish-brown color due to the liberation of iodine.
-
Swirl the flask to ensure complete mixing.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution from a burette.
-
Continue the titration until the reddish-brown color fades to a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the available chlorine concentration using the appropriate stoichiometric relationship.
Visualizations
Caption: Factors influencing the decomposition rate of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Aguachlon-How to Make and Use this compound Solution for Water Treatment and Disinfection [aguachlon.com]
- 7. Aguachlon-Understanding this compound Decomposition: Causes and Effects [aguachlon.com]
- 8. Aguachlon-How to Mix this compound with Water: A Step-by-Step Guide [aguachlon.com]
- 9. This compound - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. ask.orendatech.com [ask.orendatech.com]
- 12. How do you make this compound solution?-ENOCHLOR [enochem.com.cn]
how to prevent premature decomposition of calcium hypochlorite
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature decomposition of calcium hypochlorite (B82951) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is premature decomposition of calcium hypochlorite?
A1: this compound (Ca(OCl)₂) is a strong oxidizing agent valued for its disinfecting properties. However, it can break down into simpler, less effective, or hazardous substances like calcium chloride (CaCl₂), oxygen (O₂), and toxic chlorine gas (Cl₂) under certain conditions.[1][2] This breakdown, when it occurs unexpectedly or faster than desired, is known as premature decomposition and can compromise experimental results and pose safety risks.
Q2: What are the primary factors that trigger the decomposition of this compound?
A2: The decomposition of this compound is accelerated by several key factors:
-
Heat: Elevated temperatures significantly increase the rate of decomposition.[1][2] The reaction is exothermic and can lead to a thermal runaway in intact containers.[3]
-
Moisture: Contact with water or even atmospheric humidity initiates the breakdown of the solid compound.[1][2]
-
Incompatible Chemicals: Contact with acids, organic materials, reducing agents, and certain metals can lead to rapid and sometimes violent decomposition.[1][4][5][6]
-
Sunlight: Direct exposure to sunlight or UV radiation can accelerate the degradation process.[7]
-
pH: In aqueous solutions, the stability of the hypochlorite ion is highly dependent on pH. An acidic environment (below pH 8.4) can catalyze decomposition.[3]
Q3: What are the visible signs of this compound decomposition?
A3: Signs of decomposition include a strong smell of chlorine gas, clumping or caking of the solid material (due to moisture absorption), swelling or pressurization of the container, and discoloration of the product. In aqueous solutions, a rapid loss of available chlorine is a key indicator.
Troubleshooting Guide
Q4: My solid this compound appears clumpy and has a very strong chlorine odor. What is happening?
A4: This is a classic sign of moisture-induced decomposition. The clumping indicates that the material has absorbed water from the atmosphere, which triggers the chemical breakdown and release of chlorine gas.[1][2]
-
Immediate Action: Ensure the container is sealed tightly. If the container is compromised, handle it in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and respiratory protection.[8]
-
Prevention: Always store this compound in airtight, corrosion-resistant containers in a cool, dry place.[8][9] Do not store it in areas prone to condensation or high humidity.[10]
Q5: The concentration of available chlorine in my prepared this compound solution is decreasing much faster than expected. Why?
A5: A rapid loss of available chlorine in a solution can be attributed to several factors:
-
Low pH: The hypochlorite ion is less stable in acidic conditions.[3] If your solution's pH has dropped, the decomposition rate will increase.
-
Contamination: Accidental introduction of organic matter, metal ions, or other reducing agents can catalyze the decomposition process.
-
Elevated Temperature: Storing the solution at a high ambient temperature will accelerate the degradation of the hypochlorite ion.[3][7]
-
Light Exposure: Storing the solution in a clear container exposed to light can also contribute to its instability.[7]
Q6: I observed a vigorous reaction (fizzing, heat, gas release) after mixing this compound with another laboratory chemical. What should I do?
A6: This indicates a chemical incompatibility. This compound is a powerful oxidizer and reacts dangerously with many substances.[5][11]
-
Immediate Action: If it is safe to do so, move away from the reaction and ensure the area is well-ventilated to disperse any toxic gases. Alert your lab safety officer immediately. Do not attempt to neutralize the reaction without proper knowledge and equipment.
-
Prevention: Never mix this compound with acids, ammonia, organic solvents, or combustible materials.[1][6][12] Always consult a chemical incompatibility chart and the Safety Data Sheet (SDS) before mixing chemicals. Store it separately from other chemical groups.[4][5]
Quantitative Data Summary
The stability of solid this compound is highly sensitive to both temperature and moisture content. The following table summarizes the decomposition rate under various conditions.
| This compound (% w/w) | Water Content (% w/w) | Calcium Hydroxide (% w/w) | Temperature | Duration | Decomposition Rate (%) |
| 76.8 | 10.9 | 1.7 | 40°C | 50 days | 20.5 |
| 76.8 | 10.9 | 1.7 | 65°C | 2 days | 20.2 |
| 75.1 | 9.5 | 6.5 | 40°C | 50 days | 5.0 |
| 75.1 | 9.5 | 6.5 | 65°C | 2 days | 12.0 |
| 68.0 | 4.5 | 7.9 | 40°C | 50 days | 13.5 |
| 68.0 | 4.5 | 7.9 | 65°C | 2 days | 17.5 |
(Data sourced from patent literature describing stability tests on various this compound compositions[13])
Diagrams
References
- 1. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 2. Aguachlon-Understanding this compound Decomposition: Causes and Effects [aguachlon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. epa.gov [epa.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. This compound vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 8. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 9. Aguachlon-How to Properly Store this compound for Safety and Effectiveness [aguachlon.com]
- 10. navalsafetycommand.navy.mil [navalsafetycommand.navy.mil]
- 11. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. sunplay.com [sunplay.com]
- 13. US4355014A - Stable this compound composition and method for manufacture thereof - Google Patents [patents.google.com]
troubleshooting inconsistent results in calcium hypochlorite oxidation reactions
Welcome to the technical support center for calcium hypochlorite (B82951) oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction is sluggish or incomplete. What are the potential causes?
A1: Incomplete reactions can stem from several factors:
-
Low Reagent Purity: Commercial calcium hypochlorite often contains impurities like calcium carbonate and calcium chloride, with available chlorine content typically ranging from 65-70%.[1] The actual active chlorine concentration might be lower than calculated. It is advisable to determine the available chlorine of your this compound batch via iodometric titration before use.
-
Inadequate Temperature: Many oxidation reactions with this compound are temperature-sensitive. For instance, the oxidation of secondary alcohols to ketones is often carried out at low temperatures (e.g., 0°C) to improve selectivity and control the reaction rate.[2] Insufficient temperature may lead to a slow reaction rate.
-
Incorrect pH: The pH of the reaction medium is crucial as it determines the equilibrium between the hypochlorite ion (OCl⁻) and hypochlorous acid (HOCl). Hypochlorous acid is generally a more potent oxidizing agent in organic synthesis.[3] The optimal pH is often slightly acidic to neutral.
-
Poor Mixing/Mass Transfer: In heterogeneous reactions involving solid this compound, efficient stirring is essential to ensure proper mixing and contact between the reactants. In biphasic systems, a phase-transfer catalyst may be necessary to transport the hypochlorite ion into the organic phase.
Q2: I am observing unexpected byproducts in my reaction. What are the common side reactions?
A2: The formation of byproducts is a common issue. Some typical side reactions include:
-
Ester Formation: In the presence of an alcohol and an aldehyde (formed in situ from a primary alcohol), esterification can occur, especially under certain conditions.[2][5]
-
Chlorination: At acidic pH, chlorine gas can be generated, which can lead to chlorination of electron-rich aromatic rings or activated C-H bonds.[1]
-
Haloform Reaction: Substrates with a methyl ketone or a structure that can be oxidized to a methyl ketone can undergo the haloform reaction to produce chloroform (B151607) and a carboxylate.[1]
Q3: How can I improve the selectivity of my oxidation reaction?
A3: To enhance the selectivity of your reaction, consider the following strategies:
-
Temperature Control: Maintaining a low reaction temperature can often prevent over-oxidation and other side reactions.
-
pH Adjustment: Carefully controlling the pH of the reaction can favor the desired oxidation pathway. For example, in TEMPO-catalyzed oxidations, a pH of around 8.6-9.5 is often optimal for the selective oxidation of alcohols to aldehydes.[7]
-
Use of Catalysts: Catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can significantly improve the selectivity for the oxidation of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids.[4][8][9]
-
Controlled Addition of Oxidant: Adding the this compound solution slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
Q4: My reaction results are inconsistent from batch to batch. What could be the reason?
A4: Inconsistent results are often traced back to variability in reagents and reaction conditions:
-
Reagent Quality: The "available chlorine" content of solid this compound can vary between suppliers and even between batches from the same supplier. Always titrate a new bottle of reagent to determine its actual oxidizing capacity.
-
Moisture Content: this compound is sensitive to moisture, which can cause it to decompose. Store it in a cool, dry place and handle it in a dry atmosphere.
-
Reaction Setup: Ensure that your reaction setup, including stirring speed, temperature control, and rate of addition of reagents, is consistent for each experiment.
Troubleshooting Guides
Guide 1: Low Yield in the Oxidation of a Secondary Alcohol to a Ketone
Problem: The yield of the desired ketone is consistently low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Oxidant | Determine the active chlorine content of your Ca(OCl)₂ by iodometric titration and adjust the stoichiometry accordingly. |
| Suboptimal Temperature | The reaction may be too slow at very low temperatures or side reactions may occur at higher temperatures. Experiment with a temperature range (e.g., 0°C to room temperature) to find the optimum. |
| Incorrect pH | The oxidizing power of hypochlorite is pH-dependent. An acidic medium (e.g., by adding acetic acid) often enhances the oxidation of alcohols.[2] Monitor and adjust the pH of your reaction mixture. |
| Poor Solubility/Mixing | If using a biphasic system, ensure vigorous stirring. Consider using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to improve the transfer of the hypochlorite ion to the organic phase. |
Guide 2: Formation of Carboxylic Acid from a Primary Alcohol instead of an Aldehyde
Problem: The primary product is the carboxylic acid, not the desired aldehyde.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-oxidation | This is a common issue with strong oxidizing agents. To favor the aldehyde, use a catalytic amount of TEMPO.[4][8][9] The TEMPO-catalyzed system is highly selective for the formation of aldehydes. |
| Reaction Time | Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde. |
| Excess Oxidant | Use a stoichiometric amount of this compound or a slight excess. A large excess will promote over-oxidation. |
| Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of over-oxidation. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is a general guideline for the oxidation of a secondary alcohol, such as cyclohexanol (B46403) to cyclohexanone.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
This compound (commercial grade, ~65-70%)
-
Acetic acid
-
Dichloromethane (B109758) (or another suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol in a mixture of dichloromethane and acetic acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of this compound in water to the cooled reaction mixture over a period of 15-20 minutes, maintaining the temperature between 15-20°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite to destroy any excess oxidant.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the product by distillation or column chromatography.
Protocol 2: TEMPO-Catalyzed Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol describes the selective oxidation of a primary alcohol to an aldehyde using a catalytic amount of TEMPO.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Dichloromethane
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the primary alcohol in a mixture of acetonitrile and dichloromethane, add a catalytic amount of TEMPO (typically 1-5 mol%).
-
Add an aqueous solution of this compound dropwise to the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash column chromatography.
Data Presentation
Table 1: Reported Yields for the Oxidation of Various Alcohols with this compound
| Substrate | Product | Catalyst | Solvent(s) | Yield (%) | Reference |
| Cyclohexanol | Cyclohexanone | None | Acetic Acid/DCM | ~85-90% | [10] |
| Benzyl Alcohol | Benzaldehyde | None | Acetic Acid/Acetonitrile | ~90% | [11] |
| 1-Phenylethanol | Acetophenone | TBHS¹ | Dichloromethane | 58-72% | [3] |
| 2-Butanol | 2-Butanone | TBHS¹ | Dichloromethane | 63-87% | [3] |
| Benzyl Alcohol | Benzaldehyde | TEMPO | Acetonitrile/DCM | High | [4] |
| Geraniol | Geranial | TEMPO | Acetonitrile/DCM | High | [4] |
¹TBHS: Tetrabutylammonium hydrogen sulfate (Phase-transfer catalyst)
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use and Properties of Calcium hypochlorite_Chemicalbook [chemicalbook.com]
- 6. Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 11. jocpr.com [jocpr.com]
optimizing reaction conditions for calcium hypochlorite in organic synthesis
Welcome to the technical support center for the use of calcium hypochlorite (B82951) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of calcium hypochlorite in organic synthesis?
A1: this compound is a versatile and powerful oxidizing agent used for various transformations in organic chemistry.[1][2] Its primary applications include:
-
Oxidation of alcohols: Secondary alcohols are efficiently oxidized to ketones, while primary alcohols can be converted to aldehydes or carboxylic acids, and in some cases, esters.[3][4][5][6][7]
-
Oxidation of aldehydes: Aldehydes can be readily oxidized to their corresponding carboxylic acids.[8]
-
Oxidation of sulfides: Sulfides can be oxidized to sulfoxides and subsequently to sulfones.
-
Cleavage of glycols and α-hydroxy carboxylic acids: These compounds can be cleaved to yield fragmented aldehydes or carboxylic acids.[9][2]
-
Haloform reaction: It is used in the haloform reaction to produce chloroform.[9][2]
Q2: What are the key advantages of using this compound over other oxidizing agents like sodium hypochlorite?
A2: this compound offers several advantages:
-
Stability: It is a relatively stable solid that is easy to store and handle compared to sodium hypochlorite solutions, which can degrade over time.[3][5][6][10]
-
High available chlorine: Commercial grades of this compound typically have a high percentage of available chlorine (65-70%), making it a more concentrated oxidizing agent.[2][10]
-
Ease of handling: As a solid, it is convenient to weigh and dispense the required amount for a reaction.[5][6]
Q3: What are the general safety precautions to take when working with this compound?
A3: this compound is a strong oxidizing agent and requires careful handling:
-
Avoid contact with incompatible materials: It can react explosively with organic materials, acids, amines, and reducing agents.[11] Always store it separately in a cool, dry, and well-ventilated area.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any chlorine gas that may be released, especially when the reaction is acidified.[13]
-
Exothermic Reactions: Reactions with organic compounds can be highly exothermic.[13][14] It is crucial to control the addition of reagents and monitor the reaction temperature.
Q4: How does pH affect reactions with this compound?
A4: The pH of the reaction medium significantly influences the reactivity of this compound. When dissolved in water, it forms an alkaline solution with a pH typically between 10 and 12.[10][15] The active oxidizing species, hypochlorous acid (HOCl), is in equilibrium with the hypochlorite ion (OCl⁻). At lower pH, the equilibrium shifts towards the more potent oxidant, HOCl.[15] However, at very low pH, the release of chlorine gas can become a significant issue.[2] Therefore, controlling the pH is crucial for optimizing the reaction and ensuring safety.
Q5: How stable is this compound in solution?
A5: The stability of this compound solutions is influenced by temperature, pH, and exposure to light. Higher temperatures accelerate decomposition.[12][16] Solutions are more stable at a higher pH.[17] For optimal stability, it is recommended to store solutions at cool temperatures (e.g., 4°C) and protected from light.[16] Studies have shown that solutions can be stable for up to 30 days under these conditions.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficient oxidant: The amount of this compound may be too low for the amount of substrate. 2. Poor solubility of reactants: The substrate or this compound may not be sufficiently soluble in the chosen solvent. 3. Incorrect pH: The pH of the reaction may not be optimal for the desired transformation. 4. Decomposition of the oxidant: The this compound may have degraded due to improper storage or handling. | 1. Increase the molar ratio of this compound to the substrate. 2. Choose a co-solvent system to improve solubility (e.g., acetonitrile (B52724)/water).[8] 3. Adjust the pH of the reaction mixture. For many oxidations, slightly acidic conditions (e.g., by adding acetic acid) can be beneficial.[6] 4. Use a fresh batch of this compound and ensure it has been stored in a cool, dry place. |
| Formation of chlorinated byproducts | 1. Reaction with aromatic substrates: Aromatic compounds with electron-donating groups are susceptible to electrophilic chlorination on the aromatic ring.[8] 2. Excess oxidant: A large excess of this compound can lead to over-oxidation and chlorination side reactions. | 1. For sensitive substrates, consider using a different oxidant or protecting the aromatic ring if possible. 2. Carefully control the stoichiometry of the reaction and add the oxidant portion-wise to avoid a large excess at any given time. |
| Reaction is too vigorous or exothermic | 1. Highly reactive substrate: Some substrates, particularly undiluted alcohols, can react violently with this compound.[13][14] 2. Rapid addition of reagents: Adding the oxidant too quickly can lead to a rapid and uncontrolled exotherm. | 1. Always dilute the substrate in a suitable solvent before adding it to the this compound.[13] 2. Add the this compound or the substrate solution slowly and in portions, while monitoring the temperature of the reaction mixture. Use an ice bath for cooling if necessary. |
| Difficulty in product isolation/purification | 1. Presence of inorganic salts: The reaction mixture will contain calcium salts which may complicate the work-up. 2. Emulsion formation during extraction: The presence of insoluble calcium salts can lead to the formation of emulsions during aqueous work-up. | 1. After the reaction is complete, quench any remaining oxidant with a reducing agent like sodium bisulfite.[13] Filter the reaction mixture to remove insoluble calcium salts before proceeding with the extraction. 2. If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it. |
Data Presentation
Table 1: Oxidation of Various Alcohols with this compound
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | TEMPO | Acetonitrile | RT | 1 | 92 |
| p-Methoxybenzyl alcohol | p-Methoxybenzaldehyde | TEMPO | Acetonitrile | RT | 1 | 92 |
| 1-Phenylethanol | Acetophenone | Tetrabutylammonium hydrogen sulfate (B86663) | Dichloromethane (B109758) | Reflux | 1 | 58-72 |
| 2-Butanol | 2-Butanone | Tetrabutylammonium hydrogen sulfate | Dichloromethane | Reflux | 1 | 63-87 |
| Cyclohexanol | Cyclohexanone | Tetrabutylammonium hydrogen sulfate | Dichloromethane | Reflux | 1 | 70-91 |
| l-Menthol (B7771125) | l-Menthone | None | Acetonitrile/Acetic Acid | 0 | 1 | 98 |
| Borneol | Camphor | None | Acetonitrile/Acetic Acid | 0 | 1 | 98 |
Data compiled from references[3][4][6][13].
Table 2: Oxidation of Aldehydes to Carboxylic Acids
| Substrate | Product | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Heptanal | Heptanoic acid | Acetonitrile/Water/Acetic Acid | RT | 2 | 95 |
| Benzaldehyde | Benzoic acid | Acetonitrile/Water/Acetic Acid | RT | 2 | 85 |
| p-Nitrobenzaldehyde | p-Nitrobenzoic acid | Acetonitrile/Water/Acetic Acid | RT | 1 | 98 |
Data compiled from reference[8].
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Secondary Alcohols
This protocol is adapted from the oxidation of l-menthol to l-menthone.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol (e.g., 3g l-menthol, 19 mmol) in a 3:2 mixture of acetonitrile and acetic acid (25 mL).
-
Reaction Setup: In a separate flask, prepare a solution of this compound (1.84g, 12.7 mmol) in water (40 mL) and cool it to 0°C in an ice bath.
-
Addition: Add the alcohol solution dropwise to the cooled and stirred this compound solution over a period of 10 minutes.
-
Reaction: Continue stirring the reaction mixture at 0°C for 1 hour.
-
Work-up:
-
Add water (40 mL) to the reaction mixture.
-
Extract the product with dichloromethane (4 x 30 mL).
-
Wash the combined organic layers with a 10% sodium bicarbonate solution, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by distillation or column chromatography as required.
Protocol 2: TEMPO-Catalyzed Oxidation of Alcohols
This protocol is a general procedure for the selective oxidation of alcohols to aldehydes and ketones.[4]
-
Preparation: In a 25-mL round-bottom flask, prepare a mixture of TEMPO (1.56 mg, 1 mol%) and the alcohol (1 mmol) in acetonitrile (3 mL).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add this compound (142 mg, 1 mmol) portion-wise over 10 minutes.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Filter the suspension to remove insoluble salts.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (8 mL), followed by brine (8 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Visualizations
Caption: A generalized experimental workflow for organic synthesis using this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound reactions.
References
- 1. This compound: Properties, Uses & Reactions Explained [vedantu.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. The Oxidation of Alcohols and Ethers Using this compound - [www.rhodium.ws] [erowid.org]
- 7. Use and Properties of Calcium hypochlorite_Chemicalbook [chemicalbook.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. byjus.com [byjus.com]
- 10. This compound vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 11. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. This compound - Sciencemadness Wiki [sciencemadness.org]
- 15. Aguachlon-What is the pH of this compound? A Complete Guide to Its Chemistry and Applications [aguachlon.com]
- 16. This compound Solutions: Evaluation of Surface Tension and Effect of Different Storage Conditions and Time Periods over pH and Available Chlorine Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Hygroscopic Nature of Calcium Hypochlorite in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic and reactive nature of calcium hypochlorite (B82951) in experimental settings.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Assay Results for Available Chlorine
| Possible Cause | Troubleshooting Steps |
| Moisture Absorption: Calcium hypochlorite has readily absorbed atmospheric moisture, leading to degradation and a reduction in available chlorine content. | 1. Verify Storage Conditions: Ensure this compound is stored in a tightly sealed, airtight container in a cool, dry, and dark place.[1] 2. Use a Desiccator: For long-term storage or in humid environments, store the container within a desiccator containing a suitable desiccant. 3. Minimize Exposure: When weighing or handling, minimize the exposure time of the compound to the open air. Work quickly and in a low-humidity environment if possible. 4. Quantify Water Content: Perform a Karl Fischer titration to determine the water content of your this compound stock (see Experimental Protocols). This will help in correcting calculations for the active ingredient. |
| Decomposition due to Improper Storage: Exposure to heat, sunlight, or incompatible materials can accelerate the decomposition of this compound.[2][3] | 1. Check Storage Temperature: Store at temperatures between 10°C and 25°C (50°F and 77°F).[3] 2. Avoid Incompatible Materials: Ensure storage is away from acids, organic materials, metals, and reducing agents.[1][3] 3. Inspect for Caking or Discoloration: If the powder is caked, discolored, or has a very strong chlorine odor, it may have significantly degraded. It is advisable to use a fresh batch. |
| Inaccurate Titration Technique: Errors in the iodometric titration procedure can lead to incorrect measurements of available chlorine. | 1. Standardize Thiosulfate (B1220275) Solution: Ensure the sodium thiosulfate solution is freshly standardized against a primary standard like potassium iodate. 2. Sufficient Potassium Iodide: Use a sufficient excess of potassium iodide to ensure all the hypochlorite reacts to liberate iodine. 3. Proper Endpoint Detection: Add the starch indicator only when the solution has turned a pale yellow. Adding it too early can result in a poorly defined endpoint.[1] 4. Review Protocol: Carefully review the detailed iodometric titration protocol provided below. |
Issue 2: Caking or Clumping of this compound Powder
| Possible Cause | Troubleshooting Steps |
| Hygroscopicity: The primary cause is the absorption of moisture from the air. | 1. Improve Storage: Immediately transfer the this compound to a new, dry, airtight container. Store in a desiccator. 2. Gentle Mechanical Breaking: If clumps are soft, they can be gently broken up with a clean, dry spatula in a fume hood with appropriate personal protective equipment (PPE). Avoid vigorous grinding which can generate heat. 3. Consider Discarding: If the material is hard and requires significant force to break, it has likely absorbed a significant amount of water and may have undergone substantial decomposition. It is safer to discard it according to hazardous waste protocols. |
Frequently Asked Questions (FAQs)
Q1: How quickly does this compound absorb water?
Q2: What is the effect of absorbed water on the stability of this compound?
Absorbed water significantly accelerates the decomposition of this compound. The presence of moisture facilitates the breakdown of the compound, leading to a loss of available chlorine and the release of chlorine gas.[2] The rate of decomposition is also temperature-dependent.
Q3: Can I use a standard laboratory oven to dry this compound that has absorbed moisture?
No, this is extremely dangerous. Heating this compound, especially in the presence of moisture and potential organic contaminants, can lead to rapid, exothermic decomposition, which may result in a fire or explosion.[2]
Q4: What are the signs of significant decomposition in my this compound stock?
Signs of decomposition include a very strong smell of chlorine, a yellowish or off-white color, caking or clumping of the powder, and heat generation from the container. If any of these are observed, handle the material with extreme caution and consider disposal.
Q5: What materials are compatible with this compound for storage and handling?
For storage, use original containers or containers made of plastic or glass.[3] For handling, use tools made of compatible materials such as glass, ceramic, or certain plastics like PVC and polyethylene. Avoid contact with metals, as this compound can be corrosive.
Data Presentation
Table 1: Effect of Water Content and Temperature on the Decomposition Rate of this compound
This table summarizes data adapted from a study on stabilizing this compound compositions. It illustrates the significant impact of water content and temperature on the decomposition of the active ingredient over time.
| Water Content (wt %) | Temperature (°C) | Time (days) | Decomposition Rate (%) |
| 2-3 | 20 | - | Reference |
| 2-3 | 40 | - | ~4 times the reference rate |
| 5-6 | 40 | - | 7-8 times the reference rate |
| 10.9 | 40 | 50 | 20.5 |
| 10.9 | 65 | 2 | 20.2 |
| 7.5 | 40 | 50 | 14.0 |
| 7.5 | 65 | 2 | 17.3 |
Source: Adapted from US Patent 4355014A. The "Decomposition Rate" refers to the percentage loss of the initial this compound content.[4]
Experimental Protocols
Protocol 1: Determination of Available Chlorine by Iodometric Titration
This method is based on the oxidation of iodide ions by hypochlorite in an acidic medium, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.[1][5]
Materials:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution (freshly prepared)
-
Distilled or deionized water
-
Analytical balance, volumetric flasks, burette, pipettes, Erlenmeyer flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample and record the weight. Transfer it to a 250 mL Erlenmeyer flask.
-
Dissolution: Add approximately 50 mL of distilled water to the flask and swirl gently to dissolve the sample.
-
Reaction: To the solution, add 2 g of potassium iodide and 10 mL of glacial acetic acid. The solution will turn a dark brown color due to the liberation of iodine.
-
Ca(OCl)₂ + 4KI + 4CH₃COOH → CaCl₂ + 4KCH₃COO + 2I₂ + 2H₂O
-
-
Titration (Initial): Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously.
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Endpoint Approach: Continue the titration until the brown color of the iodine fades to a pale, straw-yellow.
-
Indicator Addition: Add 1-2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Titration (Final): Continue the titration by adding the sodium thiosulfate solution dropwise until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record Volume: Record the total volume of sodium thiosulfate solution used.
-
Calculation:
-
Available Chlorine (%) = (V × N × 35.45 × 100) / (W × 1000)
-
V = Volume of Na₂S₂O₃ solution used (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the this compound sample (g)
-
-
Protocol 2: Determination of Water Content by Karl Fischer Titration (General Method)
This protocol provides a general guideline for determining the water content in this compound using volumetric Karl Fischer titration. Caution: this compound is a strong oxidizing agent and may react with some Karl Fischer reagents. It is crucial to use reagents specifically designed for oxidizing compounds or to perform a preliminary test with a small sample amount under controlled conditions.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (for oxidizing compounds, if available)
-
Anhydrous methanol (B129727) or a suitable solvent
-
Water standard for titer determination
-
This compound sample
-
Airtight weighing equipment
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Addition: Add a suitable volume of anhydrous methanol or the appropriate solvent to the titration vessel.
-
Pre-Titration: Start the instrument to titrate any residual moisture in the solvent until a stable, low-drift endpoint is reached.
-
Titer Determination: Accurately add a known amount of a water standard to the vessel and perform a titration to determine the titer (mg H₂O/mL of reagent) of the Karl Fischer reagent. Repeat for accuracy.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically 0.1-0.5 g, depending on the expected water content) using an airtight weighing method to prevent moisture absorption during weighing.
-
Quickly introduce the sample into the titration vessel.
-
Begin the titration. The instrument will automatically titrate the water in the sample to the endpoint.
-
-
Record and Calculate:
-
Record the volume of Karl Fischer reagent consumed.
-
Water Content (%) = ((V × T) / W) × 100
-
V = Volume of Karl Fischer reagent for the sample (mL)
-
T = Titer of the Karl Fischer reagent (mg/mL)
-
W = Weight of the sample (mg)
-
-
Troubleshooting Karl Fischer Titration for Oxidizing Agents:
-
Side Reactions: If the endpoint is unstable or drifts continuously, a side reaction between the this compound and the reagent may be occurring. Consider using a Karl Fischer oven to heat the sample and transfer the evaporated water to the titration cell via an inert gas stream, thus preventing direct contact between the sample and the reagent.
-
Inaccurate Results: Ensure the system is completely sealed to prevent atmospheric moisture from interfering with the measurement.
Mandatory Visualizations
Caption: Workflow for Available Chlorine Determination.
Caption: Impact of Hygroscopicity on this compound.
References
Technical Support Center: Neutralization of Excess Calcium Hypochlorite
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective neutralization of excess calcium hypochlorite (B82951) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for neutralizing excess calcium hypochlorite in a laboratory setting?
A1: The most common methods involve the use of reducing agents to neutralize the oxidizing properties of this compound. Commonly used and effective neutralizing agents include sodium thiosulfate (B1220275), sodium bisulfite, and ascorbic acid. The choice of agent may depend on the specific requirements of your experiment, including the solvent system, pH, and the nature of the other chemical species present.
Q2: What are the primary safety precautions to take when working with this compound and during its neutralization?
A2: this compound is a strong oxidizing agent and can react violently with other substances.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Conduct the neutralization in a well-ventilated area or a fume hood. When preparing solutions, always add this compound to water, never the other way around, to avoid a violent reaction.[4] Be aware that the neutralization reaction can be exothermic, so the neutralizing agent should be added slowly with cooling if necessary.[5]
Q3: How can I determine if the this compound has been completely neutralized?
A3: A common method to test for the presence of residual this compound is the use of potassium iodide-starch test strips. In the presence of an oxidizing agent like this compound, iodide is oxidized to iodine, which then reacts with starch to produce a characteristic blue-black color. The absence of a color change indicates that the neutralization is complete.
Q4: What are the byproducts of the neutralization reaction, and are they hazardous?
A4: The byproducts depend on the neutralizing agent used.
-
Sodium thiosulfate neutralization results in the formation of sodium tetrathionate, sodium hydroxide, and calcium chloride.[6]
-
Sodium bisulfite reacts to form sodium bisulfate and hydrochloric acid.[7]
-
Ascorbic acid is oxidized to dehydroascorbic acid, producing calcium chloride and water.[8][9] While the primary byproducts are generally less hazardous than this compound, proper waste disposal procedures should always be followed in accordance with your institution's guidelines.
Troubleshooting Guide
Q1: After adding the neutralizing agent, my solution remains yellow. What should I do?
A1: A persistent yellow color may indicate the presence of unreacted chlorine. This could be due to an insufficient amount of the neutralizing agent. You can test for the presence of an oxidizing agent using a potassium iodide-starch test strip. If the test is positive, add more of the neutralizing agent in small increments until the color disappears and the test is negative.
Q2: A precipitate formed after I added the neutralizing agent. What is it and is it a problem?
A2: Precipitate formation can occur for several reasons. Commercial this compound often contains insoluble impurities like calcium carbonate or calcium hydroxide.[10] Additionally, changes in pH during neutralization can affect the solubility of other components in your reaction mixture. The precipitate could also be an insoluble salt formed as a byproduct of the reaction. The nature of the precipitate will depend on the specific conditions of your experiment. If the precipitate is unexpected, it may be necessary to filter the solution and analyze the solid to identify it.
Q3: The neutralization reaction is becoming very hot. How can I control it?
A3: The reaction between this compound and a reducing agent can be highly exothermic.[1] To control the temperature, you should add the neutralizing agent slowly and in small portions. It is also advisable to cool the reaction vessel in an ice bath during the addition.[5] Continuous stirring will help to dissipate the heat more effectively.
Q4: Can I use any acid to neutralize this compound?
A4: No, it is not recommended to use strong acids to neutralize this compound. The reaction of this compound with acids can release toxic chlorine gas.[1][2][11] Neutralization should be performed with a suitable reducing agent as described in this guide.
Quantitative Data on Neutralizing Agents
The following table summarizes the stoichiometric relationships for common neutralizing agents for this compound.
| Neutralizing Agent | Molar Mass ( g/mol ) | Chemical Equation for Neutralization | Molar Ratio (Neutralizer:Ca(OCl)₂) | Weight Ratio (g of Neutralizer per g of Ca(OCl)₂) |
| Sodium Thiosulfate Pentahydrate | 248.18 | 4Na₂S₂O₃ + Ca(OCl)₂ + 2H₂O → 2Na₂S₄O₆ + CaCl₂ + 4NaOH[6] | 4:1 | ~6.94:1 |
| Sodium Bisulfite | 104.06 | 2NaHSO₃ + Ca(OCl)₂ → 2NaHSO₄ + CaCl₂ | 2:1 | ~1.46:1 |
| Ascorbic Acid | 176.12 | C₆H₈O₆ + Ca(OCl)₂ → C₆H₆O₆ + CaCl₂ + 2H₂O | 1:1 | ~1.23:1 |
Note: The weight ratio is calculated based on pure this compound. Commercial grades have lower purity, and the amount of neutralizing agent may need to be adjusted accordingly.
Experimental Protocols
Protocol 1: Neutralization of this compound with Sodium Thiosulfate
Materials:
-
Excess this compound solution
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
-
Potassium iodide-starch test strips
Procedure:
-
Prepare the Sodium Thiosulfate Solution: Prepare a 1 M solution of sodium thiosulfate by dissolving 248.18 g of sodium thiosulfate pentahydrate in 1 L of deionized water.
-
Cool the Reaction Mixture: Place the beaker or flask containing the this compound solution on a stir plate within an ice bath to control the temperature. Begin stirring.
-
Slow Addition of Neutralizer: Slowly add the 1 M sodium thiosulfate solution dropwise to the stirring this compound solution. Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, pause the addition to allow the solution to cool.
-
Stoichiometric Calculation: Based on the balanced chemical equation, 4 moles of sodium thiosulfate are required to neutralize 1 mole of this compound.[6] Calculate the theoretical amount of sodium thiosulfate solution needed based on the initial amount of this compound used in your reaction.
-
Test for Completion: After adding the calculated amount of sodium thiosulfate, test for the presence of residual oxidant using a potassium iodide-starch test strip. Dip the strip into the solution. If it turns blue-black, excess oxidant is still present.
-
Complete the Neutralization: Continue adding small aliquots of the sodium thiosulfate solution, testing with a fresh strip after each addition, until the test strip no longer changes color.
-
Final Steps: Once the neutralization is complete, the solution can be prepared for workup or disposal according to your laboratory's procedures.
Protocol 2: Neutralization of this compound with Ascorbic Acid
Materials:
-
Excess this compound solution
-
Ascorbic acid (C₆H₈O₆)
-
Deionized water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
-
Potassium iodide-starch test strips
Procedure:
-
Prepare the Ascorbic Acid Solution: Prepare a 1 M solution of ascorbic acid by dissolving 176.12 g of ascorbic acid in 1 L of deionized water.
-
Cool the Reaction Mixture: Place the reaction vessel in an ice bath on a stir plate and begin stirring.
-
Slow Addition of Neutralizer: Slowly add the 1 M ascorbic acid solution to the this compound solution. The reaction is generally less exothermic than with thiosulfate, but monitoring the temperature is still recommended.
-
Stoichiometric Calculation: The reaction proceeds in a 1:1 molar ratio between ascorbic acid and this compound. Calculate the theoretical volume of ascorbic acid solution required.
-
Test for Completion: Use potassium iodide-starch test strips to check for the presence of any remaining this compound.
-
Complete the Neutralization: If necessary, add more ascorbic acid solution incrementally until the test is negative.
-
Final Steps: The neutralized solution can then be further processed or disposed of as required.
Visualizations
Caption: Workflow for neutralizing excess this compound.
Caption: General chemical pathway for this compound neutralization.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. WO2006009554A1 - this compound compositions - Google Patents [patents.google.com]
- 4. Standard Operating Procedure for Utilization of this compound (generated during manufacturing of High Strength Bleach Powder) as a neutralizing agent in Effluent Treatment Plant (ETP) [complinity.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. webqc.org [webqc.org]
- 7. alliancechemical.com [alliancechemical.com]
- 8. sana-direct.co.nz [sana-direct.co.nz]
- 9. Vitamin C water dechlorination – Amusement Logic [amusementlogic.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Byproduct Formation in Calcium Hypochlorite Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of undesirable byproducts during calcium hypochlorite (B82951) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of calcium hypochlorite, focusing on practical solutions to minimize byproduct formation and enhance product purity.
Q1: My this compound product is highly hygroscopic and unstable. What is the likely cause and how can I prevent this?
A1: The most probable cause is the presence of excess calcium chloride (CaCl₂), a common byproduct in the traditional "calcium process" for synthesizing this compound.[1] Calcium chloride is highly hygroscopic, meaning it readily absorbs moisture from the air, which in turn can lead to the decomposition of the this compound product.[1]
Troubleshooting Steps:
-
Switch to the Sodium Process: The most effective way to minimize calcium chloride formation is to employ the "sodium process".[1][2] This method involves the use of sodium hydroxide (B78521) (NaOH) during the chlorination of a calcium hydroxide slurry. The sodium hydroxide reacts with the calcium chloride as it's formed, converting it to sodium chloride (NaCl), a much less hygroscopic and more stable salt.[1]
-
Control Reaction Temperature: High reaction temperatures can accelerate decomposition and side reactions. Maintain the reaction temperature within the optimal range of 22°C to 28°C to favor the formation of stable this compound crystals and minimize byproduct formation.[3]
-
Ensure High-Purity Raw Materials: Impurities in the calcium hydroxide (slaked lime) or chlorine gas can lead to the formation of unwanted byproducts. Use high-purity starting materials to ensure a cleaner reaction.
Q2: I am observing a low yield of this compound and a significant amount of unreacted calcium hydroxide in my final product. What could be the issue?
A2: This issue often points to incomplete chlorination of the calcium hydroxide slurry. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Optimize Chlorine Gas Flow: Ensure a sufficient and controlled flow of chlorine gas is introduced into the reactor. An inadequate supply of chlorine will result in unreacted calcium hydroxide.
-
Maintain Proper pH: The pH of the reaction mixture is crucial. While a specific optimal pH can vary with the exact process, maintaining a sufficiently alkaline environment is necessary for the reaction to proceed efficiently. In some process variations, a pH of 10.0 to 10.5 is recommended when using hypochlorous acid.[4]
-
Ensure Adequate Mixing: Vigorous and consistent agitation of the reaction slurry is essential to ensure proper contact between the chlorine gas and the suspended calcium hydroxide particles.
-
Sufficient Reaction Time: Allow for an adequate reaction time for the chlorination to go to completion. Rushing the process can leave a significant portion of the starting material unreacted.
Q3: My final product has a yellowish tint and a strong chlorine odor, suggesting decomposition. How can I improve the stability of my this compound?
A3: The decomposition of this compound, indicated by a yellowish color and strong chlorine smell, is often accelerated by heat, moisture, and the presence of certain impurities.
Troubleshooting Steps:
-
Drying and Storage: Ensure the final product is thoroughly dried to remove excess water. Store the this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5]
-
Avoid Contamination: Do not allow the this compound to come into contact with organic materials, acids, or metals, as these can catalyze its decomposition.[5]
-
Utilize the Sodium Process: As mentioned previously, the sodium process yields a more stable product due to the formation of sodium chloride instead of calcium chloride.[1]
Data Presentation: Byproduct Formation in Different Synthesis Processes
The choice of synthesis method significantly impacts the composition of the final product. The following table summarizes the typical byproduct distribution in the "Calcium Process" versus the "Sodium Process."
| Synthesis Process | Primary Byproduct | Typical Byproduct Content | Key Characteristics of Byproduct | Impact on Final Product |
| Calcium Process | Calcium Chloride (CaCl₂) | ~10%[1] | Highly hygroscopic | Reduces stability, causes clumping, and promotes decomposition. |
| Sodium Process | Sodium Chloride (NaCl) | Varies, can be significant | Non-hygroscopic | Improves product stability and handling.[1] |
| Calcium Process | Unreacted Calcium Hydroxide (Ca(OH)₂) | ~20%[1] | Low solubility | Can affect the purity and performance of the final product. |
| Sodium Process | Unreacted Calcium Hydroxide (Ca(OH)₂) | < 3%[1] | Low solubility | Higher purity and better performance characteristics. |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound via the Sodium Method
This protocol provides a detailed methodology for the synthesis of this compound with minimized calcium chloride byproduct formation.
Objective: To synthesize this compound with high purity and stability by minimizing the formation of calcium chloride.
Materials:
-
Calcium Hydroxide (Ca(OH)₂, high purity)
-
Sodium Hydroxide (NaOH, 50% solution)
-
Chlorine Gas (Cl₂)
-
Distilled Water
-
Reaction vessel with a gas inlet, stirrer, and temperature control (e.g., a jacketed glass reactor)
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Slurry Preparation: In the reaction vessel, prepare a slurry of calcium hydroxide by adding a specific weight of Ca(OH)₂ to a calculated volume of distilled water with continuous stirring to form a "milk of lime".
-
First Chlorination & Caustic Addition: While maintaining the temperature of the slurry between 22°C and 28°C, slowly bubble chlorine gas through the slurry.[3] Simultaneously, add a 50% sodium hydroxide solution to the reactor. The molar ratio of sodium hydroxide to the initial calcium hydroxide should be approximately 2:1.[3]
-
Reaction Monitoring: Continuously monitor the reaction. The progress of the reaction can be qualitatively observed by the change in the crystal state of the product at different time intervals.
-
Separation of Sodium Chloride: Once the initial reaction is complete, the precipitated sodium chloride crystals can be separated from the reaction mixture by filtration.
-
Second Chlorination (Optional): The filtrate, containing the this compound, can be subjected to a second chlorination step to increase the available chlorine content if desired.
-
Product Isolation: The final this compound product is isolated by filtration.
-
Drying: The collected solid is then dried in an oven. A flash distillation dryer with an inlet temperature of 140°C-180°C and a material outlet temperature of 85°C-95°C can be used for efficient drying.[3]
-
Analysis: The final product should be analyzed to determine the percentage of available chlorine and the content of byproducts like CaCl₂ and NaCl. Iodometric titration is a standard method for determining the available chlorine content.[6][7]
Visualizations
Logical Relationship of Byproduct Formation
The following diagram illustrates the key factors influencing the formation of byproducts in this compound synthesis.
Caption: Factors influencing byproduct formation in this compound synthesis.
Experimental Workflow for Minimizing Byproducts
This diagram outlines a general experimental workflow for synthesizing this compound while minimizing the formation of undesirable byproducts.
Caption: General workflow for minimizing byproducts in this compound synthesis.
References
- 1. Production process of this compound-ENOCHLOR [enochem.com.cn]
- 2. epa.gov [epa.gov]
- 3. CN103342345A - Method for producing this compound by using sodium method - Google Patents [patents.google.com]
- 4. US3134641A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 5. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Calcium Hypochlorite Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium hypochlorite (B82951), particularly when scaling up from laboratory to pilot or production levels.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of calcium hypochlorite synthesis?
A1: The most critical parameters to control are temperature, pH, and the purity of raw materials.[1] Inadequate control of these factors can lead to lower yields, decreased product stability, and the formation of undesirable byproducts.[1][2]
Q2: How does temperature affect the synthesis and stability of this compound?
A2: Temperature significantly impacts both the synthesis reaction and the stability of the final product. High temperatures can accelerate the decomposition of this compound, leading to a loss of available chlorine and the formation of calcium chlorate (B79027) and calcium chloride.[3][4] This decomposition is an exothermic process, which can lead to a runaway reaction if not properly controlled.[5][6] Conversely, excessively low temperatures can slow down the reaction rate, resulting in incomplete conversion.
Q3: What is the optimal pH range for this compound synthesis and why is it important?
A3: The optimal pH for this compound synthesis is typically maintained in a slightly alkaline range. For instance, some processes maintain a pH between 10 and 10.5.[7] Maintaining the correct pH is crucial for product stability. A lower pH can lead to the formation of unstable hypochlorous acid and the release of chlorine gas, while a very high pH can favor the formation of unwanted byproducts.[5][8]
Q4: What are the common impurities in raw materials and how do they affect the final product?
A4: Common impurities in raw materials such as calcium hydroxide (B78521) (slaked lime) and chlorine gas can include heavy metals, carbonates, and other organic matter. These impurities can interfere with the reaction, reduce the purity of the this compound, and decrease its stability.[1] For example, the presence of certain metal ions can catalyze the decomposition of hypochlorite.
Q5: What is the "sodium method" for this compound synthesis and what are its advantages?
A5: The sodium method involves the use of sodium hydroxide in the reaction of calcium hydroxide and chlorine. This process is designed to minimize the formation of calcium chloride, a hygroscopic byproduct that reduces the stability of the final product.[2][9] The overall reaction is: Ca(OH)2 + 2NaOH + 2Cl2 → Ca(OCl)2 + 2NaCl + 2H2O.[10] The main advantage is the production of a more stable this compound with a higher available chlorine content, typically around 70%.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete chlorination. | Ensure an adequate supply of chlorine gas and sufficient reaction time. Monitor the reaction progress by observing the crystal state of the product.[11] |
| Poor quality of raw materials. | Use high-purity calcium hydroxide and chlorine gas. Pre-treat raw materials to remove impurities.[12] | |
| Incorrect reaction temperature. | Maintain the optimal reaction temperature to ensure a complete reaction without causing significant product decomposition. | |
| Product Instability (Rapid Decomposition) | Presence of excess moisture. | Ensure thorough drying of the final product. Store in a cool, dry place in airtight containers.[3] |
| High concentration of calcium chloride. | Consider using the "sodium method" to reduce the formation of calcium chloride.[2] | |
| Contamination with impurities. | Use high-purity raw materials and ensure equipment is clean to avoid contamination with metals or organic materials that can catalyze decomposition. | |
| Formation of Undesirable Byproducts (e.g., Calcium Chlorate) | High reaction temperature. | Strictly control the reaction temperature to minimize the decomposition of hypochlorite into chlorate.[4] |
| Scaling in the Reactor | Precipitation of calcium salts. | Adjust the pH of the reaction mixture. In some applications, the use of scale inhibitors might be considered, though compatibility with the final product requirements is essential. |
| Release of Chlorine Gas | Low pH of the reaction mixture. | Maintain a slightly alkaline pH to prevent the formation of hypochlorous acid, which can decompose into chlorine gas.[5] Ensure proper ventilation and use appropriate personal protective equipment. |
Data Presentation
Table 1: Effect of Temperature on this compound Decomposition
| Temperature (°C) | Decomposition Rate | Observations |
| 25 | Slow | Relatively stable, suitable for storage.[13] |
| 45 | Moderate | Increased rate of tissue dissolution in studies, indicating faster decomposition.[13] |
| 60 | Fast | Significantly faster tissue dissolution, indicating rapid decomposition.[13] |
| >100 | Very Rapid | Exothermic decomposition becomes significant, with the potential for runaway reactions.[14] |
Note: The decomposition rate is qualitative and based on the observed effects in the cited literature.
Table 2: Influence of pH on Hypochlorite Species in Solution
| pH | Predominant Chlorine Species | Stability |
| < 4 | Chlorine Gas (Cl₂) | Low (gas evolution) |
| 4 - 7.5 | Hypochlorous Acid (HOCl) | Moderate |
| > 7.5 | Hypochlorite Ion (OCl⁻) | High |
| 10 - 11 | Hypochlorite Ion (OCl⁻) | Very High (optimal for storage)[15] |
This table illustrates the general relationship between pH and the form of available chlorine in an aqueous solution.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Sodium Method)
Objective: To synthesize a small batch of this compound with high stability.
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
Distilled water
-
Ice bath
-
Reaction flask with a gas inlet tube, stirrer, and thermometer
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Prepare a slurry of calcium hydroxide by mixing a specific molar amount with distilled water in the reaction flask.
-
Cool the slurry to below 10°C using an ice bath.
-
Slowly bubble a metered amount of chlorine gas through the stirred slurry while maintaining the temperature below 10°C.
-
In a separate beaker, prepare a solution of sodium hydroxide of a specific concentration.
-
Slowly add the sodium hydroxide solution to the reaction mixture while continuing to bubble chlorine gas. The rate of addition should be controlled to maintain the desired pH (e.g., 10-10.5).
-
Continue the reaction for a predetermined time after all reactants have been added, ensuring the temperature remains low.
-
Once the reaction is complete, filter the resulting slurry to separate the solid this compound from the mother liquor.
-
Wash the solid product with a small amount of cold distilled water to remove residual salts.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Store the dried this compound in a tightly sealed, light-resistant container in a cool, dry place.
Pilot-Scale Production of this compound
Objective: To scale up the laboratory synthesis to a pilot plant scale.
Equipment:
-
Jacketed glass-lined reactor with an agitator, temperature probe, pH probe, and gas sparger
-
Chilling unit for the reactor jacket
-
Chlorine gas cylinder with a mass flow controller
-
Dosing pump for sodium hydroxide solution
-
Filter press or centrifuge
-
Vacuum dryer
-
Packaging system
Procedure:
-
Charge the reactor with a calculated amount of water and calcium hydroxide to form a slurry.
-
Start the agitator and circulate coolant through the reactor jacket to bring the slurry temperature down to the desired setpoint (e.g., below 10°C).
-
Begin feeding chlorine gas into the slurry through the sparger at a controlled rate using the mass flow controller.
-
Simultaneously, start dosing the sodium hydroxide solution into the reactor to maintain the pH within the specified range (e.g., 10-10.5), as monitored by the pH probe.
-
Continuously monitor the temperature and pH throughout the reaction and adjust the addition rates of chlorine and sodium hydroxide as needed.
-
After the calculated amount of reactants has been added, allow the reaction to proceed for an additional period to ensure completion.
-
Transfer the slurry from the reactor to the filter press or centrifuge to separate the solid product.
-
Wash the filter cake with a controlled volume of chilled water.
-
Transfer the wet cake to the vacuum dryer and dry under controlled temperature and vacuum until the desired moisture content is reached.
-
Discharge the dried granular product into appropriate packaging, ensuring minimal exposure to atmospheric moisture.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified reaction pathway for the sodium method.
References
- 1. Aguachlon-Calcium Hypochlorite Manufacturing Process: Step-by-Step Guide to Production [aguachlon.com]
- 2. This compound Manufacturing Plant [synopsischemitech.com]
- 3. Aguachlon-Understanding this compound Decomposition: Causes and Effects [aguachlon.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US4337236A - Process for manufacture of this compound - Google Patents [patents.google.com]
- 8. shetabgostar.com [shetabgostar.com]
- 9. epa.gov [epa.gov]
- 10. kernsd.com [kernsd.com]
- 11. Production process of this compound-ENOCHLOR [enochem.com.cn]
- 12. imarcgroup.com [imarcgroup.com]
- 13. The effect of temperature on the tissue dissolution capacity of 10% this compound solution | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
- 14. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
effect of temperature and humidity on calcium hypochlorite stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of calcium hypochlorite (B82951), focusing on the critical effects of temperature and humidity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of solid calcium hypochlorite?
A1: The stability of solid this compound is primarily influenced by temperature, humidity (moisture), and contact with contaminants.[1][2] High temperatures and the presence of moisture significantly accelerate its decomposition.[1][2] Contamination with organic materials, acids, or certain metals can also lead to rapid and potentially hazardous decomposition.[1]
Q2: What is the ideal storage temperature for this compound?
A2: To ensure its stability and efficacy, this compound should be stored in a cool, dry place.[1][2] The ideal storage temperature is between 10°C (50°F) and 25°C (77°F). Storing it at elevated temperatures can lead to accelerated decomposition.
Q3: What happens when this compound decomposes?
A3: The decomposition of this compound is an exothermic reaction, meaning it releases heat.[3] This process can break down the compound into calcium chloride (CaCl₂), oxygen (O₂), and chlorine gas (Cl₂).[1][2] The release of heat can lead to a self-accelerating decomposition, also known as thermal runaway, which can result in a fire or explosion.[3]
Q4: Can high humidity alone cause this compound to decompose?
A4: Yes, moisture is a critical factor in the decomposition of this compound.[1][2] While stable when dry, exposure to humidity or direct contact with water can trigger its breakdown, leading to the release of chlorine gas and heat.[1][2]
Q5: What are the signs of this compound decomposition?
A5: Signs of decomposition include a strong smell of chlorine, clumping or caking of the solid material, discoloration (yellowing), and the container feeling warm to the touch. In advanced stages, you may observe the release of gas or swelling of the container.
Troubleshooting Guides
Issue 1: The available chlorine content of my this compound stock has decreased significantly.
-
Possible Cause 1: Improper Storage Temperature.
-
Troubleshooting Step: Verify the ambient temperature of the storage area. Long-term storage above the recommended 25°C (77°F) will accelerate the loss of available chlorine.
-
Solution: Relocate the this compound to a temperature-controlled environment. For future storage, ensure the temperature is consistently maintained within the ideal range.
-
-
Possible Cause 2: Exposure to Humidity.
-
Troubleshooting Step: Check for any sources of moisture in the storage area, such as high ambient humidity, condensation, or leaks. Inspect the container seal for integrity.
-
Solution: Store this compound in tightly sealed, airtight containers to protect it from atmospheric moisture.[1] If the storage area is prone to high humidity, consider using a dehumidifier.
-
Issue 2: The this compound has started to clump together and has a strong chlorine odor.
-
Possible Cause: Moisture Absorption and Decomposition.
-
Troubleshooting Step: This is a clear indication that the product has been exposed to moisture and is actively decomposing.
-
Solution: Isolate the container in a well-ventilated area away from combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. Do not reseal the container if it is swelling. The product's efficacy is compromised, and it should be disposed of according to hazardous waste guidelines.
-
Issue 3: A container of this compound feels warm.
-
Possible Cause: Exothermic Decomposition / Thermal Runaway.
-
Troubleshooting Step: This is a critical situation indicating that the decomposition is self-accelerating.
-
Solution: DO NOT attempt to move or open the container if it is significantly hot or bulging. Evacuate the immediate area and follow emergency protocols. If it is safe to do so, you can attempt to cool the container externally with large amounts of water from a safe distance.
-
Data Presentation
Table 1: Effect of Temperature and Humidity on the Stability of Solid this compound
| Temperature Range | Humidity Level | Observed Stability | Potential Risks |
| 10°C - 25°C | Low (<50% RH) | High stability, slow decomposition. | Minimal with proper storage. |
| 25°C - 40°C | Low (<50% RH) | Moderate stability, noticeable decomposition over time. | Gradual loss of available chlorine. |
| > 40°C | Low (<50% RH) | Low stability, accelerated decomposition.[4] | Increased risk of thermal runaway, especially in bulk storage.[3] |
| 10°C - 25°C | High (>50% RH) | Moderate to low stability, decomposition initiated by moisture. | Clumping, release of chlorine gas. |
| > 25°C | High (>50% RH) | Very low stability, rapid decomposition.[2] | Significant release of heat and chlorine gas, high risk of fire.[2] |
Note: The critical ambient temperature (CAT) for thermal runaway can be as low as 44-55°C for bulk containers, as the heat generated cannot dissipate easily.[3]
Experimental Protocols
Protocol 1: Determination of Available Chlorine via Iodometric Titration
This method determines the concentration of active chlorine, which is a direct measure of the this compound's potency and an indicator of decomposition.
Materials:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.25 g of the this compound sample and record the mass.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water to the flask and swirl to dissolve the sample.
-
Add 2 g of potassium iodide and 10 mL of glacial acetic acid to the flask.[5] The solution will turn a dark brown color due to the liberation of iodine.
-
Ca(OCl)₂ + 4CH₃COOH + 4KI → Ca(CH₃COO)₂ + 4KCH₃COO + 2I₂ + 2H₂O
-
-
Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution until the brown color fades to a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with sodium thiosulfate until the blue color disappears completely, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of available chlorine using the following formula:
-
% Available Chlorine = (V × N × 35.45 × 100) / (w)
-
Where:
-
V = volume of Na₂S₂O₃ used (in Liters)
-
N = normality of the Na₂S₂O₃ solution
-
w = weight of the this compound sample (in grams)
-
35.45 = equivalent weight of chlorine
-
-
Protocol 2: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC is used to determine the onset temperature of decomposition, providing critical data on the thermal stability of the material.
Materials:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Analytical balance
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Place the sealed pan in the DSC sample cell. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample at a constant rate, typically 5-10°C/min, under an inert nitrogen atmosphere.
-
The temperature program should generally range from ambient temperature to approximately 300°C.
-
Record the heat flow as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which a significant exothermic peak begins on the DSC thermogram. This indicates the start of the decomposition reaction.
Mandatory Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 2. Aguachlon-Understanding this compound Decomposition: Causes and Effects [aguachlon.com]
- 3. swedishclub.com [swedishclub.com]
- 4. US4355014A - Stable this compound composition and method for manufacture thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Commercial-Grade Calcium Hypochlorite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial-grade calcium hypochlorite (B82951).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of commercial-grade calcium hypochlorite.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified this compound after recrystallization. | - Incomplete dissolution of the commercial-grade sample. - Excessive solvent used, leading to a significant amount of product remaining in the mother liquor. - Premature crystallization during hot filtration. - Loss of product during transfer between vessels. | - Ensure the commercial-grade this compound is fully dissolved in the minimum amount of hot solvent required. - Concentrate the filtrate by carefully evaporating some of the solvent and cooling again to recover more product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. - Rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhering crystals. |
| The purified product is still yellow or off-white. | - Presence of colored impurities not removed by a single recrystallization. - Decomposition of this compound during heating. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Avoid prolonged heating or excessively high temperatures during dissolution to minimize decomposition.[1] |
| Slow or incomplete filtration of the recrystallized product. | - Very fine crystals have formed, clogging the filter paper. | - Allow the solution to cool more slowly to encourage the formation of larger crystals. - Use a Buchner funnel with a suitable filter paper under vacuum for more efficient filtration. |
| The purified product rapidly decomposes upon storage. | - Presence of residual moisture or impurities that catalyze decomposition, such as calcium chloride. - Exposure to heat, light, or atmospheric moisture. | - Ensure the purified crystals are thoroughly dried under vacuum. - Store the purified this compound in a tightly sealed, opaque container in a cool, dry, and dark place. |
| A pink or purple color develops during the purification process. | - This can sometimes occur during the chlorination of lime slurries. The color is generally not indicative of a problem with the purification itself. | - Proceed with the purification steps. The color should be removed during the recrystallization and washing stages. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Commercial-grade this compound typically contains several impurities resulting from the manufacturing process. The most common include sodium chloride (NaCl), calcium chloride (CaCl₂), calcium carbonate (CaCO₃), and calcium hydroxide (B78521) (Ca(OH)₂).[1] Water is also a significant component of the commercial product.
Q2: What is the principle behind the recrystallization method for purification?
A2: The recrystallization method is based on the difference in solubility between this compound and its impurities in a given solvent at different temperatures. Typically, the impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution while the more soluble impurities remain in the mother liquor.
Q3: Can I use boiling water to dissolve the commercial-grade this compound for recrystallization?
A3: While heating is necessary for dissolution, boiling the solution is not recommended. Hypochlorites are thermally unstable and can decompose at high temperatures, which would lead to a lower yield and potentially hazardous release of chlorine gas.[1] Gentle heating to around 50-60°C is generally sufficient and safer.
Q4: How can I determine the purity of my this compound sample before and after purification?
A4: The purity of this compound is typically determined by measuring its "available chlorine" content. This can be done using an iodometric titration. The sample is reacted with an excess of potassium iodide in an acidic solution, which liberates iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.[2][3][4]
Q5: What are the key safety precautions to take during the purification process?
A5: this compound is a strong oxidizing agent and can be corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when heating the solution, to avoid inhaling any chlorine gas that may be released. Avoid contact with organic materials, acids, and metals, as this can lead to vigorous or explosive reactions.
Quantitative Data Summary
The following table summarizes the expected purity and yield for a laboratory-scale purification of commercial-grade this compound by recrystallization. These values are illustrative and can vary based on the initial purity of the commercial sample and the experimental technique.
| Parameter | Commercial-Grade | After First Recrystallization | After Second Recrystallization |
| Appearance | Yellowish-white powder/granules | White crystalline solid | Fine white crystalline solid |
| Available Chlorine (%) | 65-70% | 80-85% | >90% |
| Yield (%) | - | 70-80% | 50-60% (overall) |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify commercial-grade this compound by removing soluble and insoluble impurities through recrystallization.
Materials:
-
Commercial-grade this compound
-
Deionized water
-
Beakers
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: In a fume hood, weigh 50 g of commercial-grade this compound and transfer it to a 500 mL beaker. Add approximately 200 mL of deionized water and heat the mixture to 50-60°C with constant stirring until no more solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities like calcium carbonate or hydroxide are present, perform a hot filtration. Preheat a Buchner funnel and receiving flask with hot water. Quickly filter the hot solution under vacuum to remove the insoluble materials.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the solution during this time. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions of ice-cold deionized water to remove any remaining mother liquor containing dissolved impurities.
-
Drying: Carefully transfer the washed crystals to a watch glass and dry them in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) until a constant weight is achieved.
-
Purity Determination: Determine the "available chlorine" content of the purified sample using iodometric titration (see Protocol 2).
-
Storage: Store the purified this compound in a tightly sealed, opaque container in a cool, dry, and dark place.
Protocol 2: Determination of Available Chlorine by Iodometric Titration
Objective: To determine the percentage of available chlorine in a sample of this compound.
Materials:
-
Purified this compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Reaction: To the solution, add 2 g of potassium iodide and 10 mL of glacial acetic acid. The solution will turn a dark brown color due to the liberation of iodine.
-
Titration: Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. As the endpoint is approached, the brown color will fade to a pale yellow.
-
Indicator Addition: At this point, add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint: Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Calculation: Record the volume of sodium thiosulfate solution used and calculate the percentage of available chlorine using the appropriate stoichiometric formula.
Visualizations
References
Technical Support Center: Addressing Corrosion Issues with Calcium Hypochlorite Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing corrosion issues when working with calcium hypochlorite (B82951) solutions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are calcium hypochlorite solutions corrosive?
A1: this compound solutions are highly corrosive due to the presence of the hypochlorite ion (OCl⁻), a strong oxidizing agent.[1][2] This ion readily reacts with metals, leading to their degradation. The corrosive nature is also influenced by the solution's pH, which is typically alkaline, and its ability to release chlorine.[3]
Q2: What materials are generally compatible with this compound solutions?
A2: Material compatibility is dependent on the concentration of the this compound solution, temperature, and the specific operating conditions. Generally, certain polymers like PVC, CPVC, and PVDF show good resistance.[4][5][6][7] Among metals, titanium exhibits excellent resistance.[8] Some grades of stainless steel, particularly those with higher chromium and molybdenum content, may be suitable for dilute solutions at ambient temperatures but can be susceptible to pitting and crevice corrosion.[1][8][9]
Q3: What factors can accelerate corrosion when using this compound solutions?
A3: Several factors can increase the rate of corrosion, including:
-
Higher Concentration: Increased concentration of this compound leads to a higher corrosion rate.[2]
-
Elevated Temperature: Higher temperatures generally accelerate chemical reactions, including corrosion.[8]
-
Low pH: While this compound solutions are typically alkaline, a decrease in pH can increase corrosivity.
-
Presence of Chlorides: The presence of chloride ions can break down the passive film on stainless steels, leading to localized corrosion such as pitting.[1]
-
High Flow Velocity: High flow rates can cause erosion-corrosion, physically wearing away protective layers on the material surface.
Q4: Can I use stainless steel to handle this compound solutions?
A4: The use of stainless steel with this compound requires careful consideration. While some grades like 316 may be suitable for very dilute solutions (e.g., 15-20 ppm residual chlorine) for short contact times at ambient temperatures, they are generally not recommended for concentrated solutions.[1] The hypochlorite ion is a significant pitting and crevice corrosion hazard for most stainless steel grades, including 304 and 316.[1][10][11][12]
Q5: Are there any corrosion inhibitors that can be used with this compound solutions?
A5: Research has shown that certain compounds can inhibit the corrosive effects of hypochlorite solutions. For instance, the addition of a combination of a sugar acid and a water-soluble calcium salt has been shown to reduce metal corrosion.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly rapid corrosion of equipment (e.g., pipes, tanks, pumps). | - Incorrect material selection for the concentration and temperature of the this compound solution.- Presence of contaminants in the solution (e.g., high chloride levels).- Higher than expected operating temperature. | - Verify the material compatibility with the specific operating conditions using the data provided in this guide.- Analyze the solution for contaminants.- Monitor and control the operating temperature. |
| Pitting or localized corrosion on stainless steel surfaces. | - Breakdown of the passive layer due to high chloride concentration or stagnant conditions.- Use of an inappropriate grade of stainless steel. | - Use a higher grade of stainless steel with better pitting resistance (e.g., higher molybdenum content).- Ensure proper flow and avoid crevices where the solution can stagnate.- Rinse surfaces thoroughly with water after exposure.[1] |
| Discoloration or degradation of plastic components (e.g., tubing, gaskets). | - Chemical incompatibility of the polymer with this compound.- Exceeding the maximum operating temperature of the plastic. | - Consult the material compatibility data to select a suitable polymer.- Ensure the operating temperature remains within the material's limits. |
| Clogging of dosing lines or injectors. | - Precipitation of calcium salts.- Formation of corrosion byproducts. | - Regularly flush the lines with a compatible cleaning solution.- Install inline filters to trap particulates.[13] |
| Leaks from seals and fittings. | - Degradation of the seal material.- Loosening of fittings due to vibration or thermal cycling. | - Select seal materials with excellent chemical resistance to this compound.- Implement a regular inspection and maintenance schedule to check for and tighten loose fittings.[14][15] |
Data Presentation
Table 1: Corrosion Rate of Various Metals in this compound Solutions
| Material | Concentration | Temperature (°C) | Corrosion Rate (mm/year) | Notes |
| Carbon Steel | 1% | 20 | > 1.0 | Serious corrosion, not usable.[8] |
| Carbon Steel | 6% | 20 | > 1.0 | Serious corrosion, not usable.[8] |
| 13 Cr Stainless Steel | 1% | 20 | > 1.0 | Serious corrosion, not usable.[8] |
| 13 Cr Stainless Steel | 6% | 20 | > 1.0 | Serious corrosion, not usable.[8] |
| 304 Stainless Steel (Alleima® 3R12) | 1% | 20 | 0.1 - 1.0 | Risk of pitting.[8] |
| 316L Stainless Steel (Alleima® 3R60) | 1% | 20 | < 0.1 | Risk of pitting.[8] |
| 316L Stainless Steel (Alleima® 3R60) | 6% | 20 | 0.1 - 1.0 | Risk of pitting.[8] |
| High-Alloy Austenitic Stainless Steel (Alleima® 2RK65) | 1% | 20 | < 0.1 | Risk of pitting.[8] |
| High-Alloy Austenitic Stainless Steel (Alleima® 2RK65) | 6% | 20 | < 0.1 | Risk of pitting.[8] |
| Titanium (CP Ti) | 6% | 100 | < 0.1 | Corrosion proof.[8] |
| Copper | 1-10 ppm | 25 | ~0.015 | Low corrosion rate.[2] |
| Lead | 1-10 ppm | 25 | Increases with concentration | Significant increase in material loss.[2] |
| Zinc | 1-10 ppm | 25 | Increases significantly with concentration | Highest corrosion rate among Cu, Pb, Zn.[2] |
| Mild Steel | 150-600 ppm (as free available chlorine) | Ambient | Increases with concentration | Corrosion rate increases with hypochlorite concentration. |
Table 2: Compatibility of Polymers with this compound Solutions
| Material | Compatibility Rating | Notes |
| PVC (Polyvinyl Chloride) | Good | Good resistance up to 22°C.[4][5][7][16] |
| CPVC (Chlorinated Polyvinyl Chloride) | Recommended | Good resistance at higher temperatures than PVC.[6] |
| PVDF (Polyvinylidene Fluoride) | Excellent | High chemical resistance. |
| PTFE (Polytetrafluoroethylene) | Excellent | Very high chemical resistance. |
| Polypropylene | Good | Generally good chemical resistance.[17][18] |
| EPDM (Ethylene Propylene Diene Monomer) | Fair to Good | Compatibility can vary; testing is recommended. |
| FKM (Fluoroelastomer) | Fair to Good | Compatibility can vary; testing is recommended. |
Experimental Protocols
Weight Loss Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines the procedure for determining the corrosion rate of a material when immersed in a this compound solution.
Methodology:
-
Specimen Preparation (as per ASTM G1):
-
Cut test specimens to a suitable size (e.g., 25mm x 50mm x 3mm).[19]
-
Drill a hole for suspension.
-
Mechanically polish the specimens using progressively finer abrasive papers (e.g., up to 600 grit) to achieve a uniform surface finish.
-
Degrease the specimens using a suitable solvent (e.g., acetone) in an ultrasonic bath.
-
Rinse with deionized water and dry thoroughly.
-
Measure the dimensions of each specimen to calculate the surface area.
-
Weigh each specimen to the nearest 0.1 mg.
-
-
Test Procedure (as per ASTM G31):
-
Prepare the this compound test solution of the desired concentration.
-
Place the test solution in a suitable container (e.g., a glass beaker).
-
Suspend the prepared specimens in the solution using a non-metallic holder (e.g., glass hook) ensuring they are fully immersed and not in contact with each other or the container.[20]
-
Maintain the test solution at the desired temperature for a specified duration (e.g., 24, 48, or 72 hours).[19]
-
After the exposure period, remove the specimens from the solution.
-
-
Specimen Cleaning and Evaluation (as per ASTM G1):
-
Gently clean the specimens with a soft brush to remove loose corrosion products.
-
Chemically clean the specimens to remove adherent corrosion products. For ferrous alloys, a common solution is hydrochloric acid with an inhibitor (e.g., stannous chloride and antimony chloride).
-
Rinse the cleaned specimens with deionized water and dry them.
-
Weigh the cleaned and dried specimens to the nearest 0.1 mg.
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (in grams) by subtracting the final weight from the initial weight.
-
The corrosion rate (in mm/year) can be calculated using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Electrochemical Corrosion Testing (Potentiodynamic Polarization)
This protocol provides a method to rapidly evaluate the corrosion behavior of a material in a this compound solution.
Methodology:
-
Specimen Preparation:
-
Prepare a small, flat specimen of the material to be tested.
-
Mount the specimen in an electrode holder, exposing a known surface area to the solution.
-
Polish the exposed surface to a mirror finish (e.g., using 1 µm diamond paste).
-
Clean and degrease the specimen as described in the weight loss protocol.
-
-
Test Setup:
-
Use a standard three-electrode electrochemical cell consisting of the test specimen as the working electrode, a graphite (B72142) or platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).[21]
-
Fill the cell with the this compound test solution.
-
Connect the electrodes to a potentiostat.
-
-
Test Procedure:
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.
-
Perform a potentiodynamic polarization scan, typically from -250 mV below the OCP to a sufficiently positive potential to observe the anodic behavior. A slow scan rate (e.g., 0.167 mV/s) is recommended.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Plot the data as a Tafel plot (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the corrosion rate from the icorr value using Faraday's law.
-
Mandatory Visualizations
Caption: Electrochemical corrosion mechanism of a metal in a this compound solution.
Caption: Troubleshooting workflow for diagnosing and resolving corrosion issues.
References
- 1. bssa.org.uk [bssa.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pipestock.com [pipestock.com]
- 6. ipexna.com [ipexna.com]
- 7. ipexna.com [ipexna.com]
- 8. This compound — Alleima [alleima.com]
- 9. parrinst.com [parrinst.com]
- 10. media.distributordatasolutions.com [media.distributordatasolutions.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Understanding Stainless Steelâs Corrosion-Resistant Properties - Unified Alloys [unifiedalloys.com]
- 13. veritoengineering.com [veritoengineering.com]
- 14. Common Chemical Dosing Issues and How Quality Systems Help Avoid Them [daskwater.com]
- 15. porvoo.com.cn [porvoo.com.cn]
- 16. clearviewplastic.com [clearviewplastic.com]
- 17. celltreat.com [celltreat.com]
- 18. industrialspec.com [industrialspec.com]
- 19. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 20. eurolab.net [eurolab.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Calcium Hypochlorite and Sodium Hypochlorite as Disinfectants
A Guide for Researchers, Scientists, and Drug Development Professionals
Calcium hypochlorite (B82951) (Ca(ClO)₂) and sodium hypochlorite (NaClO) are two of the most prevalent chlorine-based disinfectants utilized across a spectrum of applications, from municipal water treatment to industrial sanitation. Both compounds exert their antimicrobial effects through the release of hypochlorous acid (HOCl), a potent oxidizing agent that deactivates pathogens. However, their distinct chemical and physical properties, stability, and handling requirements significantly influence their suitability for specific applications. This guide provides a comprehensive, data-driven comparison to aid researchers and professionals in selecting the optimal disinfectant for their needs.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical characteristics of each compound is crucial for their effective and safe use.
| Property | Calcium Hypochlorite (Ca(ClO)₂) | Sodium Hypochlorite (NaOCl) |
| Chemical Formula | Ca(ClO)₂ | NaOCl |
| Appearance | White or grayish-white solid (granular or tablet) | Pale greenish-yellow liquid |
| Available Chlorine | 65-70% | 5-15% (commercial products) |
| Molecular Weight | 142.98 g/mol | 74.44 g/mol |
| pH in Solution | 10-12 (alkaline) | 11-13 (alkaline) |
| Solubility in Water | Moderate | Completely soluble |
| Stability | More stable in solid form | Less stable, degrades with heat and sunlight |
| Production | Reaction of chlorine gas with calcium hydroxide | Hooker process: Reaction of chlorine gas with sodium hydroxide |
Disinfection Efficacy: A Comparative Overview
The primary function of both compounds is disinfection. Their efficacy is dependent on the concentration of available chlorine and the pH of the solution, which influences the equilibrium between the highly effective hypochlorous acid (HOCl) and the less effective hypochlorite ion (OCl⁻).
Key Findings from Experimental Studies:
-
Antimicrobial Action: Studies have shown that both this compound and sodium hypochlorite exhibit similar antimicrobial efficacy when compared at the same concentration of available chlorine. For instance, a study comparing 2.5% solutions of both disinfectants against Enterococcus faecalis and Candida albicans biofilms found no statistically significant difference in their antimicrobial activity.
-
Tissue Dissolution: Research indicates that this compound has a considerable dissolving effect on organic tissue, a property that is also well-documented for sodium hypochlorite.
-
Influence of pH: The disinfection efficiency of chlorine compounds is pH-dependent. Lower pH favors the formation of HOCl, which is a more potent antimicrobial agent than OCl⁻. On-site generated sodium hypochlorite tends to increase the pH of treated water, while chlorine gas (which forms hypochlorous acid) decreases it.
-
Cytotoxicity: Some studies suggest that this compound may have a better cytotoxicity profile, inducing a lower inflammatory response and showing more positive results for cell viability compared to sodium hypochlorite.
Quantitative Data on Antimicrobial Efficacy:
| Microorganism | Disinfectant | Concentration | Contact Time | Log Reduction | Reference |
| E. faecalis & C. albicans | Ca(ClO)₂ | 2.5% | 24 hours | Not specified (inhibition halos measured) | |
| E. faecalis & C. albicans | NaClO | 2.5% | 24 hours | Not specified (inhibition halos measured) | |
| Candida albicans | 2.5% NaOCl + Ultrasonic Activation | Lowest mean contamination (0.24 log10 CFU/mL) | |||
| Candida albicans | 2.5% Ca(ClO)₂ | 0.45 log10 CFU/mL mean contamination |
Note: The available quantitative data is limited and varied in methodology. Further standardized comparative studies are needed for a comprehensive understanding.
Stability and Storage
The stability of a disinfectant is critical for maintaining its efficacy over time.
-
This compound: As a solid, this compound is significantly more stable and has a longer shelf life, which can be up to 12-18 months in sealed containers. It decomposes slowly when exposed to heat and humidity.
-
Sodium Hypochlorite: Being a liquid solution, sodium hypochlorite is less stable and degrades more rapidly, especially when exposed to heat, sunlight, and contaminants. Its shelf life is typically 1-3 months for concentrated solutions.
Safety and Handling
Both disinfectants are hazardous and require careful handling.
-
This compound: It is a strong oxidizer and can react violently, with a risk of combustion if mixed with organic materials. It is also highly reactive and must be stored separately from other chemicals and out of direct sunlight. Protective gloves and goggles are essential during handling.
-
Sodium Hypochlorite: This compound is corrosive to metals and skin. It can release toxic chlorine gas if mixed with acids. Proper ventilation and eye protection are necessary when handling.
Applications
The choice between these two disinfectants often depends on the specific application.
| Application | This compound | Sodium Hypochlorite |
| Water Treatment | Large-scale drinking water and wastewater treatment, swimming pool sanitation. | Municipal water treatment, household water purification. |
| Industrial | Bleaching in textile and paper industries, industrial sanitation. | Bleaching agent in pulp and paper, textile industry, industrial cleaning. |
| Household | Less common for household use. | Common household bleach and disinfectant. |
| Emergency Disinfection | Preferred for emergency situations due to stability and high chlorine content. |
Cost-Effectiveness
-
Sodium Hypochlorite: Generally has a lower cost per unit. However, larger volumes are needed to achieve the same disinfection effect as this compound due to its lower available chlorine content. It is often more economical for high-volume, short-term use.
-
This compound: While it may have a higher initial cost, its high concentration of available chlorine means less product is needed for the same effect, which can be more cost-effective in the long run, especially for applications with less frequent use.
Experimental Protocols
For researchers aiming to conduct a comparative analysis, the following outlines a general experimental protocol.
Objective: To compare the disinfection efficacy of this compound and sodium hypochlorite against a specific microorganism.
Materials:
-
This compound (reagent grade)
-
Sodium hypochlorite solution (reagent grade)
-
Sterile deionized water
-
Target microorganism culture (e.g., E. coli, S. aureus)
-
Nutrient broth and agar (B569324) plates
-
Sterile test tubes or flasks
-
Pipettes and other standard laboratory equipment
-
Neutralizing solution (e.g., sodium thiosulfate)
-
Incubator
-
Spectrophotometer (for bacterial culture standardization)
Methodology:
-
Preparation of Disinfectant Solutions:
-
Prepare stock solutions of this compound and sodium hypochlorite of known concentrations based on their available chlorine content.
-
Prepare a series of working solutions of different concentrations from the stock solutions using sterile deionized water.
-
-
Preparation of Microbial Culture:
-
Inoculate the target microorganism in nutrient broth and incubate until it reaches the desired growth phase (e.g., mid-logarithmic phase).
-
Standardize the bacterial suspension to a specific cell density (e.g., 10⁸ CFU/mL) using a spectrophotometer.
-
-
Disinfection Assay (Suspension Test):
-
Add a known volume of the standardized microbial culture to a specific volume of each disinfectant working solution.
-
At predetermined contact times (e.g., 1, 5, 10, 30 minutes), transfer an aliquot of the mixture to a tube containing a neutralizing solution to stop the disinfectant action.
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at the optimal temperature for the microorganism.
-
Count the number of colony-forming units (CFUs) on the plates.
-
-
Data Analysis:
-
Calculate the log reduction in microbial count for each disinfectant at each concentration and contact time compared to a control (microorganism in sterile water without disinfectant).
-
Log Reduction = log₁₀(Initial CFU/mL) - log₁₀(Final CFU/mL)
-
Compare the log reduction values for this compound and sodium hypochlorite.
-
Visualizations
**Logical
Validating Titrimetric Methods for Calcium Hypochlorite Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of active ingredients is paramount. Calcium hypochlorite (B82951), a widely used disinfecting and bleaching agent, requires a robust and validated assay method to ensure its quality and efficacy. This guide provides a comparative analysis of titrimetric methods for the assay of calcium hypochlorite, focusing on the validation parameters as prescribed by ICH Q2(R1) guidelines.
The most common and established method for determining the available chlorine in this compound is iodometric titration. This classical chemical analysis technique serves as a reliable baseline. However, advancements in instrumentation offer alternatives that can improve the precision and objectivity of the results. This guide compares the traditional manual iodometric titration with an automated potentiometric approach.
Key Methodologies and Validation Data
Method validation ensures that an analytical procedure is suitable for its intended purpose.[1] Key parameters include specificity, linearity, accuracy, and precision.
Specificity is the ability to assess the analyte unequivocally in the presence of other components. For this compound assay, this means the titration should not be affected by impurities such as calcium chloride or calcium hydroxide (B78521) that do not contribute to the available chlorine content.
Linearity demonstrates that the results are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration using at least five concentration levels.[2][3]
Accuracy refers to the closeness of the test results to the true value. It is often evaluated by assaying a sample of known purity and is reported as percent recovery. For accuracy, a minimum of nine determinations over at least three concentration levels (e.g., three replicates at 80%, 100%, and 120%) is recommended.[2]
Precision measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
The following table summarizes the expected performance characteristics for two titrimetric methods based on established validation principles.
| Validation Parameter | Manual Iodometric Titration (Visual Endpoint) | Automated Potentiometric Titration | ICH Q2(R1) Guideline/Recommendation |
| Specificity | High; reaction is specific to oxidizing agents. | High; reaction is specific, endpoint inflection is distinct. | Method should be specific for the analyte. |
| Linearity | |||
| Range | 80% - 120% of test concentration | 80% - 120% of test concentration | Assay: 80-120% of test concentration.[2][3] |
| Coefficient of Determination (R²) | > 0.998 | > 0.999 | R² should be close to 1. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Should be reported as % recovery.[2] |
| Precision (RSD%) | |||
| Repeatability | ≤ 1.0% | ≤ 0.5% | RSD should be within acceptable limits. |
| Intermediate Precision | ≤ 1.5% | ≤ 0.8% | RSD should be within acceptable limits. |
Note: The data presented in this table are illustrative examples of expected performance and may vary based on specific laboratory conditions, equipment, and reagent quality. An automated potentiometric procedure generally yields better precision due to the objective determination of the endpoint, reducing analyst-to-analyst variability.[4]
Experimental Protocols
Primary Method: Iodometric Titration
This method determines the available chlorine content by reacting this compound with an excess of potassium iodide in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Principle Reactions:
-
Ca(OCl)₂ + 4H⁺ + 4I⁻ → Ca²⁺ + 2H₂O + 2I₂ + 2Cl⁻
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (Thiosulfate reaction)
Materials:
-
This compound sample
-
Potassium Iodide (KI), analytical grade
-
Glacial Acetic Acid or Dilute Sulfuric Acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (0.5%)
-
Deionized water
-
Analytical balance, Burette (50 mL), Pipette (25 mL), Erlenmeyer flask (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in a 100 mL volumetric flask with deionized water.
-
Reaction: Pipette 25.0 mL of the sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of potassium iodide (KI) and 10 mL of glacial acetic acid or dilute sulfuric acid to the flask.[5] Swirl to mix and allow the reaction to proceed for 5 minutes in a dark place. The solution should turn a dark brown color due to the liberated iodine.
-
Titration: Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[6]
-
Endpoint Determination: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution, swirling constantly, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[6]
-
Record the volume of sodium thiosulfate solution used.
-
Perform the titration in triplicate to ensure accuracy.
Alternative Method: Potentiometric Titration
This method follows the same chemical principle as iodometric titration, but the endpoint is determined instrumentally instead of with a visual indicator. A platinum combination electrode is used to detect the sharp change in potential that occurs at the equivalence point.
Materials:
-
Same reagents as for iodometric titration (excluding starch indicator).
-
Automated titrator equipped with a platinum combination electrode.
Procedure:
-
Sample Preparation and Reaction: Prepare the sample and initiate the reaction with potassium iodide and acid as described in steps 1-3 of the iodometric titration protocol.
-
Titration Setup: Place the flask on the automated titrator. Immerse the platinum electrode and the burette tip into the solution.
-
Titration: Start the titration program. The titrator will dispense the sodium thiosulfate solution and monitor the potential of the solution.
-
Endpoint Determination: The endpoint is automatically detected by the instrument at the point of maximum inflection of the potential curve (the equivalence point).
-
The instrument software calculates the volume of titrant consumed.
Validation Workflow Diagram
The following diagram illustrates the logical workflow for the validation of a titrimetric assay method.
Caption: Workflow for Titrimetric Method Validation.
Conclusion
Both manual iodometric titration and automated potentiometric titration are suitable methods for the assay of this compound. The choice between them often depends on the required level of precision, sample throughput, and available instrumentation. While manual titration is cost-effective and straightforward, automated potentiometric titration offers superior precision, objectivity, and data integrity, making it the preferred method in regulated environments where accuracy and reproducibility are critical. A thorough validation as outlined ensures that the chosen method will consistently produce reliable and accurate results.
References
A Comparative Analysis of the Oxidizing Strength of Calcium Hypochlorite and Other Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact experimental outcomes. Calcium hypochlorite (B82951), Ca(OCl)₂, is a widely utilized oxidant, and this guide provides a comprehensive comparison of its oxidizing strength against other common laboratory reagents. This analysis is supported by quantitative data and detailed experimental protocols to assist in making informed decisions for various research applications.
Quantitative Comparison of Oxidizing Strength
The oxidizing strength of a substance is quantified by its standard electrode potential (E°). A more positive E° value indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons. The table below summarizes the standard reduction potentials for several common oxidizing agents under acidic and basic conditions.
| Oxidizing Agent | Half-Reaction (Acidic Conditions) | Standard Potential (E°), Volts | Half-Reaction (Basic Conditions) | Standard Potential (E°), Volts |
| Hypochlorite (active ion in Calcium Hypochlorite) | 2HOCl + 2H⁺ + 2e⁻ → Cl₂ + 2H₂O | +1.63[1] | ClO⁻ + H₂O + 2e⁻ → Cl⁻ + 2OH⁻ | +0.89 |
| Potassium Permanganate (B83412) | MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51[2] | MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ | +0.59[2] |
| Hydrogen Peroxide | H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O | +1.78[3] | HO₂⁻ + H₂O + 2e⁻ → 3OH⁻ | +0.88 |
Note: The oxidizing strength of hypochlorite is pH-dependent. In acidic solution, the formation of hypochlorous acid (HOCl) results in a significantly higher electrode potential.[4]
Experimental Protocols for Determining Oxidizing Strength
To empirically compare the oxidizing strengths of these reagents, standardized experimental methods are essential. Redox titrations and electrochemical techniques such as cyclic voltammetry are commonly employed for this purpose.
Iodometric Titration
Iodometric titration is a reliable method for determining the concentration of an oxidizing agent. The principle involves the reaction of the oxidizing agent with an excess of iodide ions (I⁻) to liberate iodine (I₂). The amount of liberated iodine is then determined by titration with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator.
Protocol for Iodometric Titration of Hypochlorite:
-
Sample Preparation: A known mass of the solid oxidizing agent (e.g., this compound) or a precise volume of its solution is dissolved in deionized water.
-
Reaction with Iodide: An excess of potassium iodide (KI) solution is added to the sample solution, followed by acidification (e.g., with acetic acid or sulfuric acid). The oxidizing agent will oxidize the iodide ions to iodine, resulting in a brown-colored solution.
-
Reaction for Hypochlorite: ClO⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O
-
-
Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
-
Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Detection: As the titration proceeds, the brown color of the iodine fades. When the solution becomes a pale yellow, a few drops of starch indicator are added, which forms a deep blue-black complex with the remaining iodine. The titration is continued until this blue-black color disappears, indicating the endpoint.
-
Calculation: The concentration of the oxidizing agent can be calculated from the volume and concentration of the sodium thiosulfate solution used. By performing this procedure with different oxidizing agents under identical conditions, their relative oxidizing capacities can be compared.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance.[5][6] It provides information about the reduction and oxidation potentials of a species.[7][8]
Experimental Workflow for Cyclic Voltammetry:
By analyzing the resulting cyclic voltammogram, the reduction potential of the oxidizing agent can be determined. A more positive reduction potential indicates a stronger oxidizing agent.
Hierarchy of Oxidizing Strength
Based on the standard electrode potentials, the relative oxidizing strength of the compared reagents can be visualized.
Conclusion
This compound is a potent oxidizing agent, particularly in acidic solutions where it exists predominantly as hypochlorous acid.[4] Its oxidizing strength is comparable to that of potassium permanganate and slightly less than that of hydrogen peroxide under standard acidic conditions. The choice of oxidizing agent will ultimately depend on the specific requirements of the application, including pH, solvent system, and the nature of the substrate to be oxidized. The experimental protocols provided in this guide offer a framework for the empirical evaluation and comparison of these reagents in a laboratory setting.
References
- 1. quora.com [quora.com]
- 2. chem21labs.com [chem21labs.com]
- 3. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. future page | ALS,the electrochemical company [als-japan.com]
A Comparative Analysis of Calcium Hypochlorite and Sodium Hypochlorite for Tissue Dissolution
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature reveals comparable efficacy between calcium hypochlorite (B82951) (Ca(OCl)₂) and sodium hypochlorite (NaOCl) in tissue dissolution, a critical process in various research and clinical applications, particularly in endodontics. While sodium hypochlorite has traditionally been the more prevalent choice, studies indicate that calcium hypochlorite presents a viable alternative with similar performance across various concentrations.
The primary mechanism of action for both compounds lies in their ability to degrade organic tissue through saponification, amino acid neutralization, and chloramination reactions.[1][2] The available free chlorine in the form of hypochlorous acid acts as a potent solvent for organic matter.[1][3]
Quantitative Comparison of Tissue Dissolution
The effectiveness of both this compound and sodium hypochlorite in dissolving tissue is directly proportional to their concentration and the duration of application.[3][4] Several studies have quantified this relationship, providing valuable data for researchers to select the appropriate agent and protocol for their specific needs.
A study comparing various concentrations of Ca(OCl)₂ and NaOCl on pulp tissue demonstrated that at equivalent concentrations, there was no statistically significant difference in their tissue dissolution capabilities.[4] For instance, at concentrations of 2.5% and 5.25%, both solutions effectively dissolved pulp fragments, with higher concentrations leading to more rapid dissolution.[4]
Another in-vitro study using bovine muscle tissue found that 4.65% NaOCl dissolved tissue more rapidly within the first 35 minutes compared to 5% and 10% Ca(OCl)₂ solutions.[5] However, after this initial period, the differences in dissolution rates became insignificant, with all solutions achieving near-complete tissue dissolution after 60 minutes.[5]
The following tables summarize the quantitative data from key comparative studies:
Table 1: Percentage of Pulp Tissue Dissolution by Ca(OCl)₂ and NaOCl at Different Concentrations
| Concentration | This compound (Ca(OCl)₂) | Sodium Hypochlorite (NaOCl) |
| 0.5% | Effective, but less so than higher concentrations | Effective, but less so than higher concentrations |
| 1.0% | Moderate dissolution | Moderate dissolution |
| 2.5% | High dissolution | High dissolution |
| 5.25% | Highest dissolution | Highest dissolution |
Data synthesized from a study by de Paula et al., which indicated no significant difference between the two solutions at the same concentration.[4]
Table 2: Comparative Dissolution of Bovine Muscle Tissue Over Time
| Time (minutes) | 1.36% NaOCl (% weight loss) | 4.65% NaOCl (% weight loss) | 5% Ca(OCl)₂ (% weight loss) | 10% Ca(OCl)₂ (% weight loss) |
| 5 | Significant | More significant | Significant | Significant |
| 35 | Significant | Most significant | Significant | Significant |
| 60 | Near complete | Complete | 99.4% | Complete |
Adapted from a study by Dutta and Saunders, which highlighted the initial rapid action of higher concentration NaOCl.[5]
Factors Influencing Efficacy
The tissue-dissolving capacity of both hypochlorite solutions is influenced by several factors:
-
Concentration: Higher concentrations lead to faster and more effective tissue dissolution.[3][6]
-
Temperature: Increasing the temperature of the hypochlorite solution significantly enhances its tissue-dissolving efficacy.[6][7][8]
-
Agitation: Agitation of the solution, for instance using ultrasonic or sonic energy, dramatically improves its ability to dissolve tissue.[6][9]
-
Contact Time: Longer exposure times result in more complete tissue dissolution.[10][11]
Experimental Protocols
The evaluation of tissue dissolution efficacy typically involves standardized in-vitro experimental setups. Below are summaries of common methodologies.
Protocol 1: Pulp Tissue Dissolution Assay
This protocol is adapted from studies evaluating the dissolution of dental pulp.[4]
-
Tissue Preparation: Pulp tissue is harvested from extracted teeth and standardized by weight.
-
Solution Preparation: this compound and sodium hypochlorite solutions are prepared at various concentrations (e.g., 0.5%, 1.0%, 2.5%, 5.25%).
-
Exposure: Pre-weighed pulp tissue samples are immersed in a specific volume (e.g., 5 mL) of the test solution for a defined period (e.g., 10 minutes).
-
Analysis: After the exposure time, the remaining tissue is removed, dried, and weighed. The percentage of weight loss is calculated to determine the dissolution efficacy.
Protocol 2: Muscle Tissue Dissolution Assay
This protocol is based on studies using bovine muscle tissue as a substitute for human soft tissue.[5]
-
Tissue Preparation: Bovine muscle tissue is sectioned into standardized sizes and weights (e.g., 50 ± 5 mg).
-
Solution Preparation: The desired concentrations of Ca(OCl)₂ and NaOCl are prepared.
-
Exposure and Renewal: Tissue specimens are immersed in the test solution. At regular intervals (e.g., every 5 minutes), the tissue is removed, blotted dry, weighed, and placed in a fresh aliquot of the solution. This process is repeated for a total duration (e.g., 60 minutes) or until complete dissolution.
-
Analysis: The percentage of weight loss is calculated at each time point to compare the dissolution rates of the different solutions.
Visualizing the Process
To better understand the experimental workflow and the chemical mechanisms at play, the following diagrams are provided.
Caption: A generalized workflow for comparing the tissue dissolution efficacy of hypochlorite solutions.
Caption: The chemical pathways involved in the dissolution of organic tissue by hypochlorite solutions.
Conclusion
Both this compound and sodium hypochlorite are effective agents for tissue dissolution. While high-concentration sodium hypochlorite may offer a slightly faster initial rate of dissolution, this compound demonstrates comparable efficacy over a typical experimental period.[5] The choice between the two may therefore depend on other factors such as stability, cost, and specific experimental requirements. Researchers can optimize the dissolution process by manipulating concentration, temperature, and agitation to suit their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Tissue dissolution and modifications in dentin composition by different sodium hypochlorite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Solutions – An In Vitro Evaluation of Antimicrobial Action and Pulp Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of this compound and sodium hypochlorite on soft-tissue dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue dissolution by sodium hypochlorite: effect of concentration, temperature, agitation, and surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulp tissue dissolution capacities of two hypochlorite-based irrigants at different temperatures: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of temperature on the tissue dissolution capacity of 10% this compound solution | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In vitro experimental study comparing continuous and intermittent irrigation protocols: influence of sodium hypochlorite volume and contact time on tissue dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
quantitative comparison of antimicrobial activity of different hypochlorite salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the antimicrobial activity of three common hypochlorite (B82951) salts: sodium hypochlorite (NaOCl), calcium hypochlorite (Ca(OCl)₂), and lithium hypochlorite (LiOCl). The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy of these compounds for various antimicrobial applications. The data presented is compiled from publicly available research, and it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a disinfectant can be quantified using several metrics, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition in agar (B569324) diffusion assays.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Zone of Inhibition: The area around an antimicrobial-impregnated disc where bacteria are unable to grow. The diameter of this zone is indicative of the antimicrobial's efficacy.
The following tables summarize the available quantitative data for sodium hypochlorite, this compound, and lithium hypochlorite against common bacterial and fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Hypochlorite Salts
| Microorganism | Sodium Hypochlorite (mg/mL) | This compound (µg/mL) | Lithium Hypochlorite |
| Enterococcus faecalis | - | 25 | Data not available |
| Staphylococcus aureus | 0.125[1] | - | Data not available |
| Pseudomonas aeruginosa | - | - | Data not available |
| Escherichia coli | - | - | Data not available |
| Candida albicans | 0.150[1] | - | Data not available |
| Fusobacterium nucleatum | - | 8 | Data not available |
| Prevotella intermedia | - | 7.5 | Data not available |
| Multidrug-Resistant Acinetobacter baumannii (MDRAB) | 0.125[1] | - | Data not available |
| Carbapenem-Resistant Klebsiella pneumoniae (CRKP) | 0.175[1] | - | Data not available |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125[1] | - | Data not available |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.125[1] | - | Data not available |
Table 2: Minimum Bactericidal Concentration (MBC) of Hypochlorite Salts
| Microorganism | Sodium Hypochlorite (mg/mL) | This compound | Lithium Hypochlorite |
| Listeria monocytogenes | 2250 - 4500 (ppm) | Data not available | Data not available |
| Multidrug-Resistant Acinetobacter baumannii (MDRAB) | 0.125[1] | Data not available | Data not available |
| Carbapenem-Resistant Klebsiella pneumoniae (CRKP) | 0.250[1] | Data not available | Data not available |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.225[1] | Data not available | Data not available |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.150[1] | Data not available | Data not available |
| Candida albicans | 0.225[1] | Data not available | Data not available |
Table 3: Zone of Inhibition of Hypochlorite Salts (Diameter in mm)
| Microorganism | Sodium Hypochlorite (Concentration) | This compound (Concentration) | Lithium Hypochlorite |
| Enterococcus faecalis & Candida albicans biofilm | 13.38 ± 0.64 (2.5%)[2][3] | 13.42 ± 0.62 (2.5%)[2][3] | Data not available |
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the antimicrobial activity of disinfectants. Specific parameters may vary between studies.
Broth Dilution Method for MIC and MBC Determination
This method is used to determine the minimum concentration of a disinfectant that inhibits growth (MIC) or is bactericidal (MBC).
-
Preparation of Disinfectant Solutions: A series of dilutions of the hypochlorite salt are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (typically around 5 x 10⁵ colony-forming units (CFU)/mL).
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the disinfectant that shows no visible turbidity (growth) after incubation.
-
MBC Determination: To determine the MBC, a small aliquot from the tubes showing no growth is subcultured onto an agar medium without any disinfectant. The plates are then incubated. The MBC is the lowest concentration that results in no growth on the subculture plates, indicating that the bacteria have been killed.
Agar Diffusion Test (Kirby-Bauer Test)
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition on an agar plate.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The entire surface of the agar is evenly inoculated with a standardized suspension of the test microorganism.
-
Application of Disinfectant: A sterile paper disc impregnated with a known concentration of the hypochlorite solution is placed on the center of the inoculated agar plate.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone around the disc, where no microbial growth occurs, is measured in millimeters. A larger zone of inhibition generally indicates a more potent antimicrobial activity.[4]
Suspension Test
This method evaluates the efficacy of a disinfectant in a liquid suspension.
-
Preparation: A standardized suspension of the test microorganism is prepared.
-
Exposure: A specific volume of the bacterial suspension is added to a specific volume of the hypochlorite solution at the desired concentration.
-
Contact Time: The mixture is incubated for a predetermined contact time (e.g., 1, 5, 15 minutes).
-
Neutralization: At the end of the contact time, a neutralizer is added to stop the action of the disinfectant.
-
Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized mixture and counting the resulting colonies. The log reduction in the number of viable organisms is then calculated.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antimicrobial activity of different hypochlorite salts.
Signaling Pathways and Logical Relationships
The antimicrobial action of hypochlorite is primarily due to the oxidizing power of hypochlorous acid (HOCl), which is formed when hypochlorite salts are dissolved in water. The following diagram illustrates the general mechanism of action.
Summary and Conclusion
Based on the available data, both sodium hypochlorite and this compound are effective broad-spectrum antimicrobial agents. At a concentration of 2.5%, they exhibit comparable efficacy against a biofilm of Enterococcus faecalis and Candida albicans.[2][3] Quantitative data for the antimicrobial activity of lithium hypochlorite is notably scarce in the reviewed literature, preventing a direct comparison with sodium and this compound.
The choice of a specific hypochlorite salt for a particular application will depend on factors such as the target microorganisms, required concentration, pH of the environment, and the presence of organic matter. Further research is needed to provide a comprehensive quantitative comparison of the antimicrobial activity of lithium hypochlorite against a range of common pathogens.
References
- 1. Bactericidal efficacy of lithium magnesium silicate hydrosol incorporated with slightly acidic electrolyzed water in disinfection application against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 3. Lithium hypochlorite - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Analytical Techniques for Calcium Hypochlorite Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques for the measurement of calcium hypochlorite (B82951): Iodometric Titration and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, stability, and efficacy of products containing calcium hypochlorite. This document outlines the principles of each method, presents their performance characteristics, and provides detailed experimental protocols.
Methodology Comparison
The cross-validation of analytical techniques is essential to ensure the reliability and accuracy of results.[1] This guide compares the classical, yet robust, iodometric titration method with a modern, high-throughput spectrophotometric method for the quantification of available chlorine from this compound.
| Performance Metric | Iodometric Titration | UV-Vis Spectrophotometry |
| Principle | Redox titration where the analyte reacts with an excess of iodide ions in an acidic medium to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.[2][3] | Measurement of the absorbance of a colored complex formed by the reaction of hypochlorite with a specific reagent, or the change in absorbance of a reagent that reacts with hypochlorite. |
| Accuracy | High accuracy, often considered a reference method. Differences of less than 2% when compared to spectrophotometric methods have been reported. | Good accuracy, with results comparable to titration methods. |
| Precision | Generally high, but can be operator-dependent. | High, with good repeatability and reproducibility, often less operator-dependent than manual titration. |
| Linearity | Not applicable in the same sense as instrumental methods, but relies on stoichiometric reaction. | Exhibits a linear relationship between absorbance and concentration over a defined range. |
| Limit of Detection (LOD) | Dependent on the concentration of the titrant and the ability to visually detect the endpoint. | Generally lower than titration, allowing for the measurement of lower concentrations.[4][5] |
| Throughput | Lower, as it is a manual, sequential process.[6] | Higher, suitable for analyzing a large number of samples.[6] |
| Interferences | Other oxidizing or reducing agents present in the sample can interfere with the reaction. | Colored or turbid samples can interfere with absorbance measurements. |
Experimental Protocols
This method determines the available chlorine content by reacting this compound with potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standard sodium thiosulfate solution.[2][3][7]
Reagents and Materials:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid or sulfuric acid (H₂SO₄)[8]
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled or deionized water
-
Erlenmeyer flask, burette, pipette, and volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 4-5 grams) and dissolve it in a known volume of distilled water (e.g., 500 mL) in a volumetric flask.[9]
-
Reaction: Transfer a precise aliquot (e.g., 50 mL) of the sample solution to an Erlenmeyer flask.
-
Add an excess of potassium iodide (e.g., 2 grams) and acidify the solution with acetic acid (e.g., 5 mL).[3][7] This reaction liberates iodine, turning the solution a brown color.
-
Ca(OCl)₂ + 4KI + 4CH₃COOH → CaCl₂ + 4KCH₃COO + 2I₂ + 2H₂O
-
-
Titration: Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.[7][10]
-
Endpoint Detection: When the brown color of the iodine fades to a pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with sodium thiosulfate until the blue color disappears, indicating the endpoint.[7]
-
Calculation: The concentration of available chlorine is calculated from the volume of sodium thiosulfate solution used. Each mL of 0.1 N Na₂S₂O₃ is equivalent to 0.00355 g of available chlorine.[7]
This method is based on the reaction of hypochlorite with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the hypochlorite concentration. An alternative approach involves the reaction of hypochlorite with a colored reagent, leading to a decrease in absorbance. The following is a protocol based on the reaction with copper sulfate (B86663).
Reagents and Materials:
-
This compound sample
-
Standardized copper (II) sulfate pentahydrate (CuSO₄·5H₂O) solution
-
Distilled or deionized water
-
UV-Vis Spectrophotometer
-
Cuvettes, pipettes, and volumetric flasks
-
Filter paper
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known copper sulfate concentrations. Measure the absorbance of these standards at a wavelength of 815 nm to construct a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound sample in distilled water.
-
Reaction: In a series of test tubes, add a known volume and concentration of the standardized copper sulfate solution. To each tube, add a specific volume of the this compound sample solution. A solid mixture will form.
-
Filtration: Filter the mixture to remove the solid precipitate.
-
Measurement: Measure the absorbance of the remaining copper sulfate in the filtrate at 815 nm using the UV-Vis spectrophotometer.
-
Calculation: The amount of copper sulfate that reacted with the hypochlorite is determined by subtracting the absorbance of the sample from the initial absorbance of the copper sulfate solution. Using the stoichiometry of the reaction, the concentration of available chlorine in the sample can be calculated.
Workflow and Relationships
The following diagram illustrates the logical workflow for the cross-validation of the two analytical techniques.
Caption: Cross-validation workflow for this compound measurement techniques.
This guide provides a framework for selecting and validating an appropriate analytical method for the determination of this compound. The choice between titration and spectrophotometry will depend on specific laboratory requirements, including sample throughput, required sensitivity, and available instrumentation.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Analysis of Bleaching Powder, this compound Bleach Liquor, and Bleach Sludge, T 611 - T 611 cm-21 [imisrise.tappi.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between titrimetric and spectrophotometric methods for quantification of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Main Differences Between Titration and Colorimetry in Water Quality Analysis [boquinstrument.com]
- 7. scribd.com [scribd.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. hiranuma.com [hiranuma.com]
A Comparative Analysis of the Stability of Solid vs. Aqueous Calcium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of solid calcium hypochlorite (B82951) versus its aqueous solutions. The information presented is supported by experimental data to assist in the selection and proper handling of this chemical for various applications.
Executive Summary
Calcium hypochlorite, a widely used disinfecting and bleaching agent, is available in both solid (granular or tablet) and aqueous forms. The choice between the two often depends on the specific application, storage capabilities, and required concentration of available chlorine. A critical factor influencing this choice is the chemical stability of each form. In general, solid this compound exhibits significantly greater stability and a longer shelf life compared to its aqueous counterpart .[1] The decomposition of this compound is accelerated by factors such as heat, moisture, and light, leading to a loss of available chlorine, the active disinfecting species.
I. Comparative Stability Data
The following tables summarize quantitative data on the decomposition and stability of solid and aqueous this compound under various conditions.
Table 1: Stability of Solid this compound
| Temperature | Duration | Decomposition Rate (%) | Formulation Details |
| 40°C | 50 days | 9.0% | High-stability composition with added calcium hydroxide. |
| 65°C | 2 days | 11.2% | High-stability composition with added calcium hydroxide. |
| 40°C | 50 days | 20.3% | Composition with higher calcium chloride content. |
| 65°C | 2 days | 22.5% | Composition with higher calcium chloride content. |
| 23°C ± 2°C | 24 months | ≤5% | Powdered form stored in dry conditions.[2] |
Data compiled from a study on stable this compound compositions.[3]
Table 2: Stability of Aqueous this compound Solutions (Loss of Available Chlorine)
| Concentration | Storage Temperature | Duration (days) | % Loss of Available Chlorine |
| 0.5% | 4°C | 30 | Stable |
| 0.5% | 25°C | 30 | Stable |
| 0.5% | 37°C | 30 | Decrease |
| 1% | 4°C | 30 | Stable |
| 1% | 25°C | 30 | Stable |
| 1% | 37°C | 30 | Decrease |
| 2.5% | 4°C | 30 | Stable |
| 2.5% | 25°C | 30 | Stable |
| 2.5% | 37°C | 30 | Decrease |
| 5.25% | 4°C | 30 | Stable |
| 5.25% | 25°C | 30 | Stable |
| 5.25% | 37°C | 30 | Decrease |
This table summarizes findings that aqueous this compound solutions are generally stable for up to 30 days when stored at 4°C or 25°C.[4][5] However, stability decreases at higher temperatures. A decrease in available chlorine content was noted for all concentrations at 37°C over a 30-day period.[4][5]
Table 3: Decomposition Rate Constants for Aqueous this compound
| Temperature (°C) | Rate Constant (k) (L/mol·s) |
| 55 | 2.58 x 10⁻⁵ |
| 65 | 7.38 x 10⁻⁵ |
| 75 | 1.98 x 10⁻⁴ |
| 85 | Not specified |
The decomposition of aqueous this compound follows second-order kinetics.[6][7] The rate constants indicate a significant increase in the rate of decomposition with increasing temperature.[6]
II. Decomposition Pathways
The decomposition of this compound proceeds through different pathways depending on whether it is in solid or aqueous form.
Solid this compound Decomposition
Solid this compound, when exposed to heat or moisture, decomposes to form calcium chloride, oxygen, and chlorine gas.[6][8]
Caption: Decomposition pathway of solid this compound.
Aqueous this compound Decomposition
In an aqueous solution, the hypochlorite ion (OCl⁻) is unstable and degrades primarily into chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻) ions.[6][7]
Caption: Degradation pathway of aqueous this compound.
III. Experimental Protocols
Protocol 1: Determination of Available Chlorine by Iodometric Titration
This method is widely used to quantify the concentration of available chlorine in this compound samples.[9][10]
Principle: this compound reacts with excess potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using starch as an indicator.
Reagents:
-
Potassium iodide (KI), solid
-
Glacial acetic acid or dilute sulfuric acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Sample Preparation (Solid): Accurately weigh a specific amount of the solid this compound sample and dissolve it in a known volume of deionized water to create a stock solution.
-
Sample Preparation (Aqueous): Pipette a precise volume of the aqueous this compound solution into a flask.
-
Reaction: To the flask containing the sample, add a measured amount of potassium iodide and acidify the solution with acetic acid or sulfuric acid. The solution will turn a brown color due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. The brown color will fade to a pale yellow.
-
Indicator Addition: When the solution is pale yellow, add a few drops of the starch indicator. The solution will turn a deep blue/black color.
-
Endpoint: Continue the titration dropwise with sodium thiosulfate until the blue color disappears completely. This is the endpoint of the titration.
-
Calculation: The concentration of available chlorine is calculated based on the volume of sodium thiosulfate solution used.
Protocol 2: Accelerated Stability Study Workflow
This workflow outlines a typical procedure for assessing the stability of this compound under accelerated conditions.
References
- 1. ascelibrary.com [ascelibrary.com]
- 2. live.euronext.com [live.euronext.com]
- 3. US4355014A - Stable this compound composition and method for manufacture thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Solutions: Evaluation of Surface Tension and Effect of Different Storage Conditions and Time Periods over pH and Available Chlorine Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 10. seniorchem.com [seniorchem.com]
A Comparative Analysis of the Cytotoxicity of Calcium Hypochlorite and Sodium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of calcium hypochlorite (B82951) and sodium hypochlorite, two widely used biocidal agents. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for assessing their relative safety and potential applications in various research and development contexts.
Executive Summary
Both calcium hypochlorite (Ca(OCl)₂) and sodium hypochlorite (NaOCl) are potent antimicrobial agents, but their cytotoxic effects on mammalian cells are a critical consideration for many applications. This guide summarizes key findings from in vitro studies, revealing nuances in their cytotoxic potential. While both compounds induce cell death in a concentration- and time-dependent manner, emerging evidence suggests that this compound may exhibit a more favorable cytotoxicity profile in certain contexts, demonstrating lower toxicity at comparable concentrations in some studies.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, comparing the cytotoxic effects of this compound and sodium hypochlorite across different cell lines and experimental assays.
Table 1: Comparison of Cell Viability via MTT Assay
| Cell Line | Compound | Concentration | Exposure Time | Cell Viability (%) | Reference |
| NIH3T3 | Ca(OCl)₂ | 0.0125% | 24 h | Significantly lower than NaOCl | [1] |
| NIH3T3 | NaOCl | 0.0125% | 24 h | Significantly higher than Ca(OCl)₂ | [1] |
| NIH3T3 | Ca(OCl)₂ | 0.125% | 24 h | Significantly lower than NaOCl | [1] |
| NIH3T3 | NaOCl | 0.125% | 24 h | Significantly higher than Ca(OCl)₂ | [1] |
| L929 Fibroblasts | Ca(OCl)₂ | 2.5% | 10 min | Higher than NaOCl | [2][3] |
| L929 Fibroblasts | NaOCl | 2.5% | 10 min | Lower than Ca(OCl)₂ | [2][3] |
| hAPCs | Ca(OCl)₂ | 1.5% | 24 h | Significantly less cytotoxic than NaOCl | [4] |
| hAPCs | NaOCl | 1.5% | 24 h | More cytotoxic than Ca(OCl)₂ | [4] |
Table 2: Comparison of Apoptosis and Necrosis via Flow Cytometry
| Cell Line | Compound | Concentration | Cell Death Type | Percentage of Cells | Reference |
| L929 Fibroblasts | Ca(OCl)₂ | 2.5% | Apoptosis & Necrosis | Lower % than NaOCl | [3][5] |
| L929 Fibroblasts | NaOCl | 2.5% | Apoptosis & Necrosis | Higher % than Ca(OCl)₂ | [3][5] |
Table 3: Genotoxicity Comparison via Comet Assay
| Cell Line | Compound | Concentration | Observation | Reference |
| NIH3T3 | Ca(OCl)₂ | All tested | Almost fourfold higher damaged cell number | [1] |
| NIH3T3 | NaOCl | All tested | Lower damaged cell number than Ca(OCl)₂ | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of this compound or sodium hypochlorite for the desired duration (e.g., 3, 6, or 24 hours).[1]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis and Necrosis Detection by Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Preparation: After treatment with hypochlorite solutions, harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[3][5]
Comet Assay for Genotoxicity Assessment
Also known as single-cell gel electrophoresis, this assay detects DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet" shape.
Protocol:
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide).
-
Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as tail length and tail moment.[1]
Signaling Pathways and Experimental Workflows
Hypochlorite-Induced Apoptosis Signaling Pathway
Hypochlorous acid (HOCl), the active species in both calcium and sodium hypochlorite solutions, can induce apoptosis through caspase activation. At lower concentrations, HOCl triggers a signaling cascade that leads to programmed cell death. Higher concentrations, however, tend to cause rapid necrosis.[6][7]
Caption: Hypochlorite-induced apoptosis pathway.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
The comparative assessment of this compound and sodium hypochlorite reveals important distinctions in their cytotoxic profiles. While both are effective biocides, studies suggest that this compound may be less cytotoxic to certain cell lines at equivalent concentrations, as evidenced by higher cell viability and lower induction of apoptosis and necrosis.[2][3][4] However, one study indicated that this compound might have a higher genotoxic potential.[1] The choice between these two compounds should, therefore, be guided by the specific application, considering the target cell type, desired concentration, and the relative importance of cytotoxicity versus genotoxicity. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental designs.
References
- 1. qualitybiological.com [qualitybiological.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lonzabio.jp [lonzabio.jp]
- 5. portlandpress.com [portlandpress.com]
- 6. Hypochlorous acid causes caspase activation and apoptosis or growth arrest in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
validation of calcium hypochlorite's effectiveness against bacterial spores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sporicidal performance of calcium hypochlorite (B82951) against other common chemical disinfectants. The information presented is supported by experimental data to assist in the selection of appropriate sporicidal agents for research, pharmaceutical manufacturing, and healthcare applications.
Comparative Sporicidal Efficacy Data
The following table summarizes the sporicidal efficacy of calcium hypochlorite and other disinfectants against common bacterial spore-forming organisms. The data is compiled from multiple studies to provide a comparative overview.
| Sporicidal Agent | Target Organism | Concentration | Contact Time | Log Reduction (CFU/mL) | Test Conditions |
| This compound | Bacillus anthracis surrogate | 300 ppm | 10 min | Complete elimination | Suspension test |
| Sodium Hypochlorite | Bacillus anthracis surrogate | 3,000 ppm (pH 7) | 10 min | Complete elimination | Suspension test |
| Quaternary Ammonium Compounds (QACs) | Bacillus anthracis surrogate | 50,000 ppm | 10 min | Incomplete elimination | Suspension test |
| Peracetic Acid / Hydrogen Peroxide | Clostridium difficile spores | Not specified | Not specified | As effective as sodium hypochlorite | In vitro killing |
| Hydrogen Peroxide (dry-mist) | Clostridium difficile spores | Not specified | Not specified | Significantly more effective than 0.5% sodium hypochlorite solution | In situ experiments |
| Chlorine Dioxide | Bacillus anthracis (Sterne) | 10 mg/mL | 3 min | 8 | Suspension in sealed microfuge tubes |
Mechanism of Action of Hypochlorites Against Bacterial Spores
Hypochlorites, including this compound and sodium hypochlorite, exert their sporicidal effect primarily through severe damage to the inner membrane of the bacterial spore[1][2]. This damage prevents the spore from germinating, which is a critical step in its life cycle to become a vegetative cell capable of causing infection[1][2]. The active species, hypochlorous acid (HOCl), is a potent oxidizing agent that can penetrate the spore's protective layers[3]. Once inside, it targets and damages essential cellular components[3]. It is important to note that hypochlorites do not appear to kill spores by causing DNA damage[1][2].
Figure 1. Proposed mechanism of sporicidal action of this compound.
Experimental Protocols for Sporicidal Efficacy Testing
Standardized methods are crucial for the reliable evaluation of sporicidal disinfectants. The following outlines a general experimental workflow based on established protocols such as AOAC 966.04 and ASTM E2197.
1. Preparation of Bacterial Spore Suspension:
-
A pure culture of a spore-forming bacterium (e.g., Bacillus subtilis, Clostridium sporogenes) is grown on a suitable agar (B569324) medium to induce sporulation.
-
Spores are harvested, washed, and purified to remove vegetative cells and debris.
-
The final spore suspension is quantified to a standard concentration (e.g., 1.0×10⁵ to 1.0×10⁶ spores/carrier)[1].
2. Inoculation of Carriers:
-
Sterile carriers (e.g., stainless steel disks, porcelain penicylinders, silk sutures) are inoculated with a precise volume of the spore suspension[1][4].
-
The inoculated carriers are dried under controlled conditions to ensure the spores adhere to the surface.
3. Exposure to Disinfectant:
-
The inoculated carriers are immersed in or covered with the test disinfectant (e.g., this compound solution) for a specified contact time and at a controlled temperature[1].
4. Neutralization:
-
Following the contact time, the carriers are transferred to a neutralizing solution to stop the sporicidal action of the disinfectant[1]. This step is critical to prevent residual disinfectant from inhibiting the growth of surviving spores.
5. Recovery and Enumeration of Survivors:
-
Surviving spores are recovered from the carriers.
-
The recovered spores are cultured on a suitable growth medium.
-
After an incubation period, the number of colony-forming units (CFU) is counted to determine the number of viable spores that survived the disinfection process.
6. Calculation of Log Reduction:
-
The log reduction in viable spores is calculated by comparing the number of surviving spores on the treated carriers to the number of spores on untreated control carriers.
Figure 2. General experimental workflow for sporicidal efficacy testing.
References
- 1. processcleaningsolutions.com [processcleaningsolutions.com]
- 2. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aguachlon-Understanding the Reaction Between this compound and Water [aguachlon.com]
The Comparative Cost-Effectiveness of Calcium Hypochlorite in Water Treatment: A Comprehensive Guide
For researchers, scientists, and drug development professionals, selecting the optimal water disinfection method is a critical decision that balances efficacy, cost, and operational feasibility. This guide provides an objective comparison of calcium hypochlorite (B82951) with other leading water treatment alternatives, supported by quantitative data and detailed experimental protocols.
Calcium hypochlorite is a widely utilized disinfectant in water treatment, prized for its high available chlorine content, stability, and ease of handling. However, a thorough cost-effectiveness analysis requires a comparative look at other common disinfectants such as sodium hypochlorite, chlorine gas, and ultraviolet (UV) disinfection. This guide delves into the key performance indicators and cost implications of each method.
Comparative Analysis of Water Disinfection Methods
The selection of a water disinfection agent is a multifaceted decision, influenced by factors such as the scale of the water treatment facility, source water quality, and regulatory requirements. While this compound presents a versatile option, understanding its economic and operational standing relative to alternatives is paramount.
Key Distinctions in Chlorination Methods
Chlorine-based disinfectants, including this compound, sodium hypochlorite, and chlorine gas, are the most commonly used methods for water disinfection globally.[1] Their primary mechanism of action involves the release of hypochlorous acid (HOCl), a potent antimicrobial agent.[2] However, they differ significantly in their chemical properties, handling requirements, and cost structures.
This compound is a solid compound with a high available chlorine content (typically 65-70%), making it a concentrated and stable option for disinfection.[2][3] This stability translates to a longer shelf life and makes it suitable for long-term storage and use in remote or emergency situations.[3] In contrast, sodium hypochlorite is a liquid solution with a lower available chlorine concentration (usually 10-15%), which degrades over time, especially when exposed to heat and sunlight.[2][3] Chlorine gas, while being 100% available chlorine, presents significant handling and safety challenges due to its toxicity and corrosive nature.[4]
Quantitative Cost-Effectiveness Comparison
A direct comparison of the costs associated with different disinfection methods reveals the economic trade-offs between upfront investment and long-term operational expenses. The following table summarizes the approximate costs for treating one million gallons per day (MGD) of drinking water to a concentration of one part per million (PPM).
| Disinfection Method | Initial Capital Investment | Chemical Cost per Unit | Annual Chemical Cost | Key Considerations |
| This compound (65%) | ~$1,186 | ~$1.50 - $2.00/kg[2] | ~$9,322 | Higher chemical cost per unit, but more stable with higher chlorine concentration.[3][5] Easier and safer to handle than chlorine gas.[6] |
| Sodium Hypochlorite (12.5%) | ~$987 | ~$0.30 - $0.50/L[2] | ~$6,102 | Lower capital and chemical costs, but less stable and requires larger storage volumes.[3][5] |
| Chlorine Gas (100%) | ~$1,990 | ~$0.93/pound | ~$2,818 | Lowest annual chemical cost, but highest capital investment and significant safety and handling requirements.[5] |
| UV Disinfection | Moderate to High | N/A (Electricity) | Varies (largely electricity and lamp replacement) | Higher initial capital cost but lower operating costs over time.[7][8] Effective against chlorine-resistant pathogens and produces no disinfection byproducts.[9][10] |
Note: Costs are estimates and can vary based on geographic location, supplier, and scale of operation.
Experimental Protocol: Determining Disinfection Efficiency
To provide a framework for the comparative evaluation of these disinfectants, the following is a detailed methodology for assessing disinfection efficiency.
Objective:
To determine the concentration and contact time required for this compound, sodium hypochlorite, and chlorine gas to achieve a specific level of microbial inactivation (e.g., 3-log reduction of E. coli) in a controlled laboratory setting.
Materials:
-
Stock solutions of this compound, sodium hypochlorite, and a chlorine gas generation system.
-
Cultured E. coli (or other relevant indicator organism).
-
Sterile buffered water.
-
Neutralizing agent (e.g., sodium thiosulfate).
-
Incubator, petri dishes, and appropriate growth media.
-
Colorimeter or spectrophotometer for chlorine concentration measurement.
-
Stir plates and stir bars.
-
Timers.
Procedure:
-
Preparation of Disinfectant Solutions: Prepare stock solutions of each disinfectant and determine their exact chlorine concentrations using a standardized analytical method (e.g., DPD colorimetric method).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile buffered water to a known cell density.
-
Experimental Setup:
-
Set up a series of beakers with a defined volume of sterile buffered water.
-
Place each beaker on a stir plate to ensure continuous mixing.
-
Spike each beaker (except for the control) with the microbial inoculum to achieve a target starting concentration.
-
-
Disinfection and Sampling:
-
Add a predetermined concentration of a disinfectant to each beaker simultaneously and start the timer.
-
At specified time intervals (e.g., 0, 5, 10, 15, 30 minutes), collect a sample from each beaker.
-
Immediately neutralize the disinfectant in the collected sample by adding a neutralizing agent to halt the disinfection process.
-
-
Microbial Enumeration:
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto appropriate growth media.
-
Incubate the plates under optimal conditions.
-
Count the number of colony-forming units (CFUs) to determine the concentration of viable microorganisms at each time point.
-
-
Data Analysis:
-
Calculate the log reduction of the microorganism for each disinfectant at each time point compared to the control.
-
Plot the log reduction as a function of contact time for each disinfectant concentration.
-
Determine the CT (Concentration x Time) value required for the target level of disinfection for each chemical.
-
Logical Workflow for Cost-Effectiveness Analysis
The process of comparing the cost-effectiveness of different water treatment methods can be visualized as a logical workflow, from initial assessment to final decision-making.
Caption: Workflow for Comparative Cost-Effectiveness Analysis of Water Disinfection Methods.
Signaling Pathway for Disinfection Byproduct Formation
A critical consideration in the use of chlorine-based disinfectants is the potential for the formation of disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated due to potential health concerns.[2]
Caption: Simplified pathway for the formation of disinfection byproducts (DBPs).
Conclusion
The choice of a water disinfection method involves a trade-off between various factors, with cost-effectiveness being a primary driver. This compound offers a balanced profile of high chlorine content, stability, and relative safety, making it a cost-effective solution for many applications, particularly for long-term storage and in settings where ease of use is a priority.[3][6]
However, for large-scale municipal applications, the lower chemical cost of chlorine gas may outweigh its higher capital investment and stringent safety requirements.[5] Sodium hypochlorite remains a viable option for high-volume, short-term use where its lower stability is less of a concern.[3] UV disinfection is emerging as a strong competitor, especially where the formation of disinfection byproducts is a major concern and the higher initial investment can be justified by lower long-term operating costs and enhanced efficacy against certain pathogens.[9][11]
Ultimately, the most cost-effective solution is site-specific and requires a thorough analysis of the factors outlined in this guide. By utilizing the provided data and experimental framework, researchers and water treatment professionals can make an informed decision tailored to their specific needs.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. This compound vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 3. Sodium Hypochlorite vs this compound: Which Is Better Industrial Disinfectant? [elchemy.com]
- 4. Operation and Maintenance Costs for Chlorination | De Nora [denora.com]
- 5. hydroinstruments.com [hydroinstruments.com]
- 6. Advantages and disadvantages of this compound-ENOCHLOR [enochem.com.cn]
- 7. alfaauv.com [alfaauv.com]
- 8. Chlorine vs UV Light: Which Is Better for Disinfecting Water? [springwellwater.com]
- 9. UV vs Chlorine: Choosing Your Water Treatment Solution | UVO3 [uvo3.co.uk]
- 10. bluonics.com [bluonics.com]
- 11. Chlorination disinfection by-products and comparative cost analysis of chlorination and UV disinfection in sewage treatment plants: Indian scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the environmental impact of calcium hypochlorite versus other disinfectants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Environmental Footprint of Calcium Hypochlorite (B82951) and Its Alternatives
The selection of a disinfectant extends beyond its efficacy to its environmental ramifications. This guide provides a comprehensive comparison of the environmental impacts of calcium hypochlorite against other widely used disinfectants: sodium hypochlorite, chlorine dioxide, ozone, and ultraviolet (UV) disinfection. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers and professionals with the necessary information to make environmentally conscious decisions in their work.
Quantitative Comparison of Environmental Impacts
The following tables summarize key data points regarding the formation of disinfection byproducts (DBPs) and aquatic toxicity for the evaluated disinfectants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Disinfection Byproduct (DBP) Formation
The reaction of chemical disinfectants with natural organic matter (NOM) in water can lead to the formation of various DBPs, some of which are regulated due to potential health concerns.
| Disinfectant | Primary DBPs | Typical Concentration Range (µg/L) | Notes |
| This compound (Ca(OCl)₂) | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | THMs: 10-100+HAAs: 10-100+ | DBP formation is highly dependent on water quality parameters such as pH, temperature, and NOM concentration. |
| Sodium Hypochlorite (NaOCl) | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | THMs: 10-100+HAAs: 10-100+ | Similar to this compound, DBP formation is influenced by water matrix conditions.[1] |
| Chlorine Dioxide (ClO₂) | Chlorite, Chlorate | Chlorite: <1000 (regulated)Chlorate: Variable | Generally produces significantly lower levels of THMs and HAAs compared to chlorine-based disinfectants.[2] |
| Ozone (O₃) | Bromate (in bromide-containing waters), Aldehydes, Carboxylic Acids | Bromate: <10 (regulated) | Bromate formation is a key concern in waters with elevated bromide levels.[3][4][5][6][7] |
| UV Disinfection | None directly from the disinfectant | Not Applicable | UV itself does not produce chemical byproducts, but it does not provide a residual disinfectant. |
Aquatic Toxicity
The ecotoxicity of disinfectants and their byproducts is a critical environmental consideration. The following table presents available 48-hour or 96-hour median lethal concentration (LC50) or effective concentration (EC50) values for common aquatic indicator species.
| Disinfectant | Test Organism | LC50 / EC50 (mg/L) | Notes |
| This compound (Ca(OCl)₂) | Oncorhynchus mykiss (Rainbow Trout) | 0.055 - 0.1 (96h LC50, semi-static) | Toxicity is attributed to the available chlorine. |
| Daphnia magna | 0.11 (48h EC50)[8] | ||
| Sodium Hypochlorite (NaOCl) | Oncorhynchus mykiss (Rainbow Trout) | 0.03 - 0.19 (96h LC50, flow-through)[9] | Toxicity varies with test conditions (static vs. flow-through). |
| Daphnia magna | 0.033 - 0.044 (48h EC50, static)[9][10] | ||
| Chlorine Dioxide (ClO₂) | Oncorhynchus mykiss (Rainbow Trout) | 8.3 (96h LC50, adult)[11] | Its primary byproduct, chlorite, is significantly less toxic.[11][12] |
| Ozone (O₃) | Not directly applicable | Not Applicable | Ozone rapidly decomposes in water and is not typically measured for direct aquatic toxicity in the same manner as residual disinfectants. |
| UV Disinfection | Not directly applicable | Not Applicable | UV is a physical process and does not introduce a toxic substance into the water. |
Life Cycle Assessment (LCA) Insights
-
This compound vs. Ozone and Sodium Hypochlorite: One study on surface disinfection suggested that this compound has the highest environmental impact, primarily due to its production phase. Ozone was found to have the lowest negative effects on human health, ecosystems, and resources.
-
Chlorination vs. UV Disinfection: A comparative LCA indicated that UV disinfection presents a lower human health risk due to the absence of DBP formation, but it has a higher energy consumption compared to chlorination.[13][14] Another study found that for small water systems, chlorine was often environmentally preferred except in specific scenarios.
-
Ozone and UV with LED lamps have been shown in one study to have the highest environmental impacts in all categories, mainly due to high electricity consumption.[5]
Experimental Protocols
Standardized methodologies are crucial for generating comparable data. The following are summaries of key experimental protocols for assessing DBP formation and aquatic toxicity.
Disinfection Byproduct (DBP) Formation Potential
Objective: To determine the potential for a disinfectant to form specific DBPs (e.g., THMs and HAAs) in a given water sample under controlled laboratory conditions.
Methodology Summary (based on US EPA Methods 524.2 and 551.1):
-
Sample Collection and Preparation:
-
Collect water samples in amber glass bottles to prevent photodegradation of analytes.
-
Dechlorinate samples immediately upon collection if residual disinfectant is present, typically using ascorbic acid or sodium thiosulfate.[15]
-
For HAA analysis, preservation with ammonium (B1175870) chloride may be required.[16][17]
-
-
Dosing:
-
Dose the water sample with the disinfectant at a predetermined concentration.
-
Incubate the samples in the dark at a constant temperature for a specified contact time (e.g., 24 hours) to simulate distribution system conditions.
-
-
Analysis of Trihalomethanes (THMs) (US EPA Method 524.2): [13][16][18][19][20]
-
Principle: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS).
-
Volatile organic compounds, including THMs, are purged from the water sample with an inert gas.
-
The purged compounds are trapped on an adsorbent material.
-
The trap is heated to desorb the compounds into a gas chromatograph for separation.
-
Detection and quantification are performed using a mass spectrometer.
-
-
Analysis of Haloacetic Acids (HAAs) (US EPA Method 551.1): [17][21][22][23]
-
Principle: Liquid-Liquid Extraction and Gas Chromatography with Electron Capture Detection (GC-ECD).
-
HAAs are extracted from the water sample into a solvent (e.g., methyl tert-butyl ether).
-
The HAAs are then converted to their methyl esters (derivatization).
-
The esterified HAAs are analyzed by GC-ECD.
-
Aquatic Toxicity Testing
Objective: To determine the acute toxicity of a disinfectant to aquatic organisms.
1. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): [3][4][7][24][25]
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[3]
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.[3][26]
-
Procedure:
-
Prepare a series of test concentrations and a control.
-
Introduce daphnids into the test vessels.
-
Incubate for 48 hours under controlled temperature and light conditions.
-
Observe and record the number of immobilised daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50 (the concentration that causes immobilisation in 50% of the daphnids).
-
2. Fish Acute Toxicity Test (OECD Guideline 203): [6][11][27][28][29]
-
Test Organism: Recommended species include Oncorhynchus mykiss (Rainbow trout) or Danio rerio (Zebrafish).[6][27]
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[27][28]
-
Endpoint: Mortality.
-
Procedure:
-
Prepare a series of test concentrations and a control.
-
Introduce fish into the test chambers.
-
Maintain the test conditions (temperature, pH, dissolved oxygen) for 96 hours.
-
Record the number of dead fish at 24, 48, 72, and 96 hours.
-
Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the fish).
-
Visualizing the Processes
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships in the environmental impact assessment of disinfectants.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. fishersci.com [fishersci.com]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. eurofins.com.au [eurofins.com.au]
- 12. pure.psu.edu [pure.psu.edu]
- 13. "Life Cycle Assessment (LCA) Comparing Disinfection Options for Drinkin" by Alexandria Hidrovo [scholars.unh.edu]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. paragonlaboratories.com [paragonlaboratories.com]
- 17. NEMI Method Summary - 551.1 [nemi.gov]
- 18. estanalytical.com [estanalytical.com]
- 19. epa.gov [epa.gov]
- 20. s4science.at [s4science.at]
- 21. Temperature-Dependent Regulation of Co-Occurring Toxins, Odor Compounds, and Disinfection By-Product Precursors in Two Bloom-Forming Species [mdpi.com]
- 22. Haloacetic Acids Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 23. epa.gov [epa.gov]
- 24. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 25. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 26. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 27. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 28. biotecnologiebt.it [biotecnologiebt.it]
- 29. oecd.org [oecd.org]
statistical analysis of the bactericidal efficiency of calcium hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the bactericidal efficiency of calcium hypochlorite (B82951) in comparison to other commonly used disinfectants: sodium hypochlorite, chlorine dioxide, and peracetic acid. The information presented is supported by experimental data to facilitate an objective evaluation of these chemical agents for various research and development applications.
Executive Summary
Calcium hypochlorite is a potent bactericidal agent with broad-spectrum activity. Its efficacy is largely attributed to the release of hypochlorous acid (HOCl) in solution, a strong oxidizing agent that disrupts essential cellular processes in bacteria. When compared to sodium hypochlorite, this compound offers a higher available chlorine content and greater stability in its solid form.[1][2] Chlorine dioxide and peracetic acid present alternative mechanisms of action, primarily centered on their strong oxidizing properties that target cell membranes and proteins.[3][4][5][6][7][8][9][10] The selection of an appropriate disinfectant depends on the specific application, target microorganisms, and environmental conditions.
Data Presentation: Comparative Bactericidal Efficiency
The following tables summarize quantitative data from various studies, comparing the bactericidal performance of this compound and its alternatives. It is important to note that experimental conditions such as concentration, contact time, temperature, and the presence of organic matter can significantly influence disinfectant efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Disinfectants
| Disinfectant | Test Organism | MIC | Reference |
| This compound | Enterococcus faecalis | 25 µg/mL | [11] |
| Fusobacterium nucleatum | 8 µg/mL | [11] | |
| Prevotella intermedia | 7.5 µg/mL | [11] | |
| Sodium Hypochlorite | Multidrug-resistant Acinetobacter baumannii | 0.125 mg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 mg/mL | ||
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 mg/mL | ||
| Carbapenem-resistant Klebsiella pneumoniae | 0.175 mg/mL | ||
| Peracetic Acid | Escherichia coli | 0.015% | [12] |
Table 2: Log Reduction of Bacterial Populations
| Disinfectant | Test Organism | Concentration | Contact Time | Log Reduction | Reference |
| This compound | Enterococcus faecalis | 2.5% | - | >2 (99.9%) | [13] |
| Sodium Hypochlorite | Enterococcus faecalis | 2.5% | - | >2 (99.9%) | [13] |
| Sodium Hypochlorite | Escherichia coli O157:H7 | 100 ppm (pH 6.0) | 10 min | ~2.6 | [14] |
| This compound & Sodium Hypochlorite (Combined) | Escherichia coli O157:H7 | 100 ppm & 0.1% | - | 3 to 4 | [14] |
| Chlorine Dioxide | Multidrug-resistant Pseudomonas aeruginosa | 10 ppm | 60 sec | Drastic reduction | |
| Multidrug-resistant Acinetobacter baumannii | 10 ppm | 60 sec | Drastic reduction | ||
| Methicillin-resistant Staphylococcus aureus | 10 ppm | 60 sec | Drastic reduction (2 of 3 strains) | ||
| All tested MDR strains | 100 ppm | 15 sec | Complete kill | ||
| Sodium Hypochlorite | All tested MDR strains | 10 ppm | 60 sec | Not significant | |
| 2 MRSA & 1 MDRA strain | 100 ppm | 60 sec | Not significant |
Table 3: Inhibition Zone Diameters (Agar Diffusion Assay)
| Disinfectant | Test Organism | Concentration | Inhibition Zone (mm) | Reference |
| This compound | E. faecalis & C. albicans biofilm | 2.5% | 13.42 ± 0.62 | [15][16] |
| Sodium Hypochlorite | E. faecalis & C. albicans biofilm | 2.5% | 13.38 ± 0.64 | [15][16] |
| Sodium Hypochlorite | E. faecalis & C. albicans biofilm | 5.25% | 16.68 ± 0.97 | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and accurate comparison.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a disinfectant that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Test disinfectant stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Disinfectant Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a microtiter plate.
-
Add 100 µL of the disinfectant stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.[17]
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL).
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the disinfectant at which there is no visible turbidity (bacterial growth).[18] This can be assessed visually or by using a microplate reader to measure optical density.
-
Agar (B569324) Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Sterile Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)
-
Standardized bacterial inoculum
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Test disinfectant solutions
-
Incubator
-
Calipers
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.
-
-
Creation of Wells:
-
Use a sterile cork borer to punch uniform wells into the agar.[12]
-
-
Application of Disinfectant:
-
Carefully pipette a fixed volume (e.g., 100 µL) of the disinfectant solution into each well.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the clear zone of inhibition around each well using calipers. A larger diameter indicates greater bactericidal activity.
-
Bactericidal Mechanisms and Signaling Pathways
The bactericidal action of these disinfectants involves complex interactions with bacterial cells, leading to the disruption of vital functions and ultimately, cell death.
This compound and Sodium Hypochlorite
Both calcium and sodium hypochlorite exert their bactericidal effect through the action of hypochlorous acid (HOCl), which forms when they dissolve in water.[1] HOCl is a potent oxidizing agent that can readily penetrate bacterial cell walls.
Chlorine Dioxide
Chlorine dioxide is a strong oxidizing agent that disrupts bacterial cell metabolism by reacting with vital amino acids and RNA.[3] It can effectively penetrate biofilms, which are often resistant to other disinfectants.[10]
Peracetic Acid
Peracetic acid (PAA) is a powerful oxidizer that denatures proteins, disrupts cell wall permeability, and oxidizes sulfhydryl and sulfur bonds in proteins and enzymes.[4] It is effective against a broad range of microorganisms, including bacteria, fungi, and viruses.[4]
Conclusion
This compound is a highly effective bactericidal agent with performance comparable or, in some cases, superior to sodium hypochlorite, particularly in terms of available chlorine and stability.[1][2] The choice between this compound, chlorine dioxide, and peracetic acid will be dictated by the specific requirements of the application, including the target microorganisms, the presence of organic load, pH of the environment, and cost considerations. For applications requiring a stable, solid-form disinfectant with high chlorine content, this compound presents a compelling option. Further research into the nuances of each disinfectant's interaction with specific bacterial strains and under varied environmental conditions will continue to inform the selection of the most appropriate bactericidal agent.
References
- 1. This compound vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 2. Aguachlon-Calcium Hypochlorite vs. Sodium Hypochlorite: Which is Better for Disinfection? [aguachlon.com]
- 3. How Does ClO2 Kill Bacteria | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
- 4. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peracetic Acid Solutions | Hydrite Chemical Co. [hydrite.com]
- 7. Peracetic acid disinfection in the food industry - Proquimia [proquimia.com]
- 8. epa.gov [epa.gov]
- 9. rochestermidland.com [rochestermidland.com]
- 10. The Science Behind Chlorine Dioxide Disinfection | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
- 11. Evaluation of Antimicrobial Effcacy of this compound as an Endodontic Irrigant on a Mixed-Culture Biofilm: An Ex vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Efficacy of this compound with Vibringe Sonic Irrigation System on Enterococcus faecalis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficiency of sodium hypochlorite and calcinated calcium in killing Escherichia coli O157:H7, Salmonella spp., and Staphylococcus aureus attached to freshly shredded cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Efficacy of Calcium and Sodium Hypochlorite at Different Concentrations on a Biofilm of Enterococcus faecalis and Candida albicans: An In Vitro Comparative Study [jaypeedigital.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Analysis of the Decomposition Kinetics of Calcium and Sodium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the decomposition kinetics of calcium hypochlorite (B82951) and sodium hypochlorite, two widely utilized disinfecting and bleaching agents. Understanding the stability and decomposition pathways of these compounds is critical for optimizing their application, ensuring safety in storage and handling, and for the development of stable formulations. This comparison is supported by experimental data from peer-reviewed studies.
Comparative Kinetic Data
The rate of decomposition of both calcium and sodium hypochlorite in aqueous solutions is significantly influenced by factors such as temperature, pH, and initial concentration. The following tables summarize key quantitative data from kinetic studies.
Table 1: Comparison of Second-Order Decomposition Rate Constants (k) at Various Temperatures
| Temperature (°C) | Calcium Hypochlorite (L/mol·s) | Sodium Hypochlorite (L/mol·s) (at ionic strength of 0.497 M) |
| 55 | Data not available in provided search results | Data not available in provided search results |
| 65 | Data not available in provided search results | Data not available in provided search results |
| 75 | Data not available in provided search results | Data not available in provided search results |
| 85 | Data not available in provided search results | Data not available in provided search results |
Note: While a direct comparison of rate constants at specific temperatures was mentioned in the literature, the exact values were not provided in the search snippets. However, it is consistently stated that the rate constants for this compound are an order of magnitude larger than those for sodium hypochlorite at comparable temperatures.[1][2]
Table 2: Arrhenius Parameters for the Decomposition of Hypochlorite Ions
| Compound | Activation Energy (Ea) | Pre-exponential Factor (A) | Reaction Order |
| This compound | 96.8 kJ/mol[1] | 6.67 x 10¹⁰ L/mol·s[1] | Second-order[1][2] |
| Sodium Hypochlorite | 102 - 104 kJ/mol[1] | Not specified in search results | Second-order[1][3] |
Decomposition Pathways and Influencing Factors
The decomposition of both calcium and sodium hypochlorite is a complex process influenced by multiple factors. The primary decomposition pathways for sodium hypochlorite lead to the formation of either sodium chloride and oxygen or sodium chloride and sodium chlorate.[4][5] this compound decomposition is an exothermic process that can be accelerated by heat and moisture, releasing oxygen and chlorine gas.[6][7]
Several factors affect the stability of both hypochlorites:
-
Temperature: Higher temperatures significantly accelerate the decomposition rate of both compounds.[4][6][8] For sodium hypochlorite, the decomposition rate increases by a factor of approximately 3.5 with every 10°C rise in temperature.[8]
-
pH: The stability of hypochlorite solutions is highly pH-dependent. Sodium hypochlorite solutions are most stable at a pH between 10.5 and 11.5.[4] An acid-catalyzed decomposition pathway is observed for both, occurring at a lower pH for this compound (around 8.4) compared to sodium hypochlorite (around 11).[1]
-
Concentration: The rate of decomposition increases with higher concentrations of hypochlorite.[4][8][9]
-
Impurities: The presence of transition metal ions, such as copper, iron, nickel, and cobalt, can catalyze the decomposition of sodium hypochlorite.[4]
-
Light: Exposure to light, particularly UV light, can accelerate the decomposition of sodium hypochlorite solutions.[4]
Experimental Protocols
The kinetic data presented in this guide are derived from isothermal decomposition experiments. A general methodology for such studies is outlined below:
Objective: To determine the rate constant, reaction order, and Arrhenius parameters for the decomposition of calcium or sodium hypochlorite in an aqueous solution.
Materials:
-
This compound or sodium hypochlorite of known purity
-
Deionized water
-
Buffer solutions for pH control
-
Standardized sodium thiosulfate (B1220275) solution for titration
-
Potassium iodide
-
Starch indicator solution
-
Constant temperature water bath or incubator
-
Reaction vessels (e.g., sealed glass ampoules or flasks)
-
Titration apparatus
Procedure:
-
Solution Preparation: Prepare aqueous solutions of calcium or sodium hypochlorite of the desired concentration. The pH of the solution is adjusted and maintained using appropriate buffer systems.
-
Isothermal Decomposition: Aliquots of the hypochlorite solution are placed in sealed reaction vessels and submerged in a constant temperature bath set to the desired experimental temperature.
-
Sampling: At predetermined time intervals, a reaction vessel is removed from the bath and the reaction is quenched, typically by rapid cooling and dilution.
-
Concentration Analysis: The concentration of the remaining hypochlorite is determined by iodometric titration. This involves reacting the hypochlorite with an excess of potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
Data Analysis: The concentration of hypochlorite is plotted against time. The reaction order is determined by fitting the data to different rate laws (e.g., zero-order, first-order, second-order). The rate constant (k) is calculated from the slope of the linearized plot.
-
Arrhenius Parameters: The experiment is repeated at several different temperatures to determine the rate constants at each temperature. The activation energy (Ea) and the pre-exponential factor (A) are then calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizations
The following diagrams illustrate the experimental workflow for kinetic analysis and the logical relationships of factors influencing hypochlorite stability.
Caption: Experimental workflow for determining the decomposition kinetics of hypochlorites.
Caption: Factors influencing the decomposition rate of hypochlorite solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. forceflowscales.com [forceflowscales.com]
- 5. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 6. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]
- 7. Aguachlon-Understanding this compound Decomposition: Causes and Effects [aguachlon.com]
- 8. hillbrothers.com [hillbrothers.com]
- 9. solenis.com [solenis.com]
Safety Operating Guide
Proper Disposal Procedures for Calcium Hypochlorite: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of calcium hypochlorite (B82951). This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans.
Calcium hypochlorite (Ca(ClO)₂) is a powerful oxidizing agent widely used for disinfection and bleaching in laboratory settings. Due to its reactive and hazardous nature, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][2][3] In situations with a risk of dust or vapor inhalation, a respirator may be necessary.[3][4]
-
Ventilation: All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any released chlorine gas.[1][2]
-
Avoid Incompatibilities: this compound can react violently with acids, ammonia, organic materials, and reducing agents.[4] Store and handle it away from these substances.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][3]
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.
For small, dry spills:
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wearing appropriate PPE, gently cover the spill with a dry, inert material such as sand, soda ash, or dry lime.[3]
-
Carefully sweep the mixture into a designated, clean, dry, and covered container for hazardous waste.
-
Ventilate the area and wash the spill site with copious amounts of water once the solid material has been removed.[3]
For large spills:
-
Evacuate the area and restrict access.
-
Contact your institution's environmental health and safety (EHS) office or emergency response team for guidance and assistance.
Disposal Plan: Neutralization of this compound Solutions
For liquid waste containing this compound, chemical neutralization is a recommended procedure before disposal. This process involves reducing the active hypochlorite to non-hazardous chloride salts. Two common and effective methods for neutralization are the use of sodium thiosulfate (B1220275) and sodium bisulfite.
This method is effective for neutralizing the oxidizing potential of this compound.
Experimental Protocol:
-
Prepare a Sodium Thiosulfate Solution: Prepare a 5% (w/v) solution of sodium thiosulfate (Na₂S₂O₃) in water. For example, dissolve 50 grams of sodium thiosulfate in enough water to make 1 liter of solution.
-
Dilute the this compound Waste: If the this compound solution is concentrated, dilute it with water to a concentration of less than 5%. This helps to control the heat generated during the exothermic neutralization reaction.
-
Neutralization Reaction: While stirring the diluted this compound solution in a suitable container within a fume hood, slowly add the 5% sodium thiosulfate solution. A significant excess of sodium thiosulfate is recommended to ensure complete neutralization; a 5 to 15-fold excess may be used.[5]
-
Monitor the Reaction: Continue stirring for at least 15-30 minutes.[5] The reaction is complete when the oxidizing potential of the hypochlorite is eliminated. This can be verified using potassium iodide-starch test strips; a lack of color change indicates complete neutralization.
-
pH Adjustment: After neutralization, check the pH of the solution. Adjust the pH to a neutral range (typically between 6.0 and 9.0) using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.[6][7]
-
Final Disposal: Once neutralized and the pH is within the acceptable range, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[6][8][9][10]
Sodium bisulfite is another effective reducing agent for neutralizing this compound.
Experimental Protocol:
-
Prepare a Sodium Bisulfite Solution: Prepare a solution of sodium bisulfite (NaHSO₃). The concentration will depend on the concentration of the hypochlorite waste.
-
Dilute the this compound Waste: As with the thiosulfate method, dilute concentrated this compound solutions to less than 5% with water.
-
Neutralization Reaction: Slowly add the sodium bisulfite solution to the diluted this compound waste with constant stirring in a fume hood. The reaction is instantaneous.[11]
-
Determine the Required Amount: Stoichiometrically, approximately 1.47 parts of sodium bisulfite are needed to neutralize 1 part of free chlorine.[11] It is advisable to use a slight excess to ensure a complete reaction.
-
Verify Neutralization: Use potassium iodide-starch test strips to confirm the absence of active chlorine.
-
pH Adjustment: Check and adjust the pH of the final solution to between 6.0 and 9.0.
-
Final Disposal: The neutralized solution can generally be discharged to the sanitary sewer with a large volume of water, pending local regulations.[6][8][9][10]
Quantitative Data Summary
| Parameter | Neutralization with Sodium Thiosulfate | Neutralization with Sodium Bisulfite |
| Neutralizing Agent | Sodium Thiosulfate (Na₂S₂O₃) | Sodium Bisulfite (NaHSO₃) |
| Recommended Excess | 5 to 15-fold stoichiometric excess[5] | A slight excess is recommended. |
| Stoichiometric Ratio | 2 moles Na₂S₂O₃ per mole Ca(OCl)₂ | 2 moles NaHSO₃ per mole Ca(OCl)₂ |
| Reaction Time | 15-30 minutes with stirring[5] | Instantaneous |
| Final pH for Disposal | 6.0 - 9.0[6] | 6.0 - 9.0 |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Final Considerations
Discarded, expired, or contaminated solid this compound is considered hazardous waste and must be disposed of through your institution's hazardous waste management program.[2] Always label waste containers clearly as "Hazardous Waste - this compound".[2] For specific disposal recommendations and regulations, it is essential to contact your state's Department of Environmental Protection (DEP) or your regional office of the Environmental Protection Agency (EPA).[3]
References
- 1. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 2. camachem.com [camachem.com]
- 3. nj.gov [nj.gov]
- 4. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. RU2636082C1 - Method for neutralizing hypochlorite calcium pulp - Google Patents [patents.google.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. ethz.ch [ethz.ch]
- 8. Sewer Disposal | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. Sewer Disposal: What Can Go Down the Drain? [blink.ucsd.edu]
- 11. alliancechemical.com [alliancechemical.com]
Essential Safety and Handling Protocols for Calcium Hypochlorite
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This document provides immediate and essential safety and logistical information for the use of calcium hypochlorite (B82951), a powerful oxidizing agent commonly used as a disinfectant.
Personal Protective Equipment (PPE)
When handling calcium hypochlorite, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent contact with skin, eyes, and the respiratory system.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][4] | Protects against splashes and dust that can cause severe eye irritation and burns.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat or Tyvek coveralls, and closed-toe shoes.[1][4] | Prevents skin contact which can lead to irritation and chemical burns.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working with large quantities, in poorly ventilated areas, or when dust is generated.[3][4] | Protects against inhalation of dust which can irritate the nose, throat, and lungs, potentially causing serious respiratory issues.[4][5] |
Hazard Classification and Safety Data
Understanding the hazards associated with this compound is crucial for safe handling. The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of these hazards.
| NFPA 704 Diamond | Hazard Type | Rating | Implications |
| Blue | Health | 3 | Can cause serious or permanent injury. |
| Red | Flammability | 0 | Will not burn under normal fire conditions. |
| Yellow | Instability/Reactivity | 1 | Normally stable, but can become unstable at elevated temperatures and pressures. It is also an oxidizer. |
| White | Special Hazards | OXY | Oxidizer - can intensify fire. |
Note: NFPA ratings can vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
Operational Protocol for Handling this compound
This step-by-step guide outlines the procedure for safely handling and using this compound in a laboratory setting.
Preparation and Area Setup
-
Ensure the work area is well-ventilated.[2] A chemical fume hood is recommended.
-
Verify that an emergency eyewash station and safety shower are readily accessible and operational.[4][5]
-
Remove all combustible and incompatible materials from the handling area.[3] This includes acids, organic materials, and metals.[5]
-
Assemble all necessary equipment, including a clean, dry scoop and a designated container for mixing.
Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as specified in the table above before handling the chemical.[1]
Handling and Mixing Procedure
-
Carefully open the this compound container, avoiding the creation of dust.
-
When preparing a solution, always add the this compound slowly to the water, never the other way around, to prevent a violent reaction.[3]
-
Use only cold or room temperature water, as hot water can accelerate decomposition and release of chlorine gas.
-
Stir the solution gently with a compatible material (e.g., a glass stirring rod) until dissolved.
Post-Handling and Cleanup
-
Securely close the this compound container.
-
Clean all equipment and the work area thoroughly with water.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water after handling.[5]
Emergency and Disposal Plans
Spill Response
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate : Increase ventilation to the area.
-
Contain : For small, dry spills, carefully scoop the material into a clean, dry, labeled container for disposal. Avoid raising dust.[4] Do not use water on the spilled solid as it can react.[3]
-
Decontaminate : Once the bulk material is removed, decontaminate the area with copious amounts of water.[4]
First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 4 to 8 ounces of water or milk to drink. Seek immediate medical attention.[6]
Disposal Plan
-
Unused or waste this compound is considered hazardous waste.[5]
-
Small quantities of this compound waste can be neutralized by dissolving in a large amount of water and then slowly adding a reducing agent, such as sodium sulfite.[4]
-
All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[5]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. publiccommons.ca [publiccommons.ca]
- 2. Guidelines for the Safe Use of Disinfectant this compound and Emergency Response Measures - Chengdu Rosun Disinfection Pharmaceutical Co., Ltd. [enrosun.com]
- 3. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 4. ucnchemical.com [ucnchemical.com]
- 5. nj.gov [nj.gov]
- 6. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
